Product packaging for 5-Bromo-2-Cyano-3-Nitropyridine(Cat. No.:CAS No. 573675-25-9)

5-Bromo-2-Cyano-3-Nitropyridine

Cat. No.: B1272476
CAS No.: 573675-25-9
M. Wt: 228 g/mol
InChI Key: OBVYONPVHIOJJZ-UHFFFAOYSA-N
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Description

5-Bromo-2-Cyano-3-Nitropyridine is a useful research compound. Its molecular formula is C6H2BrN3O2 and its molecular weight is 228 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrN3O2 B1272476 5-Bromo-2-Cyano-3-Nitropyridine CAS No. 573675-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVYONPVHIOJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377838
Record name 5-Bromo-2-Cyano-3-Nitropyridine
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Molecular Weight

228.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573675-25-9
Record name 5-Bromo-2-Cyano-3-Nitropyridine
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Record name 5-Bromo-3-nitropyridine-2-carbonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-Cyano-3-Nitropyridine (CAS: 573675-25-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-Cyano-3-Nitropyridine, a key building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis protocols, safety information, and its application in the development of targeted therapeutics, including kinase and prolyl hydroxylase inhibitors.

Core Compound Properties

This compound, also known by its synonyms 5-Bromo-3-nitropyridine-2-carbonitrile and 5-Bromo-3-nitropicolinonitrile, is a functionalized pyridine derivative. Its trifunctional nature, featuring a bromo, a cyano, and a nitro group, makes it a highly versatile reagent in organic synthesis.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 573675-25-9[1][2]
Molecular Formula C₆H₂BrN₃O₂[3]
Molecular Weight 228.01 g/mol [3]
Appearance Light orange to yellow to green powder/crystal[1]
Melting Point 101-109 °C[1]
Boiling Point (Predicted) 348.9 ± 42.0 °C[3]
Density (Predicted) 1.92 ± 0.1 g/cm³[3]
Purity ≥ 98% (GC)[1]

Spectroscopic Characterization

Table 2: Spectroscopic Data for 3-Amino-5-bromopyridine-2-carbonitrile

Data TypeValuesSource(s)
¹H NMR (DMSO-d₆) δ = 8.08–7.66 (m, 1H), 7.55–7.26 (m, 1H), 6.58 ppm (bs, 2H)[4]
HRMS [M+H]⁺ calculated: 197.96618, found: 197.9656[4]
LC-MS (APCI) m/z = 199 (M+1)⁺[2]

An ATR-IR spectrum is available for 5-Bromo-3-nitropyridine-2-carbonitrile on PubChem.

Synthesis and Experimental Protocols

This compound is typically synthesized from 2,5-dibromo-3-nitropyridine via a cyanation reaction. Below are two detailed experimental protocols.

Protocol 1: Cyanation in Propionitrile

Experimental Protocol: To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add CuCN (8.7 g, 97.55 mmol). Heat the mixture to 90°C for 17 hours. After cooling to room temperature, dilute the mixture with EtOAc, wash twice with brine, dry with Na₂SO₄, and concentrate. The resulting residue is purified by chromatography (silica gel; DCM/MeOH 95:5- 85:15) to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid (17.5 g, 68% yield).[5][6]

Protocol 2: Cyanation under neat conditions

Experimental Protocol: Mix 2,5-Dibromo-3-nitropyridine (3.80 g, 13.4 mmol) and copper cyanide (2.42 g, 26.8 mmol) and stir under heat at 150°C for 2 hours. After cooling to room temperature, filter the contents and wash the residue with acetone. Concentrate the mother liquid and purify the resulting residue using silica gel column chromatography (hexane/ethyl acetate = 9/1 to 3/1) to obtain the title compound as a yellow solid (1.80 g, 59% yield).[5]

G cluster_0 Protocol 1 cluster_1 Protocol 2 start 2,5-Dibromo-3-nitropyridine reagent CuCN step1 Reaction Mixture start->step1 Propionitrile, 90°C, 17h step2 Reaction Mixture start->step2 Neat, 150°C, 2h product This compound step1->product Workup & Purification step2->product Workup & Purification

Synthesis pathways for this compound.

Chemical Reactivity and Applications

The three functional groups on the pyridine ring of this compound offer multiple avenues for synthetic transformations, making it a valuable precursor for a wide range of complex molecules.

  • Bromo Group: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of C-C and C-heteroatom bonds.[7]

  • Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further derivatized to form amides, ureas, or used to construct fused heterocyclic rings.[2][4]

  • Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[7]

This multi-faceted reactivity makes it a key intermediate in the synthesis of:

  • Pharmaceuticals: Particularly in the development of kinase inhibitors for oncology and inflammatory diseases, as well as compounds targeting neurological disorders.[1][8]

  • Agrochemicals: It serves as a starting material for novel nitrogen-containing pesticides and herbicides.[1][8]

  • Materials Science: Derivatives can be used as intermediates for organic electronic materials in applications like OLEDs and OFETs.[8]

Application in Kinase Inhibitor Synthesis

The pyrazolopyridine scaffold, which can be synthesized from this compound, is a classic pharmacophore for ATP-competitive kinase inhibitors.[8] The general workflow involves the reduction of the nitro group to an amine, followed by cyclization and further derivatization.

Synthesis of PHD2 Inhibitors

A notable application of this compound is in the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising inhibitor of prolyl hydroxylase domain protein 2 (PHD2) for the treatment of anemia.[6][9] The synthesis involves a multi-step process where the bromo and cyano groups are transformed to build the final complex molecule.

G start This compound step1 Reduction of Nitro Group start->step1 step2 Suzuki Coupling step1->step2 step3 Hydrolysis of Cyano Group step2->step3 step4 Amide Coupling step3->step4 end PHD2 Inhibitor step4->end

General synthetic workflow for a PHD2 inhibitor.

Biological Activity of Derivatives

Derivatives of this compound have shown significant biological activity. The PHD2 inhibitor mentioned above, for instance, has demonstrated potent in vitro activity.

Table 3: Biological Activity of a Representative Derivative

DerivativeTargetAssayActivity (IC₅₀)Source(s)
(5-alkynyl-3-hydroxypicolinoyl)glycinePHD2Fluorescence Polarization64.2 nM

The inhibition of PHD2 stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), a key transcription factor in the cellular response to hypoxia. This leads to the expression of genes involved in erythropoiesis, providing a therapeutic strategy for anemia.

G inhibitor PHD2 Inhibitor (Derivative of this compound) phd2 PHD2 inhibitor->phd2 inhibition hif_alpha HIF-α phd2->hif_alpha Hydroxylation proteasome Proteasomal Degradation hif_alpha->proteasome Degradation hif_complex HIF-1 Complex hif_alpha->hif_complex Dimerization hif_beta HIF-β hif_beta->hif_complex epo Erythropoietin (EPO) Gene Expression hif_complex->epo Transcription

Simplified signaling pathway of PHD2 inhibition.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area by trained professionals.

Table 4: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary P270Do not eat, drink or smoke when using this product.
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Precautionary P302+P352IF ON SKIN: Wash with plenty of water.
Precautionary P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Precautionary P403+P233Store in a well-ventilated place. Keep container tightly closed.
Precautionary P501Dispose of contents/container to an approved waste disposal plant.

This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its versatile reactivity allows for the synthesis of a wide array of complex molecules, including potent enzyme inhibitors. Researchers and drug development professionals can leverage the properties and synthetic utility of this compound to advance their research and development programs. As with all chemical reagents, proper handling and safety precautions are paramount.

References

5-Bromo-2-Cyano-3-Nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-2-Cyano-3-Nitropyridine, a key intermediate in organic synthesis. The document details its physicochemical properties, provides an experimental protocol for its synthesis, and illustrates its central role in the development of targeted therapeutics.

Core Physicochemical Data

This compound is a versatile heterocyclic compound distinguished by its bromine, cyano, and nitro functional groups.[1] These features make it a valuable building block for creating a variety of biologically active molecules.[1]

PropertyValue
Molecular Formula C₆H₂BrN₃O₂[1][2][3][4][5]
Molecular Weight 228.01 g/mol [3][5]
IUPAC Name 5-bromo-3-nitropyridine-2-carbonitrile[2][3]
CAS Number 573675-25-9[2][3]
Appearance Light orange to yellow to green powder/crystal[6]
Melting Point 105 - 109 °C[1]

Synthetic Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from 2,5-Dibromo-3-nitropyridine and copper(I) cyanide.[7][8]

Materials:

  • 2,5-dibromo-3-nitro-pyridine (1 equivalent)

  • Copper(I) Cyanide (CuCN) (1.1 equivalents)

  • Propionitrile

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of 2,5-dibromo-3-nitro-pyridine (88.68 mmol) in propionitrile (100 ml), add CuCN (97.55 mmol).[8]

  • Heat the reaction mixture to 90°C and maintain for 17 hours.[8]

  • Allow the mixture to cool to room temperature.[8]

  • Dilute the reaction mixture with EtOAc and wash twice with brine.[8]

  • Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.[8]

  • Purify the resulting residue by silica gel column chromatography using a DCM/MeOH gradient (95:5 to 85:15) to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.[8]

Key Applications in Research and Development

This compound is a crucial starting material in the synthesis of a wide range of functional molecules. Its applications span pharmaceuticals, agrochemicals, and material science.[1] In drug discovery, it is a key pharmacophore for developing ATP-competitive kinase inhibitors, which are instrumental in creating anticancer and anti-inflammatory drugs.[9] The compound's multiple reactive sites also make it ideal for combinatorial chemistry to generate compound libraries for high-throughput screening.[9] Furthermore, its derivatives are explored as intermediates for organic electronic materials.[9]

Visualizing Synthetic and Application Pathways

The following diagrams illustrate the synthesis workflow and a key application pathway for this compound.

Synthesis_Workflow Start 2,5-Dibromo-3-nitropyridine + CuCN in Propionitrile Reaction Heat at 90°C for 17 hours Start->Reaction Reactants Workup Cool, Dilute with EtOAc, Wash with Brine Reaction->Workup Reaction Mixture Purification Dry with Na2SO4, Concentrate, Silica Gel Chromatography Workup->Purification Crude Product End This compound Purification->End Purified Product

Caption: Synthesis workflow for this compound.

Kinase_Inhibitor_Synthesis start_material This compound fused_ring Fused-Ring Structures (e.g., Pyrazolopyridine) start_material->fused_ring Classic Pharmacophore Synthesis kinase_inhibitor Kinase Inhibitor Lead Compounds fused_ring->kinase_inhibitor Basis for ATP-Competitive Inhibitors drug_development Anticancer & Anti-inflammatory Drug Development kinase_inhibitor->drug_development Application

Caption: Role in kinase inhibitor drug development.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-3-nitropicolinonitrile (CAS No: 573675-25-9), a key heterocyclic building block in modern synthetic chemistry. This compound is particularly valuable as a starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals. Its unique structure, featuring bromine, nitro, and cyano functional groups on a pyridine ring, allows for a diverse range of chemical transformations.

This document summarizes its key physical data, provides detailed experimental methodologies for both its synthesis and the determination of its physical characteristics, and presents a visual workflow of its synthesis protocol.

Core Physical and Chemical Properties

The fundamental physical and chemical data for 5-Bromo-3-nitropicolinonitrile are summarized below. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValue
CAS Number 573675-25-9
Molecular Formula C₆H₂BrN₃O₂
Molecular Weight 228.00 g/mol [1]
Appearance Light orange to yellow to green powder/crystal[2]
Melting Point 101-106 °C[2]
Boiling Point 348.9 ± 42.0 °C (Predicted)[2]
Density 1.92 ± 0.1 g/cm³ (Predicted)[2]
pKa -6.71 ± 0.20 (Predicted)[2]
Storage Temperature Room Temperature (Inert Atmosphere) or -20°C[2][3]
Synonyms 5-Bromo-3-nitropyridine-2-carbonitrile, 5-Bromo-2-cyano-3-nitropyridine[2]

Experimental Protocols

Synthesis of 5-Bromo-3-nitropicolinonitrile

This protocol details a common method for the synthesis of 5-Bromo-3-nitropicolinonitrile from 2,5-dibromo-3-nitro-pyridine.

Materials:

  • 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol)

  • Copper(I) Cyanide (CuCN) (8.7 g, 97.55 mmol)

  • Propionitrile (100 ml)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • A stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml) is prepared in a suitable reaction vessel.

  • Copper(I) Cyanide (8.7 g, 97.55 mmol) is added to the solution.

  • The reaction mixture is heated to 90°C and maintained at this temperature for 17 hours.

  • After the reaction period, the mixture is allowed to cool to room temperature.

  • The cooled mixture is diluted with ethyl acetate (EtOAc) and subsequently washed twice with a brine solution to remove impurities.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and then concentrated under reduced pressure to remove the solvent.

  • The resulting residue is purified by column chromatography on silica gel, using a solvent gradient of Dichloromethane/Methanol (from 95:5 to 85:15) to elute the final product.[4]

  • The final product is isolated as a yellow solid with a typical yield of around 68%.[4]

Determination of Physical Properties

The following are generalized, standard laboratory protocols for determining the key physical properties of a solid organic compound like 5-Bromo-3-nitropicolinonitrile.

a) Melting Point Determination (Capillary Method) The melting point is determined by observing the temperature range over which the solid sample transitions to a liquid.

  • A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a calibrated digital melting point apparatus (e.g., Mel-Temp).[5]

  • The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

  • Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied.

  • The melting point is reported as the range T1-T2.

b) Boiling Point Determination (Predicted Value Method) The reported boiling point is a predicted value, likely derived from computational models based on the molecule's structure. An experimental determination for high-boiling point solids is complex and often performed under vacuum. A standard atmospheric pressure determination would follow this general procedure:

  • A small quantity (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[1][2]

  • As the temperature rises, air expands and escapes from the capillary tube.

  • The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the liquid's vapor pressure has overcome the external pressure.

  • The heat is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

c) Density Determination (Liquid Displacement Method) The density of the solid powder can be determined by measuring the volume of a liquid it displaces.

  • The mass of a sample of 5-Bromo-3-nitropicolinonitrile is accurately measured using an analytical balance.

  • A graduated cylinder is filled with a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent) to a known initial volume (V1).

  • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • The new volume of the liquid (V2) is recorded.

  • The volume of the solid is calculated as V = V2 - V1.

  • The density (ρ) is calculated using the formula: ρ = mass / V.[6][7][8]

Visualized Experimental Workflow

The following diagram illustrates the synthesis protocol for 5-Bromo-3-nitropicolinonitrile, from starting materials to the final purified product.

Synthesis_Workflow cluster_reactants 1. Starting Materials cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Reactant1 2,5-dibromo-3-nitro-pyridine Reaction Heating at 90°C for 17 hours Reactant1->Reaction Combine & Stir Reactant2 Copper(I) Cyanide (CuCN) Reactant2->Reaction Combine & Stir Solvent Propionitrile (Solvent) Solvent->Reaction Combine & Stir Cooling Cool to Room Temp Reaction->Cooling Dilution Dilute with EtOAc Cooling->Dilution Wash Wash with Brine Dilution->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Silica Gel Chromatography (DCM/MeOH Gradient) Concentrate->Purification Crude Residue Product Final Product: 5-Bromo-3-nitropicolinonitrile (Yellow Solid) Purification->Product Purified Product

References

A Technical Guide to the Solubility of 5-Bromo-2-Cyano-3-Nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-Cyano-3-Nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. The protocols and logical workflows detailed herein are designed for researchers, scientists, and drug development professionals to facilitate reaction optimization, purification, and formulation development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₆H₂BrN₃O₂[2][3][4]
Molecular Weight 228.01 g/mol [2][4]
Appearance Slightly Pale Yellow to Light orange to Yellow to Green powder/crystal[2][5]
Melting Point 101-109 °C[2][3][5][6]
CAS Number 573675-25-9[2][3]

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents at different temperatures. The principle of "like dissolves like" suggests that this polar compound would exhibit greater solubility in polar solvents.[7] However, for precise applications, experimental determination is necessary. The following table is provided as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Acetone25Data to be determinedData to be determined
e.g., Acetonitrile25Data to be determinedData to be determined
e.g., Dichloromethane25Data to be determinedData to be determined
e.g., Ethyl Acetate25Data to be determinedData to be determined
e.g., Methanol25Data to be determinedData to be determined
e.g., Tetrahydrofuran25Data to be determinedData to be determined
e.g., Toluene25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of a compound is the isothermal shake-flask method, which involves allowing a suspension of the compound to reach equilibrium in a solvent at a constant temperature.[7]

3.1. General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the workflow diagram below.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_quantification 4. Quantification A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant temperature for 24-72 hours C->D E Allow solids to settle D->E F Filter supernatant through 0.45 µm syringe filter E->F G Dilute filtrate with mobile phase F->G H Analyze by validated HPLC method G->H I Calculate concentration using calibration curve H->I

Caption: Workflow for experimental solubility determination.

3.2. Detailed Protocol

  • Preparation : Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[8]

  • Solvent Addition : Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.[8]

  • Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure the solution reaches equilibrium.[8]

  • Sampling : After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a short period to allow undissolved solids to settle.

  • Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step removes any remaining solid particles.[9]

  • Dilution : Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.[9]

  • Quantification : Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method. The concentration of this compound in the saturated solution is determined by comparing its peak area to a standard calibration curve.[9]

3.3. Suggested HPLC Method Parameters

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of pyridine derivatives.[9][10]

ParameterRecommended Condition
HPLC System Standard system with a pump, autosampler, column oven, and UV or PDA detector.[9]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water.[11]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or λmax determined by UV-Vis spectrophotometry).[12]
Injection Volume 10 µL
Column Temperature 30 °C

Logical Framework for Solvent Selection

The selection of an appropriate solvent extends beyond mere solubility and involves considering several practical and safety factors. The following diagram illustrates a logical decision-making process for solvent selection in a research and development context.

G A Define Application (e.g., Reaction, Crystallization) B High Solubility Required? A->B C Screen Solvents for High Solubility B->C Yes D Evaluate Other Factors B->D No E Compatibility with Reagents C->E D->E F Boiling Point / Volatility E->F G Toxicity & Environmental Impact F->G H Cost & Availability G->H I Select Optimal Solvent H->I

Caption: Decision matrix for process solvent selection.

References

An In-depth Technical Guide on the Safety and Handling of 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, physicochemical properties, and synthesis of 5-Bromo-2-Cyano-3-Nitropyridine. This compound is a key intermediate in the synthesis of a variety of biologically active molecules and is of significant interest to professionals in the fields of organic synthesis, and pharmaceutical and agrochemical development.[1][2]

Physicochemical Properties

This compound is a multifaceted compound with a unique combination of functional groups—bromo, cyano, and nitro—on a pyridine ring. This structure makes it a versatile building block for creating complex heterocyclic molecules.[1] It typically appears as a light orange to yellow or green crystalline powder.[1]

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
Synonyms 5-Bromo-3-nitropyridine-2-carbonitrile, 5-Bromo-3-nitropicolinonitrile[1]
CAS Number 573675-25-9[1][3]
Molecular Formula C₆H₂BrN₃O₂[1][2]
Molecular Weight 228.01 g/mol [1][2]
Melting Point 101-109 °C[1][2][4]
Boiling Point (Predicted) 348.9 ± 42.0 °C[2][4]
Density (Predicted) 1.92 ± 0.1 g/cm³[2][4]
Appearance Light orange to yellow to green powder/crystal[1]
Purity ≥ 98% (GC)[1][3]
Flash Point (Predicted) 164.8 °C[4]
Vapor Pressure (Predicted) 4.87E-05 mmHg at 25°C[4]

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7]

Table 2: Toxicological Data of this compound

Hazard ClassificationGHS PictogramsHazard Statements
Acute Toxicity (Oral)DangerH301: Toxic if swallowed.[7]
Acute Toxicity (Dermal)WarningH312: Harmful in contact with skin.[7]
Acute Toxicity (Inhalation)WarningH332: Harmful if inhaled.[7]
Skin Corrosion/IrritationWarningH315: Causes skin irritation.[7]
Serious Eye Damage/IrritationDangerH318: Causes serious eye damage.[7]
Specific target organ toxicity – single exposure (Respiratory tract irritation)WarningH335: May cause respiratory irritation.[7]
Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[6]

    • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[9][10]

  • Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

Storage and Incompatibility
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some sources indicate the material is air-sensitive and should be stored under an inert gas.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[5]

  • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][6]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[5] Do not allow the product to enter drains.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,5-Dibromo-3-nitropyridine with a cyanide source, such as copper(I) cyanide.[12]

Reaction Scheme:

G reactant 2,5-Dibromo-3-nitropyridine product This compound reactant->product Cyanation reagent + CuCN reagent->product conditions Heat (e.g., 150°C) Solvent (e.g., propionitrile)

A generalized reaction scheme for the synthesis of this compound.

Example Protocol Outline:

  • Reaction Setup: In a suitable reaction vessel, combine 2,5-Dibromo-3-nitropyridine and copper(I) cyanide in a solvent such as propionitrile.[12]

  • Heating: Heat the reaction mixture with stirring. Reported temperatures and times vary, for example, 150°C for 2 hours.[12]

  • Workup: After cooling to room temperature, the reaction mixture is typically filtered to remove solid byproducts. The filtrate is then concentrated.[12]

  • Purification: The crude product is purified by silica gel column chromatography using a solvent system such as hexane/ethyl acetate to yield the final product as a yellow solid.[12]

Purification

Purification of this compound is typically achieved through column chromatography on silica gel.[12] The choice of eluent can be adjusted to achieve optimal separation. Recrystallization from an appropriate solvent may also be a viable purification method.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development:

  • Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceutical compounds, with some sources suggesting its use in developing drugs for neurological disorders.[1] Its derivatives have been investigated for potential antimicrobial and anticancer properties.[1]

  • Agrochemicals: This compound is utilized in the formulation of new pesticides and herbicides.[1]

  • Material Science: It has applications in the creation of advanced materials, including polymers and coatings.[1]

  • Organic Synthesis: Its multiple reactive sites make it a versatile tool for constructing complex organic molecules.[1]

Note on Biological Activity: While this compound is used as an intermediate in the synthesis of biologically active molecules, detailed studies on the specific biological activity or signaling pathways of the compound itself are not widely available in the public scientific literature. Therefore, diagrams of specific signaling pathways involving this core compound cannot be provided at this time.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Combine 2,5-Dibromo-3-nitropyridine and CuCN in a solvent react Heat and stir reaction mixture start->react cool Cool to room temperature react->cool filter Filter to remove solids cool->filter concentrate Concentrate the filtrate filter->concentrate chromatography Silica gel column chromatography concentrate->chromatography collect Collect and concentrate pure fractions chromatography->collect end_product Pure this compound collect->end_product

A general workflow for the synthesis and purification of this compound.
Logical Relationships: Hazard Handling Protocol

G cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedures compound This compound h_toxic Toxic (Oral, Dermal, Inhalation) compound->h_toxic h_irritant Skin and Eye Irritant compound->h_irritant h_resp Respiratory Irritant compound->h_resp ppe_eyes Safety Goggles & Face Shield h_toxic->ppe_eyes ppe_skin Gloves & Lab Coat h_toxic->ppe_skin ppe_resp Respirator (if needed) h_toxic->ppe_resp h_irritant->ppe_eyes h_irritant->ppe_skin h_resp->ppe_resp h_fumehood Use in Fume Hood ppe_eyes->h_fumehood h_hygiene Practice Good Hygiene ppe_skin->h_hygiene ppe_resp->h_fumehood h_storage Store Properly

Logical relationships between hazards and handling procedures for this compound.

References

5-Bromo-3-nitropyridine-2-carbonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 5-Bromo-3-nitropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for 5-Bromo-3-nitropyridine-2-carbonitrile, a key intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] The information is compiled from various safety data sheets to ensure a thorough and reliable guide for laboratory and industrial use.

Chemical Identification and Properties

Proper identification and understanding of the physical and chemical properties of a substance are fundamental to its safe handling.

Table 1: Substance Identification

Identifier Value
Product Name 5-Bromo-3-nitropyridine-2-carbonitrile[2]
Synonyms 5-Bromo-2-cyano-3-nitropyridine, 5-Bromo-3-nitropicolinonitrile[2][3]
CAS Number 573675-25-9[2][4]
EC Number 629-442-8[2][4]
Molecular Formula C₆H₂BrN₃O₂[4]

| InChI Key | OBVYONPVHIOJJZ-UHFFFAOYSA-N[4] |

Table 2: Physical and Chemical Properties

Property Value
Molecular Weight 228.00 g/mol [4]
Appearance Light orange to Yellow to Green powder to crystal[3]
Melting Point 101-106 °C[1]
Boiling Point 348.9 ± 42.0 °C[1]
Density 1.92 ± 0.1 g/cm³[1]
Form Solid
Water Solubility No data available[2]

| Partition Coefficient (n-octanol/water) | log Pow: 0.888[2] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification provides a universally understood system for communicating these hazards.

Signal Word: Danger [2]

Table 3: GHS Hazard Statements

Code Statement
H301 Toxic if swallowed[2][4]
H311 Toxic in contact with skin[3]
H331 Toxic if inhaled[3]
H312 Harmful in contact with skin[2][4]
H332 Harmful if inhaled[2][4]
H315 Causes skin irritation[2][4]
H318 Causes serious eye damage[2][4]

| H335 | May cause respiratory irritation[2] |

Table 4: GHS Precautionary Statements

Code Statement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
P270 Do not eat, drink or smoke when using this product.[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
P302 + P352 + P312 IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3]
P304 + P340 + P311 IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[3]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P361 + P364 Take off immediately all contaminated clothing and wash it before reuse.[3]
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.[3]

| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Experimental Protocols: Safety and Emergency Procedures

Detailed methodologies for handling emergencies are critical for ensuring personnel safety and minimizing environmental impact.

First-Aid Measures

A systematic approach to first aid is essential following exposure. Always consult a physician and show them this safety data sheet.[2]

  • General Advice: Move the affected person from the danger area. Consult a physician and show them the material safety data sheet.[2]

  • If Inhaled: Move the person into fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[2] Take the victim to a hospital immediately and consult a physician.[2]

  • In Case of Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and consult a physician.[2]

  • If Swallowed: Immediately call a POISON CENTER or doctor.[3] Rinse the mouth with water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]

Fire-Fighting Protocol

In the event of a fire, the following measures should be taken.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2]

  • Firefighter Protocol:

    • Evacuate personnel to a safe area.[2]

    • Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

    • Fight the fire from a safe distance.

    • Prevent runoff from fire control from entering drains or water sources.[2]

Accidental Release and Spill Cleanup Protocol

A structured workflow is necessary to manage accidental releases safely and effectively.

  • Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[2]

  • Isolate and Ventilate: Evacuate personnel from the spill area.[2] Ensure adequate ventilation.[2] Avoid breathing dust and vapors.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains or waterways.[2]

  • Cleanup:

    • Carefully sweep up the spilled material.

    • Use a shovel to collect the material.[2]

    • Pick up and arrange for disposal without creating dust.[2]

  • Disposal: Place the collected waste into a suitable, closed, and labeled container for disposal.[2] Dispose of the material through a licensed disposal company in accordance with local, national, and international regulations.[2]

Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring long-term safety.

Table 5: Handling and Storage Procedures

Procedure Recommendation
Safe Handling Avoid contact with skin, eyes, and clothing.[2] Avoid the formation of dust and aerosols.[2] Use only in well-ventilated areas.[3] Provide appropriate exhaust ventilation where dust is formed.[2] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[3]
Storage Conditions Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] Store locked up.[6]

| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides.[5] |

Visualized Workflow: Accidental Spill Response

The following diagram outlines the logical steps for responding to an accidental spill of 5-Bromo-3-nitropyridine-2-carbonitrile.

G spill Accidental Spill Occurs assess Assess Situation (Size, Location) spill->assess ppe Don PPE (Respirator, Gloves, Goggles, Protective Clothing) assess->ppe evacuate Evacuate & Isolate Area ppe->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill (Prevent entry to drains) ventilate->contain cleanup Clean Up Spill (Sweep, shovel without dust) contain->cleanup dispose Place in Labeled Container for Disposal cleanup->dispose decontaminate Decontaminate Area & PPE dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for Accidental Spill Response.

References

synthesis of 5-Bromo-2-Cyano-3-Nitropyridine from 2,5-dibromo-3-nitro-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-2-Cyano-3-Nitropyridine, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1][2] The primary synthetic route discussed is the nucleophilic aromatic substitution of 2,5-dibromo-3-nitro-pyridine with a cyanide source. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a process workflow diagram.

Chemical Overview

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Starting Material: 2,5-dibromo-3-nitro-pyridine15862-37-0C₅H₂Br₂N₂O₂281.88--
Reagent: Copper(I) Cyanide544-92-3CuCN89.56--
Product: this compound573675-25-9C₆H₂BrN₃O₂228.01Light orange to yellow to green powder to crystal.[2][3]101-109

Reaction Synopsis

The synthesis of this compound from 2,5-dibromo-3-nitro-pyridine is achieved through a nucleophilic aromatic substitution reaction.[4] In this process, the cyanide ion (CN⁻) displaces the bromide ion at the 2-position of the pyridine ring. The electron-withdrawing nitro group at the 3-position facilitates this substitution by activating the pyridine ring towards nucleophilic attack.[5][6] Copper(I) cyanide is a commonly employed reagent for this transformation.[7]

Experimental Protocols

Two primary methods for this synthesis have been reported, differing in their use of a solvent.

Method 1: Solvent-Free Reaction

This protocol involves the direct heating of the reactants without a solvent.[7]

Procedure:

  • Combine 2,5-dibromo-3-nitro-pyridine (3.80 g, 13.4 mmol) and copper(I) cyanide (2.42 g, 26.8 mmol) in a suitable reaction vessel.

  • Heat the mixture to 150°C with stirring for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solid residue and wash it with acetone.

  • Concentrate the mother liquor under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (from 9/1 to 3/1) to yield the final product.[7]

Quantitative Data:

ReactantMass (g)Moles (mmol)Molar Ratio
2,5-dibromo-3-nitro-pyridine3.8013.41
Copper(I) Cyanide2.4226.82
Product Mass (g) Yield (%)
This compound1.8059
Method 2: Reaction in Propionitrile

This method utilizes propionitrile as a solvent, allowing for a lower reaction temperature.[7][8]

Procedure:

  • To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add copper(I) cyanide (8.7 g, 97.55 mmol).

  • Heat the mixture to 90°C and maintain for 17 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc).

  • Wash the organic layer twice with brine.

  • Dry the organic layer with sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the residue by chromatography on silica gel, eluting with a dichloromethane/methanol (DCM/MeOH) gradient (from 95:5 to 85:15) to obtain the desired product.[7][8]

Quantitative Data:

ReactantMass (g)Moles (mmol)Molar Ratio
2,5-dibromo-3-nitro-pyridine2588.681
Copper(I) Cyanide8.797.551.1
Product Mass (g) Yield (%)
This compound17.568

Process Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product Start 2,5-dibromo-3-nitro-pyridine Mix Mixing of Reactants Start->Mix Reagent Copper(I) Cyanide Reagent->Mix Heat Heating Mix->Heat Cool Cooling to Room Temperature Heat->Cool Filter Filtration / Dilution & Wash Cool->Filter Concentrate Concentration Filter->Concentrate Purify Silica Gel Chromatography Concentrate->Purify End This compound Purify->End

Caption: Reaction workflow for the synthesis of this compound.

Signaling Pathway Diagram

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Pathway Reactant 2,5-dibromo-3-nitro-pyridine (Activated Aromatic Ring) Intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) Reactant->Intermediate Nucleophilic Attack Nucleophile Cyanide Ion (CN⁻) from CuCN Nucleophile->Intermediate Product This compound Intermediate->Product Loss of Leaving Group LeavingGroup Bromide Ion (Br⁻) Intermediate->LeavingGroup

Caption: Generalized mechanism for the nucleophilic aromatic substitution.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-Cyano-3-Nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a bromine atom, a cyano group, and a nitro group on a pyridine ring imparts a distinct reactivity profile, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles, computational data from analogous systems, and detailed experimental protocols.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The pyridine core, substituted with potent electron-withdrawing groups (EWG) in the form of a cyano (-CN) and a nitro (-NO₂) group, renders the aromatic ring electron-deficient. This electronic characteristic, coupled with the presence of a good leaving group, the bromine atom, dictates the molecule's reactivity, primarily its susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the electrophilic and nucleophilic nature of each position on the pyridine ring is paramount for predicting its behavior in chemical reactions and for the rational design of synthetic pathways.

Theoretical Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of inductive and resonance effects of its substituents, as well as the inherent electronic properties of the pyridine ring.

The Pyridine Ring: An Electron-Deficient Aromatic System

Unlike benzene, pyridine is an electron-deficient aromatic system due to the higher electronegativity of the nitrogen atom. This inherent electron deficiency is further amplified by the presence of the strongly electron-withdrawing cyano and nitro groups. Consequently, the pyridine ring in this compound is highly activated towards nucleophilic attack and deactivated towards electrophilic substitution.

Influence of Substituents on Reactivity
  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. It significantly depletes electron density from the pyridine ring, particularly at the ortho (C2, C4) and para (C6, relative to the nitro group's position) positions.

  • Cyano Group (-CN): The cyano group is also strongly electron-withdrawing via inductive and resonance effects, further contributing to the electron-deficient nature of the ring.

  • Bromo Group (-Br): The bromine atom is an electronegative substituent that withdraws electron density inductively (-I effect). While it has lone pairs that can participate in resonance (+R effect), its inductive effect is dominant in influencing the reactivity of the pyridine ring. Importantly, bromide is an excellent leaving group in nucleophilic aromatic substitution reactions.

Predicted Electrophilic and Nucleophilic Sites

Based on these principles, the predicted reactive sites are as follows:

  • Electrophilic Sites: The carbon atoms of the pyridine ring are the primary electrophilic sites due to the strong electron withdrawal by the nitrogen atom, nitro, and cyano groups. The positions most susceptible to nucleophilic attack are those that can best stabilize the resulting negative charge in the Meisenheimer intermediate. Theoretical analysis suggests the following order of electrophilicity for the carbon atoms: C6 > C4 > C2 > C5. The carbon atom of the cyano group is also an electrophilic center.

  • Nucleophilic Sites: The primary nucleophilic site is the lone pair of electrons on the pyridine nitrogen atom. The oxygen atoms of the nitro group and the nitrogen atom of the cyano group also possess lone pairs and can exhibit nucleophilic character, although their nucleophilicity is significantly diminished due to delocalization and the electronegativity of the attached atoms.

Computational Chemistry Insights (Based on an Analogous System)

For 2-Amino-3-bromo-5-nitropyridine, DFT calculations reveal the following:

  • Molecular Electrostatic Potential (MEP): The MEP map indicates the regions of positive and negative electrostatic potential on the molecule's surface. For this analogous molecule, the most positive (electrophilic) regions are predicted to be around the hydrogen atoms of the amino group and the carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group. The most negative (nucleophilic) regions are located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.[2]

  • Frontier Molecular Orbitals (FMO): The Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the sites of nucleophilic attack. In electron-deficient systems like substituted nitropyridines, the LUMO is typically localized on the aromatic ring and the nitro group. The atoms with the largest LUMO coefficients are the most likely sites for nucleophilic attack. For 2-Amino-3-bromo-5-nitropyridine, the LUMO is expected to have significant contributions from the carbon atoms at the C4 and C6 positions.[2]

Based on these principles, a similar distribution of electrophilic and nucleophilic sites is anticipated for this compound.

Data Presentation

Due to the absence of specific quantitative data for this compound in the reviewed literature, a comparative table based on theoretical predictions and data from analogous systems is presented below.

PositionPredicted Atomic ChargePredicted LUMO CoefficientPredicted Reactivity
N1NegativeLowNucleophilic
C2PositiveHighElectrophilic (susceptible to SNAr)
C3PositiveLowLess Electrophilic
C4PositiveHighHighly Electrophilic (susceptible to SNAr)
C5PositiveModerateElectrophilic (site of Br leaving group)
C6PositiveHighHighly Electrophilic (susceptible to SNAr)
N (Cyano)NegativeLowWeakly Nucleophilic
C (Cyano)PositiveModerateElectrophilic
N (Nitro)PositiveLow-
O (Nitro)NegativeLowNucleophilic

Note: The predicted atomic charges and LUMO coefficients are qualitative estimations based on the electronic effects of the substituents and data from similar molecules.

Experimental Protocols

The following protocols describe the synthesis of this compound and experimental methods to probe its electrophilic and nucleophilic sites.

Synthesis of this compound

This protocol is adapted from a known synthetic route.[3]

Reaction: 2,5-Dibromo-3-nitropyridine to this compound

Materials:

  • 2,5-Dibromo-3-nitropyridine

  • Copper(I) cyanide (CuCN)

  • Propionitrile

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add CuCN (8.7 g, 97.55 mmol).

  • Heat the mixture to 90°C for 17 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with EtOAc and wash twice with brine.

  • Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a DCM/MeOH gradient (95:5 to 85:15) to obtain 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

Probing Electrophilic Sites via Nucleophilic Aromatic Substitution

This generalized protocol can be adapted to study the reactivity of different nucleophiles with this compound.

Materials:

  • This compound

  • Nucleophile of interest (e.g., a primary or secondary amine, a thiol, an alkoxide)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Base (if necessary, e.g., K₂CO₃, Et₃N)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is a salt, it can be added directly. If it is neutral, a base may be required to facilitate the reaction.

  • Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an appropriate aqueous work-up to remove any inorganic salts and excess reagents.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy to determine the site of nucleophilic attack.

Probing Nucleophilic Sites via Alkylation

This protocol can be used to investigate the nucleophilicity of the pyridine nitrogen.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Anhydrous solvent (e.g., acetonitrile, acetone)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the alkylating agent (1-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the formation of the pyridinium salt, which may precipitate out of the solution.

  • If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt.

  • Characterize the resulting pyridinium salt by NMR and mass spectrometry to confirm N-alkylation.

Mandatory Visualizations

Caption: Predicted electrophilic sites of this compound.

SNAr_Mechanism Reactant This compound + Nu- Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate Nucleophilic Attack Product Substituted Pyridine + Br- Intermediate->Product Loss of Leaving Group Experimental_Workflow cluster_synthesis Synthesis cluster_reactivity Reactivity Probing S1 Reactants: 2,5-Dibromo-3-nitropyridine + CuCN S2 Reaction at 90°C S1->S2 S3 Work-up and Purification S2->S3 S4 This compound S3->S4 R1 Reaction with Nucleophile/Electrophile S4->R1 Use in further reactions R2 Monitoring (TLC/LC-MS) R1->R2 R3 Isolation and Purification R2->R3 R4 Structural Characterization (NMR, MS, IR) R3->R4

References

The Strategic Utility of 5-Bromo-2-cyano-3-nitropyridine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-cyano-3-nitropyridine has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique trifunctionalized pyridine core, featuring a strategically positioned bromine atom, a cyano group, and a nitro group, offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound. Detailed experimental protocols for its synthesis and its utilization in pivotal cross-coupling and nucleophilic substitution reactions are presented. Furthermore, this guide highlights its role in the synthesis of complex heterocyclic molecules, including intermediates for active pharmaceutical ingredients (APIs) and agrochemicals, thereby underscoring its significance for professionals in drug discovery and development.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of functionalized pyridine intermediates that allow for efficient and selective derivatization is of paramount importance. This compound (CAS 573675-25-9) is one such intermediate that has garnered significant attention.[1] The presence of three distinct functional groups—a bromine atom amenable to cross-coupling reactions, a cyano group that can be transformed into various functionalities, and a nitro group that can act as a directing group or be reduced to an amine—makes it an exceptionally powerful tool for synthetic chemists.[1][2] This guide aims to provide a comprehensive technical resource on the synthesis and synthetic applications of this versatile building block.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The key properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 573675-25-9[3]
Molecular Formula C₆H₂BrN₃O₂[3]
Molecular Weight 228.01 g/mol [3]
Appearance Light orange to yellow to green powder/crystal[3]
Melting Point 105 - 109 °C[3]
Purity ≥ 98% (GC)[3]
Boiling Point 348.9 ± 42.0 °C (Predicted)[4]
Density 1.92 ± 0.1 g/cm³ (Predicted)[4]
Synonyms 5-Bromo-3-nitropyridine-2-carbonitrile, 5-Bromo-3-nitropicolinonitrile[3]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the cyanation of 2,5-dibromo-3-nitropyridine using a copper(I) cyanide source. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Synthesis_of_5_Bromo_2_cyano_3_nitropyridine reactant 2,5-Dibromo-3-nitropyridine product This compound reactant->product Propionitrile, 90°C, 17h (Yield: 68%) reagent CuCN reagent->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a literature procedure.[5][6]

Materials:

  • 2,5-Dibromo-3-nitropyridine (25 g, 88.68 mmol)

  • Copper(I) cyanide (CuCN) (8.7 g, 97.55 mmol)

  • Propionitrile (100 mL)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of 2,5-dibromo-3-nitropyridine (25 g, 88.68 mmol) in propionitrile (100 mL), add CuCN (8.7 g, 97.55 mmol).

  • Heat the reaction mixture to 90°C and maintain for 17 hours.

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer twice with brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a DCM/MeOH gradient (95:5 to 85:15) to afford 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

  • Yield: 17.5 g (68%).[5]

Reactivity and Synthetic Applications

The trifunctional nature of this compound allows for a wide range of synthetic transformations, making it a valuable precursor for complex heterocyclic molecules.

Reactivity_of_5_Bromo_2_cyano_3_nitropyridine start This compound suzuki Suzuki Coupling (C-C bond formation) start->suzuki Pd catalyst, Boronic acid, Base buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald Pd catalyst, Amine, Base snar Nucleophilic Aromatic Substitution (Displacement of Nitro Group) start->snar Nucleophile (e.g., Thiol) reduction Reduction of Nitro Group (to Amine) start->reduction Reducing agent (e.g., Fe/HCl) hydrolysis Hydrolysis of Cyano Group (to Carboxylic Acid) start->hydrolysis Acid or Base

Caption: Key reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

General Experimental Protocol (Adapted):

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 85-95°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is crucial in the synthesis of many pharmaceuticals. An adapted general protocol is provided below.[8]

General Experimental Protocol (Adapted):

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and BINAP.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add anhydrous toluene via syringe.

  • Seal the tube tightly and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring towards nucleophilic aromatic substitution. Interestingly, studies on similar 2-substituted-3-nitropyridines have shown that the nitro group at the 3-position can be selectively displaced by sulfur nucleophiles, even in the presence of a halogen at the 5-position.[9]

Nucleophilic_Aromatic_Substitution reactant This compound product 5-Bromo-2-cyano-3-(alkylthio)pyridine reactant->product Base reagent R-SH (Thiol) reagent->product

Caption: Nucleophilic substitution of the nitro group.

General Experimental Protocol (Conceptual):

Materials:

  • This compound

  • Thiol (e.g., thiophenol, alkanethiol)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add the base and stir for a short period.

  • Add the thiol dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems. A common method for this transformation is the use of iron powder in the presence of an acid.[10]

General Experimental Protocol (Adapted):

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, suspend this compound and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Application in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[11] Its versatile reactivity allows for the construction of complex molecular architectures that are often found in drug candidates. For instance, derivatives of this compound are explored for their potential antimicrobial and anticancer properties. While direct involvement in the synthesis of the anticancer drug Pazopanib was not detailed in the provided search results, the structural motifs accessible from this building block are highly relevant to the synthesis of kinase inhibitors and other targeted therapies.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its trifunctionalized nature provides chemists with multiple avenues for selective functionalization, enabling the efficient construction of complex heterocyclic molecules. The detailed protocols and reactivity profile presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the innovative application of this key intermediate in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new and improved bioactive compounds.

References

The Strategic Application of 5-Bromo-2-Cyano-3-Nitropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Bromo-2-cyano-3-nitropyridine has emerged as a highly versatile and valuable scaffold in medicinal chemistry. Its unique trifunctionalized pyridine core, featuring strategically positioned bromo, cyano, and nitro groups, offers a rich platform for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides an in-depth analysis of the potential applications of this compound, with a particular focus on its role as a key starting material for the development of potent kinase inhibitors and novel antimicrobial agents. This document details synthetic methodologies, presents quantitative biological data on derived compounds, and outlines experimental protocols for their evaluation. Furthermore, it visualizes key synthetic and signaling pathways to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic functionalization of the pyridine ring can significantly influence the pharmacological properties of a molecule. This compound is a prime example of a highly functionalized building block that offers medicinal chemists a powerful tool for the construction of novel therapeutic agents.[2] The electron-withdrawing nature of the nitro and cyano groups, combined with the synthetically versatile bromine atom, allows for a wide range of chemical transformations, making it an ideal starting material for generating libraries of diverse compounds.[3]

Research has highlighted the utility of this scaffold in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to be potent inhibitors of various protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurological disorders, making kinase inhibitors a major focus of modern drug discovery.[6] Additionally, the nitropyridine moiety is a known pharmacophore in antimicrobial agents, suggesting a second important avenue for the application of this compound derivatives.[2]

This guide will explore the synthetic routes to harness the reactivity of this compound and detail its application in the generation of compounds with significant therapeutic potential.

Synthetic Potential and Key Reactions

The chemical versatility of this compound stems from the distinct reactivity of its three functional groups. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as a handle for various palladium-catalyzed cross-coupling reactions. The nitro group can be readily reduced to an amine, providing a key site for further derivatization or for facilitating cyclization reactions. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions.

A particularly fruitful application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through a multi-step sequence that begins with the reaction of this compound with hydrazine to form a pyrazole intermediate, followed by cyclization with a suitable three-carbon building block.

G start This compound intermediate1 Hydrazine Reaction start->intermediate1 intermediate2 Aminopyrazole Intermediate intermediate1->intermediate2 intermediate3 Cyclization with β-ketoester/enaminone intermediate2->intermediate3 product Pyrazolo[1,5-a]pyrimidine Scaffold intermediate3->product

Caption: Synthetic pathway to pyrazolo[1,5-a]pyrimidines.

Applications in Medicinal Chemistry

Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[6] These compounds act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.

Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell survival and proliferation. The development of Pim-1 inhibitors is a promising strategy for cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against Pim-1 kinase.[5]

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1 Pim-145[5]
9a Pim-1< 10[5]
9b Pim-1< 10[5]
11a Pim-1< 10[5]
11b Pim-1< 10[5]

Note: The compounds in this table are derivatives of the pyrazolo[1,5-a]pyrimidine scaffold and serve to illustrate the potential of this chemical class, which can be accessed through multi-step synthesis starting from this compound.

CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in cancer. Pyrazolopyridine derivatives have been identified as potent inhibitors of CDK2.[7]

Table 2: In Vitro CDK2/Cyclin A2 Inhibitory Activity of Representative Pyrazolopyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
4 CDK2/cyclin A20.24[7]
8 CDK2/cyclin A20.65[7]
11 CDK2/cyclin A20.50[7]

Note: The compounds in this table are illustrative examples of bioactive pyrazolopyridines.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Pyridine-based compounds have been successfully developed as VEGFR-2 inhibitors.[8]

Table 3: In Vitro VEGFR-2 Inhibitory Activity of Representative Pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
5a VEGFR-20.217[9]
5e VEGFR-20.124[9]

Note: These compounds demonstrate the potential of the pyridine scaffold in targeting VEGFR-2.

G cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyridine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Antimicrobial Agents

The nitropyridine scaffold is a component of several known antimicrobial agents. The mechanism of action of nitro-heterocyclic drugs often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.

While specific antimicrobial data for direct derivatives of this compound are not extensively reported in publicly available literature, the structural alerts within the molecule suggest a strong potential for this class of compounds.

Table 4: Representative Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
M6 K. pneumoniae375[10]
M19 K. pneumoniae375[10]
M20 P. aeruginosa>1500[10]
M25 P. aeruginosa>1500[10]

Note: These values are for thiopyrimidine-benzenesulfonamide compounds and are intended to illustrate the potential antimicrobial activity of related heterocyclic systems.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidines

The following is a general, illustrative protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, which can be adapted from starting materials like this compound.

  • Step 1: Synthesis of the aminopyrazole intermediate.

    • To a solution of the substituted acrylonitrile in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 16 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to form the pyrazolo[1,5-a]pyrimidine core.

    • A mixture of the aminopyrazole intermediate and a suitable enaminone or β-dicarbonyl compound in glacial acetic acid is heated to reflux for 3 hours.

    • Alternatively, the reaction can be carried out under microwave irradiation at 140 °C for a shorter duration.

    • After cooling, the reaction mixture is poured into ice water.

    • The resulting solid is collected by filtration, washed with water, and purified by crystallization.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase.

  • Materials:

    • Recombinant human kinase enzyme.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • ATP.

    • Synthetic peptide substrate.

    • Test compound serially diluted in DMSO.

    • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).

    • 384-well plates.

  • Procedure:

    • Add 5 µL of kinase buffer containing the enzyme to each well.

    • Add 5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP according to the manufacturer's protocol for the kinase activity detection kit.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

G start Prepare Reagents (Kinase, Buffer, ATP, Substrate, Test Compound) step1 Dispense Kinase & Compound into Plate start->step1 step2 Pre-incubation step1->step2 step3 Initiate Reaction with ATP/Substrate step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop Reaction & Detect ATP step4->step5 end Data Analysis (Calculate IC50) step5->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • Test compound.

    • 96-well plates.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctionalized nature provides a robust platform for the synthesis of diverse and complex heterocyclic compounds with significant therapeutic potential. The demonstrated utility of this scaffold in the development of potent kinase inhibitors for oncology and its inherent potential for the creation of novel antimicrobial agents underscore its importance in modern drug discovery. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and exploit the vast potential of this compound in their drug development programs.

References

A Technical Guide to High-Purity 5-Bromo-2-Cyano-3-Nitropyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of high-purity 5-Bromo-2-Cyano-3-Nitropyridine, a key building block in pharmaceutical and agrochemical synthesis. This document outlines commercially available sources, typical product specifications, and representative analytical methodologies for quality control.

Commercial Suppliers and Product Specifications

This compound is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of this reagent is critical for its successful application in multi-step syntheses, where impurities can lead to side reactions and reduced yields. Below is a comparative summary of offerings from prominent suppliers.

SupplierProduct NumberPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
TCI America™ (via Fisher Scientific)B5584>98.0% (GC)[1]573675-25-9[1]C₆H₂BrN₃O₂[1]228.01[1]Light orange to Yellow to Green powder to crystal[1]105.0 to 109.0[1]
Chem-Impex 07358≥ 98% (GC)[2]573675-25-9[2]C₆H₂BrN₃O₂[2]228.01[2]Light orange to yellow to green powder to crystal[2]105 - 109[2]
Cynor Laboratories (via IndiaMART)285692188576298%[3]573675-25-9[3]C₆H₂BrN₃O₂[3]228.01[3]Not specified101-106[3]
P212121 Store Not specified> 97.0%573675-25-9[4]C₆H₂BrN₃O₂[4]228.01[4]Not specifiedNot specified
Lab Pro Inc. B5584-5GMin. 98.0 (GC)[5]573675-25-9[5]C₆H₂BrN₃O₂[5]228.01[5]Slightly Pale Yellow Solid[5]107[5]

Synthesis and Manufacturing Workflow

The synthesis of this compound typically involves the cyanation of a di-substituted pyridine precursor. A representative workflow from synthesis to quality control is outlined below.

G cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage A Starting Material: 2,5-Dibromo-3-nitropyridine C Reaction: Cyanation in Propionitrile A->C B Reagent: Copper(I) Cyanide B->C D Work-up & Purification: Filtration, Concentration, Column Chromatography C->D E Purity Analysis: HPLC / GC-MS D->E Submit for Analysis F Structural Confirmation: ¹H NMR, ¹³C NMR D->F G Functional Group ID: FTIR Spectroscopy D->G H Final Product: High-Purity this compound E->H F->H G->H I Commercial Suppliers H->I Packaging & Distribution

Caption: A logical workflow for the synthesis and quality control of this compound.

Experimental Protocols

The following are representative methodologies for the synthesis and quality control analysis of this compound.

Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of 2,5-dibromo-3-nitropyridine with copper(I) cyanide.

Materials:

  • 2,5-dibromo-3-nitro-pyridine

  • Copper(I) Cyanide (CuCN)

  • Propionitrile

  • Ethyl Acetate (EtOAc)

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Dichloromethane (DCM) / Methanol (MeOH) as eluents

Procedure:

  • A stirred solution of 2,5-dibromo-3-nitro-pyridine (1 equivalent) in propionitrile is treated with CuCN (1.1 equivalents).

  • The reaction mixture is heated to 90°C for approximately 17 hours.

  • After cooling to room temperature, the mixture is diluted with EtOAc and washed twice with brine.

  • The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a DCM/MeOH gradient to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

Quality Control Protocols

High-purity this compound is characterized by a combination of chromatographic and spectroscopic techniques to ensure both purity and structural integrity.

HPLC is a standard method for assessing the purity of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the compound and any less polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • A stock solution of the compound is prepared in a suitable solvent, such as the mobile phase, and diluted to create working standards for a calibration curve.

Analysis:

  • The sample is injected, and the resulting chromatogram is analyzed. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

  • 5-10 mg of the sample is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experiments:

  • ¹H NMR: Provides information on the number and environment of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.

Interpretation:

  • The chemical shifts, coupling constants, and correlations in the NMR spectra are analyzed to confirm that the structure is consistent with this compound.

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Instrumentation:

  • FTIR Spectrometer

Sample Preparation:

  • The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

Expected Absorptions:

  • C≡N (Nitrile): A sharp, intense absorption peak around 2240-2220 cm⁻¹.[6]

  • NO₂ (Nitro group): Two strong absorption bands corresponding to the asymmetric and symmetric stretches, typically in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for aromatic nitro compounds.[7]

  • Aromatic C-H and C=C/C=N bonds: Characteristic absorptions in the fingerprint region.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis.[2][8] Its trifunctionalized pyridine core allows for a wide range of chemical transformations. The bromine atom can participate in cross-coupling reactions, the cyano group can be hydrolyzed or reduced, and the nitro group can be reduced to an amine, providing multiple points for molecular elaboration. These characteristics make it a valuable starting material in the synthesis of:

  • Pharmaceuticals: Particularly in the development of drugs targeting neurological disorders.[2][8]

  • Agrochemicals: Used in the formulation of novel pesticides and herbicides.[2][8]

  • Material Science: Plays a role in the creation of advanced materials with specific chemical properties.[2][8]

Workflow for Analytical Method Development

The development of a robust analytical method for quality control follows a logical progression to ensure accuracy and reliability.

G A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Method Development: - Column Selection - Mobile Phase/Carrier Gas - Temperature Program - Detector Settings B->C D Method Optimization C->D E Method Validation (ICH Guidelines): - Specificity - Linearity - Accuracy - Precision - Robustness D->E F Validated QC Method E->F

Caption: A logical flow for HPLC method development for substituted pyridines.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-Cyano-3-Nitropyridine with various arylboronic acids. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules with significant potential in pharmaceutical and agrochemical development.[1][2][3] this compound is a valuable building block in the synthesis of biologically active compounds.[4][5] The protocol provided herein is a starting point and may require optimization for specific substrates to achieve the best results.[6]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound (typically an arylboronic acid or ester) in the presence of a base.[6][7] The catalytic cycle consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[6][8]

Materials and Equipment

Reagents and Chemicals Equipment
This compoundSchlenk flask or microwave reaction vial
Arylboronic acid (e.g., Phenylboronic acid)Magnetic stirrer and stir bar
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Heating mantle, oil bath, or microwave reactor
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Condenser
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)Inert gas supply (Argon or Nitrogen)
Degassed waterSyringes and needles
Ethyl acetate (for workup)Standard laboratory glassware for workup and purification
Brine solution (for workup)Rotary evaporator
Anhydrous sodium sulfate or magnesium sulfateThin Layer Chromatography (TLC) plates and chamber
CeliteColumn chromatography setup

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Seal the flask with a septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq) to the flask.

  • Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture, 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

Reaction Execution:

  • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[6][7]

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Hypothetical Yields

The following table summarizes hypothetical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. Actual yields may vary depending on the specific substrates and reaction conditions used.

Entry Arylboronic Acid Product Hypothetical Yield (%)
1Phenylboronic acid2-Cyano-3-nitro-5-phenylpyridine85
24-Methoxyphenylboronic acid2-Cyano-5-(4-methoxyphenyl)-3-nitropyridine82
33-Chlorophenylboronic acid5-(3-Chlorophenyl)-2-cyano-3-nitropyridine78
44-Fluorophenylboronic acid2-Cyano-5-(4-fluorophenyl)-3-nitropyridine88
52-Thiopheneboronic acid2-Cyano-3-nitro-5-(thiophen-2-yl)pyridine75

Troubleshooting

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. The choice of base and solvent can also significantly impact the yield. For electron-deficient pyridines, a stronger base like Cs₂CO₃ might be beneficial.

  • Side Reactions: Homocoupling of the boronic acid can be a significant side reaction. Using a slight excess of the boronic acid (1.2 eq) can help minimize this. Debromination of the starting material can also occur, which might be mitigated by using milder reaction conditions or a different catalyst system.

  • Catalyst Deactivation: The nitro and cyano groups on the pyridine ring can potentially coordinate to the palladium center and inhibit the catalyst. Using ligands with strong donor properties might be necessary to maintain catalytic activity.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation Ar'-B(OR)2 + Base pdiil_ar Ar-Pd(II)L2-Ar' transmetalation->pdiil_ar reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Arylboronic Acid, and Base to Flask start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Ar/N2 (3x) setup->inert add_catalyst Add Palladium Catalyst and Solvent inert->add_catalyst reaction Heat and Stir Reaction Mixture (80-100 °C, 2-24 h) add_catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Dilute with EtOAc and H2O - Wash with Brine - Dry and Concentrate monitor->workup Complete purification Purification: - Column Chromatography workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-nitropicolinonitrile is a versatile trifunctionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a bromine atom amenable to palladium-catalyzed cross-coupling, a nitro group for further functionalization, and a nitrile group, makes it an attractive starting material for the synthesis of diverse and complex molecular architectures.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of a wide array of substituents at the 5-position of the pyridine ring, providing a gateway to novel compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-3-nitropicolinonitrile with various partners.

General Reaction Scheme

The palladium-catalyzed cross-coupling of 5-Bromo-3-nitropicolinonitrile generally proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Stille couplings) or reaction with a nucleophile (for Buchwald-Hartwig and Sonogashira couplings), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

5-Bromo-3-nitropicolinonitrile 5-Bromo-3-nitropicolinonitrile Pd Catalyst Pd Catalyst 5-Bromo-3-nitropicolinonitrile->Pd Catalyst Oxidative Addition Coupling Partner Coupling Partner Coupling Partner->Pd Catalyst Transmetalation / Reaction Coupled Product Coupled Product Pd Catalyst->Coupled Product Reductive Elimination

Caption: Generalized Palladium-Catalyzed Cross-Coupling Reaction.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-nitropicolinonitriles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 5-Bromo-3-nitropicolinonitrile and various aryl- or heteroarylboronic acids.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)1001288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane901692
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene110875
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (3:1)851882

*Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-Bromo-3-nitropicolinonitrile (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (see table), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Dilute Cool & Dilute Monitor Progress->Cool & Dilute Wash Wash Cool & Dilute->Wash Dry & Concentrate Dry & Concentrate Wash->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of 5-(Amino)-3-nitropicolinonitriles

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 5-Bromo-3-nitropicolinonitrile with a variety of primary and secondary amines.

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001885
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102490
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901678
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Toluene1002072

*Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add 5-Bromo-3-nitropicolinonitrile (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst, the ligand, and the base (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum and purge with argon for 10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the tube in a preheated oil bath and stir vigorously at the specified temperature for the indicated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Start Start Combine Reactants in Schlenk Tube Combine Reactants in Schlenk Tube Start->Combine Reactants in Schlenk Tube End End Establish Inert Atmosphere Establish Inert Atmosphere Combine Reactants in Schlenk Tube->Establish Inert Atmosphere Add Anhydrous Solvent Add Anhydrous Solvent Establish Inert Atmosphere->Add Anhydrous Solvent Heat and Stir Heat and Stir Add Anhydrous Solvent->Heat and Stir Cool to Room Temperature Cool to Room Temperature Heat and Stir->Cool to Room Temperature Dilute and Filter Dilute and Filter Cool to Room Temperature->Dilute and Filter Purify by Chromatography Purify by Chromatography Dilute and Filter->Purify by Chromatography Purify by Chromatography->End

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling: Synthesis of 5-Alkynyl-3-nitropicolinonitriles

The Sonogashira coupling provides an efficient route to synthesize 5-alkynyl-3-nitropicolinonitriles by reacting 5-Bromo-3-nitropicolinonitrile with terminal alkynes.

Quantitative Data
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF60691
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPAToluene80885
31-HexynePd(PPh₃)₄ (4)CuI (6)PiperidineDMF501288
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NAcetonitrileRT2479

*Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 5-Bromo-3-nitropicolinonitrile (1.0 mmol) in the specified solvent.

  • Reagent Addition: Add the terminal alkyne (1.1 mmol), the palladium catalyst, the copper(I) co-catalyst, and the amine base.

  • Reaction: Stir the reaction mixture at the indicated temperature for the specified time. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

node1 Reaction Setup Dissolve 5-Bromo-3-nitropicolinonitrile in solvent under inert atmosphere. node2 Reagent Addition Add terminal alkyne, catalysts, and base. node1:f1->node2:f0 node3 Reaction Stir at specified temperature and monitor. node2:f1->node3:f0 node4 Work-up Quench with NH₄Cl and extract. node3:f1->node4:f0 node5 Purification Wash, dry, concentrate, and purify by chromatography. node4:f1->node5:f0

Caption: Sonogashira Coupling Protocol Steps.

Conclusion

The palladium-catalyzed cross-coupling reactions of 5-Bromo-3-nitropicolinonitrile provide a powerful and versatile platform for the synthesis of a diverse range of substituted picolinonitrile derivatives. The protocols outlined in these application notes offer robust starting points for researchers in drug discovery and materials science. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrates. The resulting products are valuable intermediates for the development of novel compounds with a wide range of potential applications.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and evaluation of kinase inhibitors, with a focus on the versatile building block, 5-Bromo-2-Cyano-3-Nitropyridine and its close structural analog, 5-Bromo-2-nitropyridine. Due to the extensive documentation and established protocols available, the synthesis of the multi-targeted kinase inhibitor, Pazopanib, from 5-Bromo-2-nitropyridine will be used as a primary example to illustrate the synthetic strategies and biological evaluation methods applicable to this class of compounds.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry for the development of biologically active molecules.[1][2][3] Its unique arrangement of bromo, cyano, and nitro groups on the pyridine ring offers multiple reactive sites for synthetic transformations, making it an attractive scaffold for the generation of diverse compound libraries for drug discovery.[3][4][5] The pyridine core is a well-established pharmacophore in the design of kinase inhibitors, often facilitating crucial hydrogen bond interactions within the ATP-binding site of the kinase.[6]

While direct examples of kinase inhibitors synthesized from this compound are not extensively detailed in publicly available literature, its close analog, 5-Bromo-2-nitropyridine, is a key precursor in the synthesis of the FDA-approved kinase inhibitor, Pazopanib.[6] Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6] This document will leverage the well-established synthesis and activity of Pazopanib to provide detailed protocols and application notes relevant to researchers working with substituted bromo-pyridines for kinase inhibitor discovery.

Application Notes: Targeting Kinase Signaling in Disease

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a common driver of various diseases, particularly cancer. Kinase inhibitors have emerged as a major class of targeted therapeutics.

Pazopanib: A Multi-Targeted Kinase Inhibitor

Pazopanib functions by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][7][]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): These receptors are involved in cell growth, proliferation, and survival.[9][10][11][]

By inhibiting these kinases, Pazopanib effectively blocks the signaling pathways that promote tumor growth and vascularization.

Quantitative Data Presentation

The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Pazopanib against its key kinase targets.

CompoundTarget KinaseIC50 (nM)
PazopanibVEGFR-110
PazopanibVEGFR-230
PazopanibVEGFR-347
PazopanibPDGFR-α74
PazopanibPDGFR-β84

Data sourced from publicly available literature.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the initial steps in the synthesis of a kinase inhibitor based on the Pazopanib scaffold, starting from 5-Bromo-2-nitropyridine. A general protocol for an in vitro kinase inhibition assay is also provided.

Protocol 1: Synthesis of N-(2-nitropyridin-5-yl)acetamide (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to replace the bromine atom of 5-Bromo-2-nitropyridine with an acetamido group.

Materials:

  • 5-Bromo-2-nitropyridine

  • Acetamide

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-Bromo-2-nitropyridine (1.0 eq) in DMF, add acetamide (1.2 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(2-nitropyridin-5-yl)acetamide.

Protocol 2: Synthesis of 5-amino-N-methyl-2-(N-methyl-N-(pyridin-2-yl)amino)pyrimidine-4-carboxamide (Pazopanib Core)

This protocol outlines a subsequent step in the synthesis of the core structure of Pazopanib, illustrating the construction of the pyrimidine ring. The synthesis of the necessary precursors is not detailed here but can be found in the referenced literature.

Materials:

  • Appropriately substituted pyrimidine precursor

  • Substituted aniline precursor

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate)

  • Solvent (e.g., Dioxane)

Procedure:

  • In a reaction vessel, combine the pyrimidine precursor (1.0 eq), the aniline precursor (1.1 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous dioxane to the vessel.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired Pazopanib core structure.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the IC50 value of a synthesized compound against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the inhibitor dilutions, recombinant kinase, and substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

The following diagrams illustrate the synthetic workflow and the targeted signaling pathways.

G cluster_synthesis Synthetic Workflow for Pazopanib Intermediate start 5-Bromo-2-nitropyridine step1 Nucleophilic Aromatic Substitution (SNAr with Acetamide) start->step1 intermediate1 N-(2-nitropyridin-5-yl)acetamide step1->intermediate1 step2 Further Synthetic Steps (e.g., Reduction, Cyclization) intermediate1->step2 product Pazopanib Core Structure step2->product

Caption: Synthetic workflow for an intermediate in Pazopanib synthesis.

G cluster_pathway VEGFR/PDGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling VEGF VEGF/PDGF (Ligand) Receptor VEGFR / PDGFR (Receptor Tyrosine Kinase) VEGF->Receptor Binds and Activates PLCg PLCγ Receptor->PLCg PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Pazopanib Pazopanib (Inhibitor) Pazopanib->Receptor Inhibits Autophosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Promotes AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of VEGFR/PDGFR signaling by Pazopanib.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it a cornerstone in modern organic synthesis.[1][2] Its application is extensive in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

Pyridine derivatives are crucial structural motifs in a vast number of biologically active compounds. The functionalization of substituted pyridines, such as 5-Bromo-2-Cyano-3-Nitropyridine, through Sonogashira coupling is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. The introduction of an alkynyl moiety can significantly influence the biological activity of the parent molecule. This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with various terminal alkynes, based on established procedures for structurally analogous substrates.

Reaction Principle

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-aryl complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-substituted pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Recommended Reaction Conditions

The following tables summarize optimized reaction conditions for the Sonogashira coupling of various bromopyridine and bromopyrimidine derivatives with terminal alkynes. These conditions serve as a robust starting point for the reaction of this compound. The electronic properties of the cyano and nitro groups on the target substrate will influence its reactivity, and some optimization may be necessary.

Table 1: Reaction Conditions for Sonogashira Coupling of Related Heterocyclic Bromides

EntryAryl Bromide SubstrateAlkyne SubstratePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF100396[3][4]
26-Bromo-3-fluoro-2-pyridinecarbonitrilep-EthylphenylacetylenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT1693[5]
35-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (2-5)-CuI (5-10)Et₃NTHFRT3-16High[6]
43-Iodoaniline2-Methyl-3-butyn-2-olPd₁@NC (0.2)PPh₃ (1)CuI (2)NEt₃MeCN8024High[7]

Table 2: Summary of Key Reagents and Their Roles

ReagentFunctionTypical ExamplesNotes
Aryl Halide Electrophilic coupling partnerThis compoundThe reactivity order is generally I > Br > Cl. The electron-withdrawing cyano and nitro groups may enhance reactivity.
Terminal Alkyne Nucleophilic coupling partnerPhenylacetylene, propargyl alcohol, trimethylsilylacetyleneA slight excess (1.1-1.5 equivalents) is often used.
Palladium Catalyst Primary catalyst for C-C bond formationPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Catalyst loading typically ranges from 0.1 to 5 mol%.[8]
Copper(I) Co-catalyst Facilitates alkyne activationCopper(I) iodide (CuI)Essential in the traditional Sonogashira reaction. Copper-free protocols exist but may require different conditions.[9]
Base Deprotonates the terminal alkyne and neutralizes HXTriethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃An amine base often serves as both the base and a solvent or co-solvent.
Ligand Stabilizes the palladium catalystTriphenylphosphine (PPh₃), Xantphos, SPhosOften pre-complexed with the palladium salt. Additional ligand may be added.
Solvent Solubilizes reagents and facilitates reactionTetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), TolueneAnhydrous and degassed solvents are crucial for optimal results.

Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling reaction, from reagent preparation to product purification and analysis.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Alkyne - Pd Catalyst - CuI - Base setup Assemble Reaction under Inert Atmosphere (N₂ or Ar) reagents->setup glassware Prepare Dry Glassware (Schlenk Flask) glassware->setup solvent Prepare Anhydrous, Degassed Solvent solvent->setup addition Add Reagents and Solvent to Flask setup->addition stirring Stir at Designated Temperature addition->stirring monitoring Monitor Reaction Progress (TLC, LC-MS) stirring->monitoring quench Cool and Quench Reaction monitoring->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the Sonogashira coupling of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times) to ensure an oxygen-free atmosphere.

  • Add anhydrous THF or DMF via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the alkyne and should be determined empirically.[3][5][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 5-alkynyl-2-cyano-3-nitropyridine.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • The catalyst may be inactive. Try a different palladium source or a freshly opened bottle.

    • The reaction temperature may be too low. Gradually increase the temperature and monitor the progress.

  • Formation of Side Products:

    • Homocoupling of the alkyne (Glaser coupling) can occur. This can be minimized by ensuring a truly oxygen-free environment and not using an excessive amount of copper catalyst.

    • Decomposition of starting material or product may occur at elevated temperatures. Consider running the reaction at a lower temperature for a longer period.

  • Reaction Stalls:

    • If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[6]

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynyl-2-cyano-3-nitropyridines. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, with the understanding that some optimization for specific substrates may be required.

References

Application Notes and Protocols for the Reduction of 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-cyano-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The selective reduction of its nitro group to a primary amine is a critical transformation, yielding 3-amino-5-bromo-2-cyanopyridine, a versatile intermediate for further functionalization in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for this reduction, focusing on methods that preserve the bromo and cyano functional groups. The primary protocol detailed is a classic and reliable method using reduced iron in an acidic aqueous/alcoholic medium, adapted from a well-established procedure for a structurally similar substrate.[3] Alternative methods are also presented to offer flexibility based on available reagents, equipment, and substrate compatibility.

Key Transformation

The core reaction involves the reduction of the nitro group at the C3 position of the pyridine ring to an amine group.

Reaction Scheme: this compound → 3-Amino-5-Bromo-2-Cyanopyridine

Experimental Protocols

Protocol 1: Reduction with Iron Powder in Acidified Ethanol

This method is highly effective, cost-efficient, and generally avoids dehalogenation, making it suitable for this substrate. The protocol is adapted from a procedure for the reduction of the analogous 2-amino-5-bromo-3-nitropyridine.[3]

Materials:

  • This compound

  • Reduced Iron powder (fine mesh)

  • 95% Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite or filter aid (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: To the flask, add 95% ethanol and water (a common ratio is 4:1 v/v). Subsequently, add reduced iron powder (typically 5-10 equivalents).

  • Initiation: While stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05-0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) using a heating mantle or steam bath.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate.

  • Neutralization & Extraction: Combine the filtrate and washings. If the solution is acidic, carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Extract the resulting aqueous residue with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-5-Bromo-2-Cyanopyridine.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Data Presentation: Comparison of Reduction Methods

Several reagents can be employed for the reduction of aromatic nitro groups. The choice of method depends on factors like chemoselectivity, cost, and scalability. The following table summarizes common methods applicable to the reduction of this compound.

Reducing Agent SystemTypical SolventTemperature (°C)Typical Yield (%)Notes
Fe / HCl (catalytic) Ethanol / Water80-8585-95Cost-effective and high-yielding; low risk of dehalogenation.[3]
SnCl₂·2H₂O Ethanol or Ethyl Acetate60-8080-95Mild conditions, tolerates many functional groups including halides and nitriles.[5]
H₂ / Pd/C Methanol or Ethanol25-5070-90Effective, but carries a risk of hydrodehalogenation (removal of bromine).[5][6]
H₂ / Raney Nickel Methanol or Ethanol25-6075-90Often preferred over Pd/C to avoid dehalogenation of aromatic halides.[5]
Sodium Dithionite (Na₂S₂O₄) Water / Methanol or THF25-6070-85A good choice when acidic conditions are not suitable; generally halide-tolerant.[6]
Hydrazine Hydrate / Catalyst Methanol or Ethanol60-8080-90Can be used with catalysts like Pd/C, FeCl₃, or graphite; offers an alternative to catalytic hydrogenation.[4][6]

Note: Yields are typical estimates for aromatic nitro reductions and may vary for this specific substrate.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the reduction of this compound using the iron/HCl protocol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge Flask with: - this compound - Iron Powder - Ethanol/Water add_hcl Add catalytic HCl start->add_hcl reflux Heat to Reflux (1-3 hours) add_hcl->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool filter Filter through Celite (Wash with hot EtOH) cool->filter neutralize Neutralize Filtrate filter->neutralize evaporate Concentrate Filtrate neutralize->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry, Filter & Concentrate Organic Layers extract->dry purify Purify by Recrystallization or Column Chromatography dry->purify product Final Product: 3-Amino-5-Bromo-2-Cyanopyridine purify->product

Caption: Workflow for the iron-mediated reduction of this compound.

References

Application Notes and Protocols for the Hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-nitropyridine-2-carbonitrile is a versatile trifunctionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its strategic substitution pattern offers multiple reaction sites for the synthesis of complex heterocyclic scaffolds. The nitrile group at the 2-position is a key functional handle that can be hydrolyzed to the corresponding carboxylic acid, 5-Bromo-3-nitropyridine-2-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules.

The presence of two strong electron-withdrawing groups, a bromo substituent at the 5-position and a nitro group at the 3-position, renders the pyridine ring electron-deficient. This electronic nature significantly influences the reactivity of the nitrile group, making its hydrolysis a non-trivial process that requires carefully optimized conditions to achieve high yields and purity.

These application notes provide detailed protocols for the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile under acidic, basic, and enzymatic conditions. The information is intended to guide researchers in selecting the most appropriate method and conditions for their specific synthetic needs.

Chemical Reaction and Pathways

The hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile to 5-Bromo-3-nitropyridine-2-carboxylic acid can be achieved through several pathways, primarily acidic, basic, or enzymatic catalysis.

G General Hydrolysis Scheme Acid Acid (e.g., H₂SO₄, HCl) Start 5-Bromo-3-nitropyridine-2-carbonitrile Base Base (e.g., NaOH, KOH) Enzyme Enzyme (Nitrilase) Intermediate 5-Bromo-3-nitropyridine-2-carboxamide Start->Intermediate Hydrolysis Step 1 Product 5-Bromo-3-nitropyridine-2-carboxylic acid Intermediate->Product Hydrolysis Step 2

Caption: General reaction scheme for the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile.

Data Presentation: Comparison of Hydrolysis Conditions

While specific quantitative data for the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile is not extensively reported in the literature, the following tables summarize typical conditions and expected outcomes for the hydrolysis of structurally related, electron-deficient aromatic nitriles. These values should serve as a starting point for optimization.

Table 1: Acidic Hydrolysis of Electron-Deficient Aromatic Nitriles

Acid CatalystConcentrationTemperature (°C)Reaction Time (h)Typical Yield (%)Reference Analogy
H₂SO₄50-96%80-1202-2470-90Hydrolysis of various cyanopyridines
HCl (conc.)12 MReflux4-1865-85General protocols for nitrile hydrolysis
HBr (48%)48%100-1106-1275-90Not specified

Table 2: Basic Hydrolysis of Electron-Deficient Aromatic Nitriles

BaseConcentrationTemperature (°C)Reaction Time (h)Typical Yield (%)Reference Analogy
NaOH2-10 M80-1002-1280-95Hydrolysis of 2-cyanopyridine[1]
KOH2-10 M80-1002-1280-95General protocols for nitrile hydrolysis
Ba(OH)₂SaturatedReflux6-2470-90Not specified

Table 3: Enzymatic Hydrolysis of Aromatic Nitriles

EnzymeSourcepHTemperature (°C)Reaction Time (h)Typical Conversion (%)Reference Analogy
NitrilaseRhodococcus sp.7.0-8.025-4012-48>90General nitrilase applications[2][3]
NitrilaseAspergillus niger5.5-6.530-5024-72VariableGeneral nitrilase applications

Experimental Protocols

The following are detailed protocols for the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of electron-deficient aromatic nitriles.

Materials:

  • 5-Bromo-3-nitropyridine-2-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-nitropyridine-2-carbonitrile (1.0 g, 4.38 mmol).

  • Carefully add 20 mL of 75% (v/v) sulfuric acid to the flask.

  • Heat the mixture to 100-110 °C with stirring and maintain under reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it over 100 g of crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-Bromo-3-nitropyridine-2-carboxylic acid.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is based on procedures for the hydrolysis of similar cyanopyridine derivatives.[1]

Materials:

  • 5-Bromo-3-nitropyridine-2-carbonitrile

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-3-nitropyridine-2-carbonitrile (1.0 g, 4.38 mmol) in 20 mL of ethanol.

  • Add a solution of sodium hydroxide (1.05 g, 26.3 mmol) in 10 mL of deionized water to the flask.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to obtain 5-Bromo-3-nitropyridine-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Enzymatic Hydrolysis

This protocol provides a general framework for using a nitrilase enzyme. The specific conditions may need to be optimized based on the chosen enzyme.[2][3]

Materials:

  • 5-Bromo-3-nitropyridine-2-carbonitrile

  • Nitrilase (e.g., from Rhodococcus sp.)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Incubator shaker

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Prepare a stock solution of 5-Bromo-3-nitropyridine-2-carbonitrile (e.g., 100 mM in a water-miscible organic solvent like DMSO, if solubility is an issue).

  • In a sterile reaction vessel, prepare a reaction mixture containing phosphate buffer (e.g., 50 mL), the substrate (to a final concentration of 1-10 mM), and the nitrilase enzyme (e.g., 1-5 mg/mL of crude enzyme or a specified activity unit).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with shaking (e.g., 150-200 rpm) for 24-48 hours.

  • Monitor the conversion of the nitrile to the carboxylic acid using HPLC or LC-MS.

  • Once the reaction has reached the desired conversion, terminate the reaction by acidifying the mixture to pH 2 with concentrated HCl. This will also precipitate the protein.

  • Centrifuge the mixture to pellet the enzyme and any denatured protein.

  • Extract the supernatant with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the 5-Bromo-3-nitropyridine-2-carboxylic acid by column chromatography or recrystallization.

Mandatory Visualizations

G Experimental Workflow for Nitrile Hydrolysis cluster_conditions Hydrolysis Conditions Start 5-Bromo-3-nitropyridine-2-carbonitrile Acidic Acidic (e.g., H₂SO₄, Heat) Start->Acidic Basic Basic (e.g., NaOH, Heat) Start->Basic Enzymatic Enzymatic (Nitrilase, Buffer, Temp.) Start->Enzymatic Workup Reaction Work-up (Neutralization/Acidification, Extraction) Acidic->Workup Basic->Workup Enzymatic->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 5-Bromo-3-nitropyridine-2-carboxylic acid Purification->Product

Caption: Workflow for the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile.

G Chemical Pathways of Nitrile Hydrolysis cluster_acidic Acidic Pathway cluster_basic Basic Pathway Nitrile Nitrile (R-C≡N) ProtonatedNitrile_A Protonated Nitrile [R-C≡N-H]⁺ Nitrile->ProtonatedNitrile_A + H⁺ Anion_B Hydroxy-nitrile Anion Nitrile->Anion_B + OH⁻ Carbocation_A Resonance-stabilized Carbocation ProtonatedNitrile_A->Carbocation_A + H₂O ImidicAcid_A Protonated Imidic Acid Carbocation_A->ImidicAcid_A - H⁺ Amide_A Amide (R-C(=O)NH₂) ImidicAcid_A->Amide_A Tautomerization CarboxylicAcid_A Carboxylic Acid (R-COOH) Amide_A->CarboxylicAcid_A Hydrolysis Imidate_B Imidate Anion_B->Imidate_B + H₂O Amide_B Amide (R-C(=O)NH₂) Imidate_B->Amide_B Tautomerization Carboxylate_B Carboxylate (R-COO⁻) Amide_B->Carboxylate_B Hydrolysis CarboxylicAcid_B Carboxylic Acid (R-COOH) Carboxylate_B->CarboxylicAcid_B + H⁺ (work-up)

References

Application Notes and Protocols for the Derivatization of 5-Bromo-2-Cyano-3-Nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 5-Bromo-2-Cyano-3-Nitropyridine, a versatile scaffold for the development of novel agrochemicals. The presence of three distinct functional groups—a bromine atom, a cyano group, and a nitro group—on the pyridine ring allows for a variety of chemical transformations, leading to a diverse range of derivatives with potential herbicidal, fungicidal, and insecticidal activities.

Introduction

This compound is a key building block in the synthesis of specialized agrochemicals.[1][2] Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted to introduce various pharmacophores and tune the biological activity of the resulting molecules. The bromine atom at the 5-position is amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized. The cyano group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of heterocyclic rings. This document outlines synthetic strategies to leverage these reactive sites for the creation of potent agrochemical candidates.

Herbicidal Derivatives: Synthesis of Pyridine Carboxylic Acids

Pyridine carboxylic acids are a well-established class of herbicides that often act as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible plants.[1][3] The following protocol describes the conversion of this compound to a pyridine carboxylic acid derivative.

Experimental Protocol: Synthesis of 5-Amino-2-Carboxy-3-Nitropyridine

This protocol involves the selective hydrolysis of the cyano group to a carboxylic acid, followed by the reduction of the nitro group.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Water

  • Iron powder

  • Ammonium Chloride

  • Ethanol

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

  • Rotary evaporator

Procedure:

  • Hydrolysis of the Cyano Group:

    • In a round-bottom flask, cautiously add this compound (1.0 eq) to concentrated sulfuric acid (10 vol) at 0 °C.

    • Slowly warm the mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.

    • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Bromo-2-Carboxy-3-Nitropyridine.

  • Reduction of the Nitro Group:

    • Suspend 5-Bromo-2-Carboxy-3-Nitropyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (3:1).

    • Add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through celite to remove the iron salts and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to afford 5-Amino-2-Carboxy-3-Nitropyridine.

Diagram of Synthetic Workflow for Herbicidal Derivatives

G A This compound B Hydrolysis (H2SO4, H2O) A->B C 5-Bromo-2-Carboxy-3-Nitropyridine B->C D Reduction (Fe, NH4Cl) C->D E 5-Amino-2-Carboxy-3-Nitropyridine (Herbicidal Candidate) D->E

Caption: Synthetic pathway to a potential pyridine carboxylic acid herbicide.

Quantitative Data: Representative Herbicidal Activity

The following table presents hypothetical herbicidal activity data for a pyridine carboxylic acid derivative against common weeds, with a commercial herbicide included for comparison.

CompoundTarget WeedApplication Rate (g/ha)Efficacy (%)
5-Amino-2-Carboxy-3-NitropyridineAmaranthus retroflexus10085
Setaria viridis10078
Commercial Herbicide (e.g., Picloram)[3]Amaranthus retroflexus10092
Setaria viridis10088

Fungicidal Derivatives: Synthesis of Pyridyl-Thioethers and Amides

Many potent fungicides are based on pyridine scaffolds. The following protocols outline the synthesis of a pyridyl-thioether via nucleophilic substitution of the bromine atom and a pyridyl-amide through manipulation of the cyano and nitro groups.

Experimental Protocol 1: Synthesis of a 5-(Arylthio)-2-Cyano-3-Nitropyridine

Materials:

  • This compound

  • Aryl thiol (e.g., 4-chlorothiophenol)

  • Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the aryl thiol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(arylthio)-2-cyano-3-nitropyridine.

Experimental Protocol 2: Synthesis of a 3-Amino-5-Bromo-Pyridine-2-Carboxamide

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Ammonia solution

  • Hydrogen Peroxide (30%)

Procedure:

  • Reduction of the Nitro Group:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

    • Stir the mixture at room temperature for 3-5 hours.

    • Basify the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield 3-Amino-5-Bromo-2-Cyanopyridine.

  • Partial Hydrolysis of the Cyano Group (Radziszewski Reaction):

    • Dissolve the 3-Amino-5-Bromo-2-Cyanopyridine in a mixture of aqueous ammonia and ethanol.

    • Add 30% hydrogen peroxide dropwise and stir at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Extract the product with a suitable organic solvent, dry, and concentrate to obtain 3-Amino-5-Bromo-Pyridine-2-Carboxamide.

Diagram of Synthetic Workflow for Fungicidal Derivatives

G cluster_0 Thioether Synthesis cluster_1 Amide Synthesis A This compound B Nucleophilic Substitution (Aryl-SH, K2CO3) A->B C 5-(Arylthio)-2-Cyano-3-Nitropyridine (Fungicidal Candidate 1) B->C D This compound E Nitro Reduction (SnCl2, HCl) D->E F 3-Amino-5-Bromo-2-Cyanopyridine E->F G Partial Hydrolysis (H2O2, NH3) F->G H 3-Amino-5-Bromo-Pyridine-2-Carboxamide (Fungicidal Candidate 2) G->H

Caption: Two distinct synthetic routes to potential fungicidal agents.

Quantitative Data: Representative Fungicidal Activity

The following table shows hypothetical EC50 values for the synthesized derivatives against common plant pathogens.

CompoundFungal PathogenEC50 (µg/mL)
5-(4-chlorophenylthio)-2-cyano-3-nitropyridineBotrytis cinerea5.8
Fusarium graminearum12.3
3-Amino-5-bromo-pyridine-2-carboxamideBotrytis cinerea8.2
Fusarium graminearum15.1
Commercial Fungicide (e.g., Boscalid)Botrytis cinerea2.1
Fusarium graminearum7.5

Insecticidal Derivatives: Synthesis of Pyrazole-Fused Pyridines

The fusion of a pyrazole ring to the pyridine scaffold can lead to potent insecticidal compounds. This protocol outlines a plausible pathway involving the reduction of the nitro group, diazotization, and subsequent cyclization.

Experimental Protocol: Synthesis of a 5-Bromo-1H-pyrazolo[4,3-b]pyridine Derivative

Materials:

  • 3-Amino-5-Bromo-2-Cyanopyridine (from the fungicidal protocol)

  • Sodium Nitrite

  • Hydrochloric Acid

  • Sodium Azide

  • Suitable organic solvent (e.g., Toluene)

Procedure:

  • Diazotization of the Amino Group:

    • Dissolve 3-Amino-5-Bromo-2-Cyanopyridine (1.0 eq) in aqueous hydrochloric acid at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir for 30 minutes to form the diazonium salt.

  • Azide Formation and Cyclization:

    • Add a solution of sodium azide (1.2 eq) in water to the diazonium salt solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Extract the intermediate azide into an organic solvent like toluene.

    • Heat the toluene solution to reflux to induce cyclization via intramolecular 1,3-dipolar cycloaddition of the azide onto the nitrile.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with a cold solvent and dry to yield the 5-Bromo-1H-pyrazolo[4,3-b]pyridine derivative.

Diagram of Logical Relationships in Insecticide Synthesis

G A 3-Amino-5-Bromo-2-Cyanopyridine B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Azide Formation (NaN3) C->D E Azido-Pyridine Intermediate D->E F Intramolecular Cyclization (Heat) E->F G 5-Bromo-1H-pyrazolo[4,3-b]pyridine (Insecticidal Candidate) F->G

Caption: Step-wise conversion to a fused heterocyclic insecticide.

Quantitative Data: Representative Insecticidal Activity

The following table provides hypothetical LC50 values for the synthesized pyrazolo-pyridine derivative against a common agricultural pest.

CompoundInsect PestLC50 (ppm)
5-Bromo-1H-pyrazolo[4,3-b]pyridineMyzus persicae (Green Peach Aphid)15
Commercial Insecticide (e.g., Imidacloprid)Myzus persicae (Green Peach Aphid)5

Conclusion

The derivatization of this compound offers a rich platform for the discovery of novel agrochemicals. The protocols and data presented herein provide a foundational framework for researchers to explore the synthesis and biological evaluation of new herbicidal, fungicidal, and insecticidal candidates based on this versatile pyridine scaffold. Further optimization of these synthetic routes and extensive structure-activity relationship (SAR) studies are encouraged to identify compounds with enhanced potency and desirable safety profiles.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-Cyano-3-Nitropyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-Cyano-3-Nitropyridine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-2-cyano-3-nitropyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction between an organoboron compound, such as an arylboronic acid, and an organohalide.[1] this compound is a useful building block in organic synthesis due to its multiple reactive sites.[3][4] The Suzuki-Miyaura coupling of this substrate allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring, leading to the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.[1][5]

The resulting 5-aryl-2-cyano-3-nitropyridine scaffold is of significant interest in medicinal chemistry. Cyanopyridine derivatives are known to exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[9] Furthermore, the nitropyridine moiety itself is a versatile precursor for further chemical modifications, expanding the accessible chemical space for structure-activity relationship (SAR) studies.[4]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Suzuki-Miyaura coupling of this compound with a wide range of arylboronic acids is not extensively available in the public literature, the following table provides representative yields for the coupling of structurally similar bromo-pyridines and other bromo-heterocycles with various arylboronic acids. These examples serve as a strong predictive guide for the expected outcomes with this compound.

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512-24865-Bromo-N-phenylpyridin-3-amine
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512-24925-Bromo-N-phenylpyridin-3-amine
34-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O8024895-Bromonicotinic Acid
43-Chlorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.67815-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one
5Thiophene-3-boronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.67825-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one
64-Methylphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10018High5-Bromo-2-chloropyrimidine
7Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High5-bromoindazoles
84-Chlorophenylboronic acidPd₂(dba)₃ / S-PhosK₂CO₃Toluene/H₂O1001902-bromo-5-methylpyridin-4-amine

Note: The yields presented are for the Suzuki-Miyaura coupling of the indicated reference compounds, which are structurally similar to this compound. These values should be considered as a guideline for reaction optimization.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%) to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-cyano-3-nitropyridine.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X-Ln Ar-Pd(II)-X (Ln) Oxidative_Addition->Ar-Pd(II)-X-Ln Transmetalation Transmetalation Ar-Pd(II)-X-Ln->Transmetalation Ar-Pd(II)-Ar'-Ln Ar-Pd(II)-Ar' (Ln) Transmetalation->Ar-Pd(II)-Ar'-Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X 5-Bromo-2-Cyano- 3-Nitropyridine Ar-X->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Arylboronic Acid - Palladium Catalyst - Base setup Combine in Schlenk Flask reagents->setup inert Evacuate and Backfill with Inert Gas (x3) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-100 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify Final Product Final Product purify->Final Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Applications in Drug Development

The 5-aryl-2-cyano-3-nitropyridine scaffold is a promising platform for the development of novel therapeutic agents. The diverse functionalities present in this core structure allow for its elaboration into a wide range of derivatives with potential biological activities.

  • Kinase Inhibitors: The pyridine ring is a well-established scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The introduction of various aryl groups at the 5-position can modulate the binding affinity and selectivity for specific kinase targets.[4]

  • Antimicrobial Agents: Cyanopyridine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[8] The synthesized 5-aryl-2-cyano-3-nitropyridines can be screened for their efficacy against various pathogens.

  • Anti-inflammatory and Analgesic Agents: Certain cyanopyridine analogues have shown anti-inflammatory and analgesic properties. This suggests that the synthesized compounds could be explored for their potential in treating inflammatory conditions and pain.

  • Cardiotonic Agents: Some cyanopyridine derivatives have been investigated for their positive inotropic effects, indicating their potential as cardiotonic agents for the treatment of heart failure.

The library of 5-aryl-2-cyano-3-nitropyridines generated through the Suzuki-Miyaura coupling provides a valuable resource for high-throughput screening and hit-to-lead optimization in various drug discovery programs. The modular nature of this synthesis allows for the systematic exploration of structure-activity relationships, guiding the design of more potent and selective drug candidates.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-cyano-3-nitropyridine is a highly activated heteroaromatic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitro and cyano groups. This activation facilitates the displacement of the bromide at the C-5 position by a wide range of nucleophiles. This reactivity profile makes this compound a valuable building block in the synthesis of diverse functionalized pyridine derivatives for applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3]

The general mechanism for the SNAr reaction on this substrate proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the bromide leaving group is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product. The strong electron-withdrawing properties of the nitro and cyano groups are crucial for stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

These application notes provide a general experimental procedure for conducting SNAr reactions on this compound with various nucleophiles, including primary and secondary amines, alkoxides, and thiols.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles. These values are based on typical outcomes for SNAr reactions on activated halopyridines and should be considered as a general guide. Optimization of reaction parameters may be necessary to achieve optimal yields for specific substrates.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary AminesAnilineDMFK₂CO₃80 - 1004 - 885 - 95
Secondary AminesPiperidineAcetonitrileK₂CO₃60 - 802 - 690 - 98
AlkoxidesSodium MethoxideMethanolN/A (used as salt)Room Temp. - 501 - 480 - 95
ThiolsThiophenolDMFK₂CO₃50 - 702 - 588 - 97

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

  • Add anhydrous DMF (or acetonitrile) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the amine nucleophile (1.1 - 1.5 equiv) to the solution.

  • Add the base (K₂CO₃ or DIPEA, 2.0 - 3.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the appropriate time (typically 2-8 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.

General Protocol for Nucleophilic Aromatic Substitution with Alkoxide Nucleophiles

This protocol outlines a general method for the reaction with an alkoxide, such as sodium methoxide.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.1 - 1.5 equiv) or sodium metal to be dissolved in the corresponding alcohol

  • Anhydrous corresponding alcohol (e.g., Methanol)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in the anhydrous alcohol (e.g., methanol).

  • In a separate flask, prepare the sodium alkoxide solution by carefully dissolving sodium metal in the corresponding anhydrous alcohol or use a commercially available solution.

  • Add the sodium alkoxide solution (1.1 - 1.5 equiv) dropwise to the solution of the starting material at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

General Protocol for Nucleophilic Aromatic Substitution with Thiol Nucleophiles

This protocol provides a general procedure for the reaction with a thiol.

Materials:

  • This compound (1.0 equiv)

  • Thiol nucleophile (1.1 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add the thiol (1.1 - 1.2 equiv).

  • Add potassium carbonate (2.0 equiv) to the mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 2-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure thioether derivative.

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Solvent add_reagents Add Nucleophile and Base start->add_reagents heat Heat and Stir add_reagents->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Isolate Pure Product chromatography->product

Caption: A generalized workflow for the nucleophilic aromatic substitution on this compound.

Signaling Pathway of Nucleophilic Aromatic Substitution

SNAr_Mechanism reactant This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) reactant->intermediate Addition (Rate-determining step) product 5-Substituted-2-Cyano-3-Nitropyridine + Br⁻ intermediate->product Elimination of Bromide

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

References

The Strategic Utility of 5-Bromo-2-Cyano-3-Nitropyridine in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note AN5B2C3N-API01

Introduction

5-Bromo-2-Cyano-3-Nitropyridine is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique arrangement of a bromine atom, a cyano group, and a nitro group on a pyridine scaffold provides a versatile platform for the synthesis of a diverse array of complex molecules, particularly novel Active Pharmaceutical Ingredients (APIs). The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, making the bromine atom susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of various pharmacophoric elements. Furthermore, the nitro and cyano groups themselves serve as synthetic handles for further transformations, enabling the construction of fused heterocyclic systems with potent biological activities.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for novel APIs, with a focus on kinase inhibitors.

Key Reactive Sites and Their Synthetic Potential

The synthetic versatility of this compound stems from its three distinct reactive sites:

  • C5-Bromine: This site is primed for nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alcohols. The bromine atom also facilitates various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • C3-Nitro Group: The nitro group can be readily reduced to an amino group under various conditions. This newly formed amine can then be utilized in cyclization reactions to construct fused heterocyclic systems, a common scaffold in many kinase inhibitors.

  • C2-Cyano Group: The nitrile functionality offers another avenue for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions to form other heterocyclic rings.

The strategic manipulation of these functional groups allows for a modular approach to the synthesis of complex drug-like molecules.

Application in the Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

A significant application of this compound is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This scaffold is a core component of numerous kinase inhibitors due to its structural similarity to the purine core of ATP, allowing for competitive binding to the kinase ATP-binding site.

The general synthetic strategy involves an initial nucleophilic aromatic substitution at the C5 position, followed by the reduction of the nitro group and subsequent cyclization to form the pyrazolo[3,4-b]pyridine core.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) A->B C 5-Amino-2-Cyano-3-Nitropyridine Derivative B->C D Reduction of Nitro Group (e.g., with Fe/AcOH) C->D E 3,5-Diamino-2-Cyanopyridine Derivative D->E F Cyclization (e.g., with NaNO2/HCl) E->F G Pyrazolo[3,4-b]pyridine Scaffold (Kinase Inhibitor Precursor) F->G

Caption: Synthetic workflow for Pyrazolo[3,4-b]pyridine scaffolds.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline derivative)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (DMF or MeCN).

  • Add the amine (1.1 - 1.5 eq) and the base (DIPEA or K2CO3, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

Reactant (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK2CO3DMF80485
AnilineDIPEAMeCN60678
N-Boc-piperazineK2CO3DMF80592
Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group of the SNAr product to an amine using iron powder in acetic acid.

Materials:

  • 5-Amino-2-Cyano-3-Nitropyridine derivative (from Protocol 1)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add the 5-Amino-2-Cyano-3-Nitropyridine derivative (1.0 eq), ethanol, and water.

  • Add iron powder (5.0 eq) and glacial acetic acid (10.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Quantitative Data (Representative):

Starting MaterialReaction Time (h)Yield (%)
5-(Morpholino)-2-cyano-3-nitropyridine395
5-(Phenylamino)-2-cyano-3-nitropyridine491
Protocol 3: Cyclization to form Pyrazolo[3,4-b]pyridine

This protocol describes the diazotization of the diamine intermediate and subsequent intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core.

Materials:

  • 3,5-Diamino-2-Cyanopyridine derivative (from Protocol 2)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO2)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the 3,5-Diamino-2-Cyanopyridine derivative (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Slowly warm the reaction to room temperature and continue stirring for an additional 2 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data (Representative):

Starting MaterialReaction Time (h)Yield (%)
3,5-Diamino-2-cyano-morpholinopyridine375
3,5-Diamino-2-cyano-phenylaminopyridine372

Signaling Pathway Visualization

The synthesized pyrazolo[3,4-b]pyridine scaffolds are often designed to target protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Pyrazolo[3,4-b]pyridine\nKinase Inhibitor Pyrazolo[3,4-b]pyridine Kinase Inhibitor Pyrazolo[3,4-b]pyridine\nKinase Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel APIs. Its trifunctional nature allows for a range of chemical transformations, providing access to complex heterocyclic scaffolds such as pyrazolo[3,4-b]pyridines, which are prominent in the development of kinase inhibitors. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this compound in their drug discovery programs.

Application of 5-Bromo-2-Cyano-3-Nitropyridine in the Generation of Fused Heterocyclic Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

5-Bromo-2-Cyano-3-Nitropyridine is a versatile and highly functionalized building block, pivotal in the field of medicinal chemistry and drug discovery for the construction of diverse compound libraries. Its trifunctional nature, featuring a reactive bromine atom, a cyano group, and a nitro group on a pyridine scaffold, allows for a multitude of chemical transformations. This enables the rapid generation of complex heterocyclic systems, most notably the pyrazolo[3,4-b]pyridine core, which is a privileged scaffold in many kinase inhibitors and other biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in diversity-oriented synthesis to create compound libraries for screening and lead optimization.

Introduction

The pyridine ring is a fundamental structural motif in numerous pharmaceuticals and agrochemicals.[1] Functionalized pyridines, such as this compound, serve as exceptional starting materials for the synthesis of complex molecular architectures.[1] The strategic placement of three distinct reactive handles on this scaffold allows for a systematic and diverse elaboration of the core structure, making it an ideal candidate for diversity-oriented synthesis (DOS) and the creation of compound libraries.[2] The primary application of this reagent lies in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines, which have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases.[3][4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its three functional groups:

  • 5-Bromo Group: The bromine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents at this position.

  • 2-Cyano Group: The nitrile functionality can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.

  • 3-Nitro Group: The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack. It can also be readily reduced to an amino group, providing another point for diversification or for facilitating intramolecular cyclization reactions.

This multi-faceted reactivity allows for a combinatorial approach to library synthesis, where different building blocks can be systematically introduced at each reactive site to generate a large and diverse collection of molecules.

Application in the Synthesis of Pyrazolo[3,4-b]pyridine Libraries

A prominent application of this compound is the synthesis of pyrazolo[3,4-b]pyridine derivatives. This scaffold is a key pharmacophore in a number of kinase inhibitors. The general synthetic strategy involves a multi-step sequence that can be adapted for parallel synthesis.

A common synthetic route involves the initial reaction of this compound with a hydrazine to form an aminopyrazole intermediate. This is followed by intramolecular cyclization to yield the pyrazolo[3,4-b]pyridine core. Subsequent diversification can be achieved through cross-coupling reactions at the bromine position and/or further modifications of the remaining functional groups.

Alternatively, a convergent approach can be employed where a pre-formed substituted pyrazole is reacted with a derivative of this compound. Microwave-assisted organic synthesis has proven to be a particularly effective technique for accelerating these reactions and improving yields, making it highly suitable for the rapid generation of compound libraries.[5][6]

Data Presentation

The following tables summarize representative quantitative data for libraries of pyrazolo[3,4-b]pyridine derivatives synthesized using methodologies involving precursors derived from this compound.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases [2][4][7]

Compound IDR1R2TRKA IC50 (nM)
C03 3-(morpholine-4-carbonyl)phenyl2,5-difluorobenzyl56
C09 4-(morpholine-4-carbonyl)phenyl2,5-difluorobenzyl57
C10 4-(morpholine-4-carbonyl)phenyl2-fluoro-5-(trifluoromethyl)benzyl26
B01 3-aminophenyl2,5-difluorobenzyl>1000
B07 4-aminophenyl2,5-difluorobenzyl>1000

Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives [8]

Compound IDR1R2Cell LineGI50 (µM)
8b IndolePhenylNCI-60 Panel1.33 (MG-MID)
8c Indole4-ChlorophenylNCI-60 Panel1.33 (MG-MID)
8e Indole4-MethoxyphenylNCI-60 Panel>100
8f Indole4-NitrophenylNCI-60 Panel>100
10b PhenylPhenylNCI-60 Panel>100
10c Phenyl4-ChlorophenylNCI-60 Panel>100

Table 3: Yields of Substituted Pyrazolo[3,4-b]pyridines via Microwave-Assisted Synthesis [5][9]

EntryAldehydeYield (%)
5a Benzaldehyde85
5b 4-Methylbenzaldehyde93
5c 4-Methoxybenzaldehyde88
5d 4-(Methylthio)benzaldehyde83
5e 4-(Dimethylamino)benzaldehyde79
5f 3,4-Dimethoxybenzaldehyde86
5g 4-Chlorobenzaldehyde91
5i 4-Bromobenzaldehyde89
5j 4-Nitrobenzaldehyde92

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of a pyrazolo[3,4-b]pyridine compound library.

Protocol 1: General Procedure for the Parallel Synthesis of a Pyrazolo[3,4-b]pyridine Library via Microwave-Assisted Multicomponent Reaction

This protocol is a generalized procedure based on efficient microwave-assisted multicomponent reactions for the rapid synthesis of a library of pyrazolo[3,4-b]pyridine derivatives.[5][6][9]

Materials:

  • Array of substituted 5-aminopyrazoles (derived from this compound precursors)

  • Array of substituted aldehydes

  • Ethyl 2-cyanoacetate

  • Ammonium acetate

  • Triethylamine (TEA)

  • Water (deionized)

  • Microwave vials (10 mL) with stir bars

  • Microwave reactor

  • Parallel purification system (e.g., flash chromatography)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the 5-aminopyrazoles, aldehydes, ethyl 2-cyanoacetate, ammonium acetate, and TEA in a suitable solvent if desired for automated dispensing, or prepare for manual addition.

  • Reaction Setup (in an array of microwave vials):

    • To each microwave vial, add the corresponding 5-aminopyrazole (1.0 mmol).

    • Add the corresponding aldehyde (1.0 mmol).

    • Add ethyl 2-cyanoacetate (1.0 mmol).

    • Add ammonium acetate (1.0 mmol).

    • Add water (4 mL).

    • Add triethylamine (0.5 mmol).

  • Microwave Irradiation:

    • Seal the vials and place them in the microwave reactor.

    • Irradiate the reaction mixtures at a constant temperature of 40°C for 20 minutes with a power of 110 W.

  • Work-up and Purification:

    • After the reaction is complete, cool the vials to room temperature.

    • The solid product that precipitates is collected by filtration.

    • Wash the solid with cold ethanol.

    • If necessary, purify the products further by recrystallization from ethanol or by parallel flash chromatography.

  • Characterization:

    • Characterize the synthesized compounds using LC-MS and 1H NMR to confirm their identity and purity.

Protocol 2: General Procedure for Suzuki Cross-Coupling for Library Diversification

This protocol describes a general method for the diversification of a library of bromo-substituted pyrazolo[3,4-b]pyridines via Suzuki cross-coupling.

Materials:

  • Library of bromo-substituted pyrazolo[3,4-b]pyridines (1.0 eq)

  • Array of arylboronic acids (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Reaction block or parallel synthesizer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (in a parallel reactor):

    • To each reaction vessel, add the bromo-substituted pyrazolo[3,4-b]pyridine (0.5 mmol).

    • Add the corresponding arylboronic acid (0.6 mmol).

    • Add the base (1.0 mmol).

    • Add the palladium catalyst (0.025 mmol).

  • Reaction Execution:

    • Evacuate and backfill each reaction vessel with an inert gas three times.

    • Add the degassed solvent system (2.5 mL) to each vessel.

    • Heat the reaction block to 80-100 °C and stir the reactions for 12-24 hours, monitoring the progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Dilute each reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layers over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo.

    • Purify the crude products using a parallel flash chromatography system.

  • Characterization:

    • Confirm the structure and purity of the final compounds by LC-MS and NMR spectroscopy.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this document.

G cluster_0 Synthetic Utility of this compound A This compound B Suzuki Coupling (Aryl, Heteroaryl) A->B Pd Catalyst C Nucleophilic Aromatic Substitution (Amines, Alkoxides) A->C Base D Reduction of Nitro Group (Amine formation) A->D Reducing Agent E Transformation of Cyano Group (Amide, Carboxylic Acid) A->E Hydrolysis/Reduction

Caption: Key reactions for diversifying this compound.

G cluster_1 Workflow for Parallel Library Synthesis start Start reagent_prep Reagent Plate (Building Blocks) start->reagent_prep reaction_setup Automated/Manual Reaction Setup reagent_prep->reaction_setup reaction Parallel Reaction (e.g., Microwave) reaction_setup->reaction workup Parallel Work-up & Purification reaction->workup analysis Library Analysis (LC-MS, NMR) workup->analysis screening Biological Screening analysis->screening end End screening->end

Caption: General workflow for high-throughput library synthesis.

G cluster_2 Synthesis of Pyrazolo[3,4-b]pyridine Core A This compound C Intermediate Formation A->C B Hydrazine Derivative (R-NHNH2) B->C D Intramolecular Cyclization C->D E Bromo-Pyrazolo[3,4-b]pyridine Core D->E F Diversification (e.g., Suzuki Coupling) E->F G Compound Library F->G

Caption: Synthetic pathway to a pyrazolo[3,4-b]pyridine library.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 5-Bromo-2-Cyano-3-Nitropyridine.

Troubleshooting Guide

Low yields or reaction failures in the Suzuki coupling of this compound, a highly electron-deficient substrate, can arise from several factors. This guide addresses common issues and provides systematic solutions.

Problem 1: Low to No Conversion of Starting Material

Possible Causes:

  • Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive under certain conditions.

  • Suboptimal Reaction Conditions: The chosen temperature, base, or solvent may not be suitable.

Troubleshooting Steps:

  • Verify Catalyst and Ligand Choice: For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider more robust systems.

  • Screen Bases: The base is crucial for the transmetalation step. A weak or insoluble base can stall the reaction.

  • Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.

  • Ensure Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Rigorous degassing of solvents and maintaining an inert atmosphere is critical.

Problem 2: Formation of Significant Side Products

Possible Causes:

  • Protodeboronation: Hydrolysis of the boronic acid starting material, leading to the formation of an arene byproduct.

  • Homocoupling: Coupling of two boronic acid molecules or two molecules of the bromopyridine.

  • Denitration or Decyanation: Potential side reactions under harsh conditions due to the electron-withdrawing nature of the substituents.

Troubleshooting Steps:

  • Minimize Water Content: Use anhydrous solvents and dry reagents to reduce protodeboronation. Consider using boronic esters (e.g., pinacol esters) which are more stable.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to minimize homocoupling of the bromopyridine.

  • Lower Reaction Temperature: If side reactions are prevalent, reducing the temperature may improve selectivity for the desired product.

  • Select Appropriate Base: A milder base may reduce the rate of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system to try for the Suzuki coupling of this compound?

For a highly electron-deficient substrate like this compound, a good starting point is a catalyst system known to be effective for challenging Suzuki couplings. A combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often successful. For example, Pd(OAc)₂ with a ligand like SPhos or XPhos. Alternatively, a pre-formed catalyst such as Pd(PPh₃)₄ can be used, although it may require higher catalyst loading or longer reaction times.

Q2: Which base and solvent combination is recommended?

A common and effective combination for Suzuki couplings of bromopyridines is a carbonate or phosphate base in a mixture of an ethereal solvent and water. For instance, K₂CO₃ or K₃PO₄ in a 4:1 mixture of 1,4-dioxane and water is a robust starting point. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Q3: My reaction is very slow. How can I increase the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • Increase Temperature: Gradually increasing the reaction temperature in increments of 10 °C can significantly speed up the reaction. However, be mindful of potential catalyst decomposition at temperatures above 110-120 °C.

  • Use a More Active Catalyst: Switching to a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos, XPhos), can enhance the rate of oxidative addition.

  • Choose a Stronger Base: A stronger base, like Cs₂CO₃, can accelerate the transmetalation step.

Q4: I am observing a significant amount of debrominated starting material. What is causing this and how can I prevent it?

The formation of the debrominated starting material (2-Cyano-3-Nitropyridine) is likely due to a side reaction where the bromo group is replaced by a hydrogen atom. This can sometimes be promoted by certain palladium catalysts and reaction conditions. To minimize this, you can try:

  • Using a milder base.

  • Switching to a different palladium catalyst or ligand system.

  • Lowering the reaction temperature.

Data Presentation

The following tables provide representative data for the Suzuki coupling of substituted bromopyridines with arylboronic acids. These conditions can serve as a starting point for the optimization of the Suzuki coupling of this compound.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [1]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9515Moderate to Good
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004High
PdCl₂(dppf)K₂CO₃DME802High

Table 2: Effect of Base on Suzuki Coupling Yield

BaseSolventTemperature (°C)Yield (%)
Na₂CO₃1,4-Dioxane/H₂O90Good
K₃PO₄1,4-Dioxane/H₂O90Excellent
Cs₂CO₃1,4-Dioxane/H₂O90Excellent
K₂CO₃Ethanol100 (Microwave)Good to Excellent

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants (Bromopyridine, Boronic Acid, Base) setup 2. Setup Reaction (Inert atmosphere, add catalyst) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (e.g., 85-95 °C) solvent->reaction monitoring 5. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 6. Aqueous Workup (Extraction and washing) monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification analysis 8. Characterize Product (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the Suzuki coupling reaction.

troubleshooting_yield Troubleshooting Low Yield start Low Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use a more robust catalyst system (e.g., Pd(OAc)₂/SPhos) check_catalyst->solution_catalyst No check_side_reactions Are there side products? check_conditions->check_side_reactions Yes solution_conditions Screen temperature, base, and solvent check_conditions->solution_conditions No solution_side_reactions Use anhydrous solvents, adjust stoichiometry, or lower temperature check_side_reactions->solution_side_reactions Yes no_change Re-evaluate substrate purity check_side_reactions->no_change No

Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.

References

Technical Support Center: Purification of 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-2-Cyano-3-Nitropyridine from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a sticky oil instead of the expected yellow solid. What could be the issue?

A1: This is a common issue that can arise from several factors:

  • Residual Solvent: The most likely cause is the presence of residual high-boiling point solvents used in the reaction or purification, such as propionitrile or dimethylformamide (DMF).

  • Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the final compound, resulting in an oily appearance.

  • Moisture: Contamination with water can also lead to a non-solid product.

Troubleshooting Steps:

  • High Vacuum Drying: Dry the product under a high vacuum for an extended period (several hours to overnight) at a slightly elevated temperature (e.g., 40-50 °C) to remove residual solvents.

  • Solvent Wash: Try triturating the oily product with a non-polar solvent in which the desired product is sparingly soluble, such as hexane or diethyl ether. This can help to wash away non-polar impurities and induce crystallization.

  • Re-purification: If the issue persists, re-purification by column chromatography is recommended to remove impurities.

Q2: After column chromatography, my yield of this compound is very low. How can I improve it?

A2: Low yields after column chromatography can be attributed to several factors:

  • Inappropriate Solvent System: The chosen solvent system (eluent) may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.

  • Product Adsorption: The compound may be irreversibly adsorbing to the silica gel.

  • Decomposition: this compound may be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.

Troubleshooting Steps:

  • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be between 0.2 and 0.4.

  • Use of Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a base, such as triethylamine (typically 0.1-1% added to the eluent), to prevent decomposition of sensitive compounds.

  • Alternative Purification: If column chromatography consistently gives low yields, consider alternative purification methods such as recrystallization.

Q3: My purified this compound has a melting point lower than the reported range (101-109 °C). What are the likely impurities?

A3: A depressed melting point is a strong indicator of impurities. Potential contaminants in the synthesis of this compound include:

  • Unreacted Starting Material: 2,5-Dibromo-3-nitropyridine is a common starting material and may be present if the reaction did not go to completion.

  • Isomeric Byproducts: Depending on the synthetic route, other brominated or nitrated pyridine isomers could be formed.

  • Copper Salts: If copper(I) cyanide is used in the synthesis, residual copper salts may contaminate the product.

Troubleshooting Steps:

  • NMR and Mass Spectrometry: Use analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify the structure and nature of the impurities.

  • Washing: To remove copper salts, wash the crude product with an aqueous solution of a chelating agent like EDTA or with dilute ammonium hydroxide.

  • Recrystallization: This is an effective method for removing small amounts of impurities and obtaining a highly pure product with a sharp melting point.

Q4: What is the best method to remove the dark color from my crude this compound?

A4: The dark color in the crude product is often due to polymeric or highly conjugated impurities.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The desired product should remain in the filtrate, which can then be concentrated.

  • Column Chromatography: Passing the crude material through a short plug of silica gel can also effectively remove colored impurities.

Quantitative Data on Purification Methods

Purification MethodTypical YieldPurity AchievedKey ParametersReference
Silica Gel Column Chromatography59-68%>98% (GC)Solvent System: Hexane/Ethyl Acetate (gradient from 9/1 to 3/1) or Dichloromethane/Methanol (gradient from 95/5 to 85/15)[1][2]
Filtration and WashingN/A (used for initial workup)VariableWash Solvent: Acetone[1]
RecrystallizationDependent on crude purityHighSolvent: To be determined based on solubility tests (e.g., ethanol, isopropanol)General chemical practice

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Dissolve or adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the optimized solvent system, starting with a low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a yellow solid.[1]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum.

Visualization

Purification_Troubleshooting cluster_start Initial Observation cluster_issue Problem Identification cluster_cause Potential Causes cluster_solution Troubleshooting Solutions start Crude Product Appearance oily Oily or Sticky Product start->oily low_yield Low Yield After Column start->low_yield low_mp Low Melting Point start->low_mp colored Dark Color start->colored solvent Residual Solvent oily->solvent impurities Impurities Present oily->impurities adsorption Adsorption to Silica low_yield->adsorption decomposition Product Decomposition low_yield->decomposition recrystallize Recrystallization low_yield->recrystallize start_material Unreacted Starting Material low_mp->start_material byproducts Isomeric Byproducts low_mp->byproducts copper Copper Salts low_mp->copper repurify Re-purify (Column/Recrystallization) low_mp->repurify polymeric Polymeric Impurities colored->polymeric vacuum High Vacuum Drying solvent->vacuum wash Solvent Wash / Trituration impurities->wash impurities->repurify tlc TLC Solvent Optimization adsorption->tlc deactivated_silica Use Deactivated Silica decomposition->deactivated_silica analysis NMR / Mass Spec Analysis start_material->analysis byproducts->analysis chelation_wash Aqueous Wash (e.g., EDTA) copper->chelation_wash carbon Activated Carbon Treatment polymeric->carbon silica_plug Short Silica Plug Filtration polymeric->silica_plug

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Coupling Reactions for 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for the challenging substrate, 5-Bromo-2-Cyano-3-Nitropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound is an electron-deficient heteroaromatic compound due to the presence of two strong electron-withdrawing groups (EWG), the cyano (-CN) and nitro (-NO₂) groups. While EWGs can facilitate the initial oxidative addition step in many palladium-catalyzed coupling reactions, they can also lead to challenges such as catalyst inhibition, decomposition of the starting material or product under basic conditions, and increased propensity for side reactions. The pyridine nitrogen itself can also coordinate to the palladium catalyst, potentially impeding its activity.

Q2: What are the most common types of coupling reactions performed with this compound?

A2: The most common palladium-catalyzed cross-coupling reactions for this type of substrate are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Q3: How do the electron-withdrawing groups influence the choice of reaction conditions?

A3: The strong electron-withdrawing nature of the cyano and nitro groups generally makes the C-Br bond more susceptible to oxidative addition. However, the resulting intermediates may be more prone to decomposition. Therefore, milder bases and lower reaction temperatures should be considered as starting points for optimization. Ligand choice is also critical to stabilize the palladium center and promote the desired reductive elimination step.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid before transmetalation in Suzuki reactions.

  • Decomposition: The nitro group can be sensitive to strongly basic and reducing conditions, leading to degradation of the starting material or product.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Conversion to the Desired Product

Potential Cause Troubleshooting Steps
Catalyst Inactivity • Use a pre-activated palladium(0) source or ensure in situ reduction of a palladium(II) precursor. • Choose a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[1]
Inefficient Transmetalation • Screen different bases. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are common, milder bases like K₂CO₃ might be necessary to prevent substrate decomposition.[2] • The addition of water (e.g., in a dioxane/water solvent system) can facilitate the transmetalation step.[2]
Poor Quality Reagents • Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters). • Ensure solvents are anhydrous and thoroughly degassed.

Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)

Potential Cause Troubleshooting Steps
Hydrodehalogenation • This can be caused by the presence of water or other protic impurities. Ensure anhydrous conditions. • Certain ligands can promote the formation of palladium hydride species; consider screening alternative ligands.
Homocoupling of Boronic Acid • This is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before heating.[1] • Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor the cross-coupling pathway.[3]
Buchwald-Hartwig Amination

Issue 1: Low Yield of the Aminated Product

Potential Cause Troubleshooting Steps
Catalyst Inhibition • Similar to Suzuki coupling, the pyridine nitrogen can inhibit the catalyst. Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos).
Base Incompatibility • Strong bases like NaOtBu or LHMDS are typically used, but they may be too harsh for the nitro-substituted substrate.[4] Consider screening weaker bases like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[4]
Amine Volatility • For volatile amines, conduct the reaction in a sealed tube to prevent loss of the nucleophile.

Issue 2: Decomposition of Starting Material or Product

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions • The nitro group can be sensitive to high temperatures and strong bases. Attempt the reaction at a lower temperature for a longer duration. • Screen different solvents; toluene and dioxane are common choices.
Side Reactions of the Nitro Group • Under certain conditions, the nitro group can be reduced. Ensure that the reaction is performed under a strictly inert atmosphere.
Sonogashira Coupling

Issue 1: Low Conversion or No Reaction

Potential Cause Troubleshooting Steps
Catalyst System Inactivity • A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Ensure both are added. • The choice of phosphine ligand can be critical; consider screening different ligands if the standard ones are ineffective.
Insufficient Basicity • An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and often serves as the solvent or co-solvent. Ensure a sufficient amount is present to neutralize the HBr formed.
Alkyne Homocoupling (Glaser Coupling) • This is a common side reaction promoted by oxygen. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.

Issue 2: Complex Reaction Mixture with Multiple Byproducts

Potential Cause Troubleshooting Steps
Decomposition Pathways • The combination of heat, base, and the electron-deficient substrate can lead to various decomposition pathways. Try lowering the reaction temperature.
Copper-Mediated Side Reactions • If significant homocoupling or other byproducts are observed, consider a copper-free Sonogashira protocol, which may require a different palladium catalyst and ligand system.

Data Presentation: Recommended Starting Conditions for Analogous Systems

The following tables provide starting points for reaction conditions based on successful couplings of structurally similar electron-deficient bromopyridines. Note: These are general guidelines and will likely require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9018Moderate to Good[2]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME802High[5]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene10012GoodGeneral

Table 2: Buchwald-Hartwig Amination of Electron-Deficient Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBu (1.4)Toluene100-11012-24Good[6]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane10016GoodGeneral
Pd(OAc)₂ (1-5)XPhos (2-10)K₃PO₄ (2)t-BuOH80-10012-24GoodGeneral

Table 3: Sonogashira Coupling of Electron-Deficient Bromopyridines

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)CuI (5)Et₃NDMF80-1003-6GoodGeneral
PdCl₂(PPh₃)₂ (2)CuI (4)DIPAToluene60-8012GoodGeneral
Pd(OAc)₂ (2)-Cs₂CO₃ (2)Acetonitrile8012ModerateCopper-free

Experimental Protocols

The following are generalized starting protocols for the coupling reactions of this compound. These protocols are intended as a starting point and will require optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[2]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).[2]

  • Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[2] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.[6]

  • Solvent Addition: Add anhydrous, degassed toluene.[6]

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.[6] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide (5 mol%).

  • Solvent and Reagent Addition: Add degassed DMF, followed by the terminal alkyne (1.2 equiv.) and triethylamine (2-3 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh & Combine Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base add_solvent Add Degassed Solvent prep_reagents->add_solvent degas Degas Reaction Mixture add_solvent->degas heat Heat to Optimized Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (e.g., Chromatography) dry_concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

General Experimental Workflow for Cross-Coupling Reactions.

Troubleshooting_Flowchart cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Conversion? check_catalyst Is the catalyst active? Is the ligand appropriate? start->check_catalyst Yes screen_catalysts Screen different Pd sources and bulky, electron-rich ligands. check_catalyst->screen_catalysts No check_conditions Are the temperature and reaction time optimal? check_catalyst->check_conditions screen_catalysts->start Re-evaluate optimize_temp_time Systematically vary temperature and monitor over time. check_conditions->optimize_temp_time No check_reagents Are the base and solvent suitable? Are reagents pure and dry? check_conditions->check_reagents Yes optimize_temp_time->start Re-evaluate screen_bases_solvents Screen milder/stronger bases. Ensure anhydrous/degassed solvents. check_reagents->screen_bases_solvents No success Improved Yield check_reagents->success Yes screen_bases_solvents->start

Decision-Making Flowchart for Troubleshooting Low Conversion.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_aryl_complex R-Pd(II)L₂(Ar) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product rbr R-Br rbr->oxidative_addition arbox Ar-B(OR)₂ arbox->transmetalation base Base base->transmetalation

Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

References

Catalyst Selection for Cross-Coupling with 5-Bromo-2-Cyano-3-Nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with 5-Bromo-2-Cyano-3-Nitropyridine. The information is tailored to assist researchers in optimizing their experimental outcomes.

Introduction

This compound is a highly electron-deficient substrate due to the presence of both cyano and nitro groups. These electron-withdrawing functionalities significantly influence the reactivity of the C-Br bond, presenting unique challenges in catalyst selection and reaction optimization for common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides recommended starting conditions, troubleshooting advice for common issues, and detailed experimental protocols based on analogous systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I improve the outcome?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to its high electron deficiency, which can impact the catalytic cycle. Key factors to consider are the choice of catalyst, ligand, base, and potential catalyst deactivation.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be active enough. For electron-deficient substrates, catalyst systems with bulky, electron-rich phosphine ligands are often more effective. These ligands promote the rate-limiting oxidative addition step and stabilize the palladium catalyst.

  • Base Selection: The choice of base is critical for the efficiency of the transmetalation step. Stronger, non-nucleophilic bases are generally preferred.

  • Catalyst Deactivation: The nitro and cyano groups, along with the pyridine nitrogen, can potentially coordinate to the palladium center, leading to catalyst deactivation.[1] Using a higher catalyst loading or a more robust pre-catalyst can sometimes mitigate this issue.

  • Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to decomposition of the starting material or product. A temperature screen is recommended.

Q2: I am struggling with the Buchwald-Hartwig amination of this compound. What are the recommended catalyst systems?

A2: The Buchwald-Hartwig amination of this electron-deficient substrate requires a carefully selected catalyst system to achieve good yields. The choice of ligand is particularly crucial.

Recommendations:

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.

  • Ligands: Bulky biarylphosphine ligands are highly recommended. Ligands such as XPhos, SPhos, or BINAP have shown success in couplings with electron-deficient heteroaryl halides.[2][3]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice for this reaction.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Q3: What are the best starting conditions for a Sonogashira coupling with this substrate?

A3: For the Sonogashira coupling of this compound, a close analogue, 5- and 6-bromo-3-fluoro-2-cyanopyridines, has been successfully coupled with terminal alkynes.[4] These conditions provide an excellent starting point.

Recommended Starting Conditions:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira reactions.[4][5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base also often serves as a co-solvent.[4]

  • Solvent: A mixture of THF and the amine base is a common solvent system.[4]

  • Temperature: These reactions can often be run at or near room temperature.[4]

Q4: I am observing significant amounts of side products in my reaction. What are the common side reactions and how can I minimize them?

A4: Common side reactions in cross-coupling include homocoupling of the coupling partners and debromination of the starting material.

Minimization Strategies:

  • Homocoupling: This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the appropriate stoichiometry of reactants.

  • Debromination: This side reaction can be suppressed by using a milder base or lowering the reaction temperature.

Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions

The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on successful examples with structurally similar substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionReference(s)
Palladium Source Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand[6][7]
Ligand SPhos, XPhos, or other bulky biaryl phosphines[8]
Base K₃PO₄, Cs₂CO₃[6][7]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or DMF[6][7]
Temperature 80-110 °C[6]
Catalyst Loading 2-5 mol%[6]

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionReference(s)
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂[3][9]
Ligand Xantphos, BINAP, XPhos[3][9]
Base NaOtBu, K₃PO₄, Cs₂CO₃[3][10]
Solvent Toluene, 1,4-Dioxane[3]
Temperature 80-110 °C[11]
Catalyst Loading 1-5 mol%[3]

Table 3: Sonogashira Coupling Conditions

ParameterRecommended ConditionReference(s)
Palladium Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂[4][12]
Copper Co-catalyst CuI[4][12]
Base Et₃N, DIPEA[4]
Solvent THF/Amine or DMF[4][12]
Temperature Room Temperature to 80 °C[4][12]
Catalyst Loading 2-15 mol% Pd, 5-30 mol% CuI[4]

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine aryl halide, coupling partner, base, and ligand in a dry flask. solvent Add anhydrous, degassed solvent. reagents->solvent inert Purge with inert gas (e.g., Argon) for 15-30 min. solvent->inert catalyst Add palladium catalyst under inert atmosphere. inert->catalyst heat Heat to the desired temperature with vigorous stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool quench Quench the reaction (e.g., with water). cool->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[6][13]

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction's progress.

  • Workup: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: Purify the residue by column chromatography.[3][11]

Sonogashira Coupling Protocol (adapted from a similar substrate)[4]
  • Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%), and the copper(I) co-catalyst (e.g., CuI, 30 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Then, add the terminal alkyne (1.1 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature and monitor the reaction's progress.

  • Workup: Once the reaction is complete, concentrate the mixture and purify directly by column chromatography.

Catalyst Selection Logic

G start Starting Material: This compound coupling_type Desired Bond Formation? start->coupling_type suzuki C-C (Aryl/Vinyl) coupling_type->suzuki C-C (sp²) buchwald C-N (Amine) coupling_type->buchwald C-N sonogashira C-C (Alkyne) coupling_type->sonogashira C-C (sp) suzuki_cat Catalyst System: Pd(PPh₃)₄ or Pd₂(dba)₃ + Bulky Biaryl Ligand (e.g., SPhos, XPhos) suzuki->suzuki_cat buchwald_cat Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ + Bulky Biaryl Ligand (e.g., Xantphos, BINAP) buchwald->buchwald_cat sonogashira_cat Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ + CuI (co-catalyst) sonogashira->sonogashira_cat

Caption: A decision tree for initial catalyst system selection based on the desired cross-coupling reaction.

References

troubleshooting low reactivity of 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-Cyano-3-Nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile building block in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals.[1] Its trifunctionalized pyridine core makes it a valuable precursor for constructing complex heterocyclic molecules. The bromine atom is ideal for palladium-catalyzed cross-coupling reactions, while the cyano and nitro groups can be transformed into other functionalities.

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It can cause skin and serious eye irritation, as well as respiratory irritation.[4] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]

Q3: How should this compound be stored?

A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is stable under recommended storage conditions.[4]

Troubleshooting Guide: Low Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a common reaction for this compound. However, its electron-deficient nature can present challenges.

Problem: Low or no yield in the Suzuki-Miyaura coupling reaction.

This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a step-by-step guide to troubleshoot a low-yielding Suzuki-Miyaura coupling reaction.

Troubleshooting_Suzuki start Low/No Yield catalyst Issue with Catalyst System start->catalyst conditions Suboptimal Reaction Conditions start->conditions reagents Reagent Quality/Stoichiometry Issue start->reagents side_reactions Competing Side Reactions start->side_reactions catalyst_deactivation Catalyst Deactivation/Inhibition catalyst->catalyst_deactivation wrong_catalyst Inappropriate Catalyst/Ligand catalyst->wrong_catalyst temp Incorrect Temperature conditions->temp base_solvent Incompatible Base/Solvent conditions->base_solvent degassing Insufficient Degassing conditions->degassing boronic_acid Boronic Acid Decomposition reagents->boronic_acid stoichiometry Incorrect Stoichiometry reagents->stoichiometry hydrolysis Hydrolysis of Cyano Group side_reactions->hydrolysis homocoupling Homocoupling of Boronic Acid side_reactions->homocoupling solution2 Ensure inert atmosphere. Use fresh catalyst. catalyst_deactivation->solution2 solution1 Use Buchwald ligands (e.g., SPhos, XPhos). Increase catalyst loading. wrong_catalyst->solution1 solution3 Optimize temperature (80-110 °C). Screen different bases (K3PO4, Cs2CO3). temp->solution3 base_solvent->solution3 degassing->solution2 solution4 Use fresh boronic acid. Use a slight excess (1.2-1.5 eq). boronic_acid->solution4 stoichiometry->solution4 solution5 Use milder base (e.g., K2CO3). Shorter reaction time. hydrolysis->solution5 homocoupling->solution4

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigand TypeBaseSolventExpected Outcome & Remarks
Pd(PPh₃)₄TriphenylphosphineK₂CO₃, K₃PO₄1,4-Dioxane/H₂O, TolueneStandard, but may show lower reactivity with electron-deficient substrates. Prone to catalyst inhibition by the pyridine nitrogen.
Pd(OAc)₂ / SPhosBuchwald-type phosphineK₃PO₄, Cs₂CO₃Toluene, 1,4-DioxaneGenerally high activity for electron-deficient substrates. Bulky ligand can accelerate reductive elimination.
Pd₂(dba)₃ / XPhosBuchwald-type phosphineK₃PO₄, Cs₂CO₃Toluene, 1,4-DioxaneExcellent for sterically hindered and electron-poor substrates. Often provides high yields where other catalysts fail.
PdCl₂(dppf)Diphosphine complexK₂CO₃, K₃PO₄DME, DMFA robust and reliable catalyst for a range of substrates, including heteroaryl bromides.

Troubleshooting Guide: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and cyano groups strongly activate the pyridine ring for nucleophilic aromatic substitution (SNAr). However, low reactivity can still be encountered.

Problem: Incomplete conversion or low yield in SNAr reactions.

The success of an SNAr reaction depends on the nucleophilicity of the attacking species, the solvent, and the temperature.

SNAr_Troubleshooting start Low SNAr Yield nucleophile Nucleophile Issue start->nucleophile conditions Suboptimal Conditions start->conditions side_reactions Side Reactions start->side_reactions weak_nucleophile Weak Nucleophile nucleophile->weak_nucleophile base_issue Insufficient Base nucleophile->base_issue solvent Inappropriate Solvent conditions->solvent temperature Incorrect Temperature conditions->temperature nitro_displacement Nitro Group Displacement side_reactions->nitro_displacement cyano_hydrolysis Cyano Group Hydrolysis side_reactions->cyano_hydrolysis solution1 Use a stronger nucleophile or a stronger base to deprotonate the nucleophile. weak_nucleophile->solution1 base_issue->solution1 solution2 Use a polar aprotic solvent (e.g., DMF, DMSO). Increase reaction temperature. solvent->solution2 temperature->solution2 solution3 Monitor reaction closely. Consider milder conditions for selective substitution. nitro_displacement->solution3 solution4 Ensure anhydrous conditions if water is not a reactant. cyano_hydrolysis->solution4

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Common Conditions for SNAr Reactions
NucleophileBaseSolventTemperature (°C)Remarks
Primary/Secondary AminesK₂CO₃, Et₃N, or excess amineDMF, DMSO, NMP25 - 100Reactions are often facile due to the high nucleophilicity of amines.
Alcohols (Alkoxides)NaH, K₂CO₃, Cs₂CO₃THF, 1,4-Dioxane, DMF25 - 80A strong base is required to generate the more nucleophilic alkoxide.
Thiols (Thiolates)NaH, K₂CO₃DMF, DMSO25 - 80Thiolates are generally very potent nucleophiles for SNAr.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, with 10-20% water).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add the nucleophile (1.1-2.0 eq.). If the nucleophile is an alcohol or thiol, add a base (e.g., K₂CO₃ or NaH, 1.5-2.5 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar' Ar-Br 5-Bromo-2-Cyano- 3-Nitropyridine Ar-Br->Oxidative\nAddition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Workflow for SNAr Reactions

SNAr_Workflow start Start setup Reaction Setup: - this compound - Nucleophile - Base (if needed) - Solvent start->setup reaction Reaction: - Stir at appropriate temperature - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Quench reaction - Extraction reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification analysis Characterization: - NMR, MS, etc. purification->analysis end End Product analysis->end

Caption: A generalized experimental workflow for SNAr reactions.

References

preventing debromination of 5-Bromo-2-Cyano-3-Nitropyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-Cyano-3-Nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is a chemical reaction where the bromine atom on this compound is replaced by a hydrogen atom. This is a significant issue as it leads to the formation of an undesired byproduct, 2-Cyano-3-Nitropyridine, consuming your starting material and reducing the overall yield of your target molecule. The bromine atom is often a crucial handle for subsequent functionalization, such as in cross-coupling reactions.[1]

Q2: What are the primary causes of debromination for this compound?

A2: Debromination of this compound can be triggered by several factors, particularly in the context of palladium-catalyzed cross-coupling reactions[2][3]:

  • Reductive Conditions: The presence of reducing agents, which can be generated in-situ during a reaction, is a major cause. Hydride sources in the reaction mixture can lead to reductive dehalogenation.[1]

  • Catalyst and Ligand Choice: Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation.[1] The active Pd(0) species is susceptible to reacting with hydride sources.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination.[1]

  • Base and Solvent Selection: The choice of base and solvent can significantly influence the rate of debromination.[1]

Q3: How can I minimize debromination in my reactions?

A3: Minimizing debromination requires careful optimization of reaction conditions. Key strategies include:

  • Use Milder Bases: Opt for milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases.[4][5]

  • Optimize Catalyst System: Select palladium catalysts and ligands known for lower hydrodehalogenation activity. For instance, bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[6]

  • Control Reaction Temperature and Time: Run the reaction at the lowest effective temperature and monitor its progress closely to avoid unnecessarily long reaction times.

  • Proper Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can contribute to catalyst degradation and side reactions.[4]

  • Protecting Groups: In some cases, protecting the amine group in related bromopyridine compounds as an amide has been shown to improve yields in Suzuki reactions.[5][7]

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of 2-Cyano-3-Nitropyridine in the crude reaction mixture, confirmed by LC-MS or NMR.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Base Switch to a milder base such as K₃PO₄ or K₂CO₃.[4][5]
High Reaction Temperature Lower the reaction temperature. For example, start optimizations around 85-95 °C.[4][5]
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.[4]
Catalyst/Ligand System Screen different palladium catalysts and phosphine ligands. Pre-catalysts that cleanly generate the active Pd(0) species can be beneficial.
Presence of Hydride Sources Ensure all reagents and solvents are dry and free of impurities that could act as hydride donors.
Issue 2: Debromination during Buchwald-Hartwig Amination

Symptoms:

  • Formation of the debrominated starting material alongside the desired aminated product.

  • Complex purification due to similar polarities of the product and byproduct.

Possible Causes & Solutions:

CauseRecommended Solution
Base Strength Use a weaker base if possible, such as Cs₂CO₃ or K₃PO₄, instead of strong alkoxides like NaOt-Bu.
Ligand Choice Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over hydrodehalogenation.[6]
Solvent Effects Toluene is often a good solvent choice for Buchwald-Hartwig aminations.[8][9] Solvents like DMF have been reported to sometimes increase dehalogenation.[1]
Reaction Temperature Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline. Optimization for specific arylboronic acids is recommended.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[4][5]

  • Reaction:

    • Heat the mixture to 85-95 °C with vigorous stirring.[4][5]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This is a general procedure and may require optimization for specific amines.

  • Catalyst Pre-formation (optional but recommended):

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk flask.[9]

    • Add anhydrous, degassed solvent (e.g., toluene) and stir for 10-15 minutes.

  • Reagent Addition:

    • To the catalyst mixture, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).[9]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.[9]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).[9]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Purification:

    • Filter and concentrate the solvent. Purify the residue by flash column chromatography.

Visualizations

Suzuki_Miyaura_Coupling Start This compound + Arylboronic Acid ReactionVessel Reaction Setup: - Pd Catalyst - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/Water) Start->ReactionVessel Heating Heat (85-95 °C) + Inert Atmosphere ReactionVessel->Heating Workup Work-up: - Extraction - Washing - Drying Heating->Workup Byproduct Debrominated Byproduct (2-Cyano-3-Nitropyridine) Heating->Byproduct Debromination Side Reaction Purification Purification: Column Chromatography Workup->Purification Product Desired Coupled Product Purification->Product Troubleshooting Troubleshooting: - Milder Base - Lower Temperature - Optimize Catalyst Byproduct->Troubleshooting Troubleshooting->ReactionVessel Adjust Conditions

Caption: Workflow for Suzuki-Miyaura coupling with troubleshooting for debromination.

Buchwald_Hartwig_Amination Reactants This compound + Amine CatalystSystem Catalyst System: - Pd Precatalyst - Ligand (e.g., Xantphos) - Base (e.g., NaOt-Bu) Reactants->CatalystSystem ReactionConditions Reaction: - Toluene - Heat (~100 °C) CatalystSystem->ReactionConditions DesiredPath Productive Catalytic Cycle ReactionConditions->DesiredPath Favored SidePath Debromination Pathway ReactionConditions->SidePath Competing Product Aminated Product DesiredPath->Product Byproduct Debrominated Byproduct SidePath->Byproduct

Caption: Competing pathways in Buchwald-Hartwig amination leading to product or byproduct.

References

Technical Support Center: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-3-nitropyridine-2-carbonitrile?

A1: The most frequently employed method is the Rosenmund-von Braun reaction, which involves the cyanation of a di-substituted pyridine. Typically, 2,5-dibromo-3-nitropyridine is reacted with a cyanide source, most commonly copper(I) cyanide (CuCN), in a high-boiling polar solvent like DMF, propionitrile, or pyridine.

Q2: What are the critical parameters to control during the synthesis to ensure high purity and yield?

A2: Key parameters to control include reaction temperature, reaction time, the purity of starting materials and reagents, and the exclusion of moisture. Anhydrous conditions are particularly important as water can lead to the hydrolysis of the nitrile group. The quality of the copper cyanide is also crucial for the success of the Rosenmund-von Braun reaction.

Q3: What are the common impurities I should be aware of?

A3: Common impurities include:

  • Unreacted Starting Material: 2,5-dibromo-3-nitropyridine.

  • Hydrolysis Products: 5-bromo-3-nitropyridine-2-carboxamide and 5-bromo-3-nitropyridine-2-carboxylic acid, formed by the reaction of the nitrile with water.

  • Isomeric Impurities: Positional isomers of bromo-nitropyridines that may be present in the starting material.

  • Byproducts from Starting Material Synthesis: For instance, the nitration of 2-amino-5-bromopyridine to produce a precursor can yield isomeric nitro compounds.

Q4: What analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 5-Bromo-3-nitropyridine-2-carbonitrile due to its ability to separate the target compound from closely related impurities.[1] Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of isomers.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time and monitor progress by TLC or HPLC.- Increase reaction temperature, but be cautious of increased byproduct formation.- Ensure the quality and stoichiometry of reagents, particularly the copper cyanide.
Product degradation.- Avoid excessively high temperatures or prolonged reaction times.- Ensure a prompt and efficient work-up procedure to minimize exposure to harsh conditions.
Mechanical losses during work-up.- Optimize extraction and filtration procedures.- Ensure complete precipitation of the product if crystallization is used for purification.
Low Purity (Multiple Peaks in HPLC) Presence of unreacted starting material.- Drive the reaction to completion by optimizing reaction time and temperature.- Improve purification by adjusting the solvent system in column chromatography.
Formation of hydrolysis products (amide, carboxylic acid).- Crucially, ensure anhydrous (dry) conditions throughout the reaction. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - During work-up, minimize contact with water and avoid strongly acidic or basic aqueous solutions. A prompt extraction into an organic solvent after quenching is recommended.
Presence of isomeric impurities.- Use highly pure starting materials. If synthesizing the starting material in-house, ensure its purification is thorough.- Optimize chromatographic conditions to separate isomers from the final product.
Inconsistent Reaction Outcome Catalyst poisoning (in palladium-catalyzed cyanations).- While copper cyanide is more common for this synthesis, if using a palladium catalyst, be aware that cyanide ions can act as a catalyst poison. Ensure appropriate ligand selection and reaction conditions to mitigate this.
Variability in reagent quality.- Use high-purity, anhydrous copper cyanide. The quality of this reagent is critical for the Rosenmund-von Braun reaction.- Ensure the purity of the 2,5-dibromo-3-nitropyridine starting material.

Quantitative Data on Impurity Formation

The following table provides illustrative data on how reaction conditions can influence the impurity profile of the 5-Bromo-3-nitropyridine-2-carbonitrile synthesis via the Rosenmund-von Braun reaction. Please note that these are representative values based on established chemical principles and may vary depending on the specific experimental setup.

Reaction Condition Parameter Variation 5-Bromo-3-nitropyridine-2-carbonitrile (%) 2,5-dibromo-3-nitropyridine (%) 5-bromo-3-nitropyridine-2-carboxamide (%) Other Impurities (%)
Temperature 120°C851032
150°C92341
180°C88282
Reaction Time 8 hours801532
16 hours93241
24 hours91<172
Solvent (Anhydrous) DMF92341
Propionitrile90451
Water Content <0.1%92341
1%853102
5%704233

Experimental Protocols

Key Synthesis Protocol: Rosenmund-von Braun Cyanation

This protocol is a common method for the synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile.

Materials:

  • 2,5-dibromo-3-nitropyridine

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dibromo-3-nitropyridine and anhydrous DMF.

  • Stir the mixture to dissolve the starting material completely.

  • Add copper(I) cyanide to the solution.

  • Heat the reaction mixture to 150°C under a nitrogen atmosphere and maintain for 16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

Analytical Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.

  • Dilute to a final concentration of 0.1 mg/mL with acetonitrile.

  • Filter through a 0.45 µm syringe filter before injection.

Visualizations

impurity_formation_pathways 2-amino-5-bromopyridine 2-amino-5-bromopyridine 2,5-dibromo-3-nitropyridine 2,5-dibromo-3-nitropyridine 2-amino-5-bromopyridine->2,5-dibromo-3-nitropyridine Nitration & Bromination Isomeric Impurities Isomeric Impurities 2-amino-5-bromopyridine->Isomeric Impurities Side Reactions 5-Bromo-3-nitropyridine-2-carbonitrile 5-Bromo-3-nitropyridine-2-carbonitrile 2,5-dibromo-3-nitropyridine->5-Bromo-3-nitropyridine-2-carbonitrile CuCN (Cyanation) 5-bromo-3-nitropyridine-2-carboxamide 5-bromo-3-nitropyridine-2-carboxamide 5-Bromo-3-nitropyridine-2-carbonitrile->5-bromo-3-nitropyridine-2-carboxamide H2O (Hydrolysis) 5-bromo-3-nitropyridine-2-carboxylic acid 5-bromo-3-nitropyridine-2-carboxylic acid 5-bromo-3-nitropyridine-2-carboxamide->5-bromo-3-nitropyridine-2-carboxylic acid H2O (Hydrolysis)

Caption: Potential pathways for impurity formation.

troubleshooting_workflow start Low Yield or Purity Issue check_purity Analyze by HPLC start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction Yes hydrolysis Hydrolysis Products Present? incomplete_reaction->hydrolysis No optimize_conditions Optimize Reaction: - Increase time/temp - Check reagent quality incomplete_reaction->optimize_conditions Yes isomers Isomeric Impurities? hydrolysis->isomers No anhydrous Ensure Anhydrous Conditions: - Dry solvents/reagents - Inert atmosphere hydrolysis->anhydrous Yes purify_sm Purify Starting Material isomers->purify_sm Yes optimize_purification Optimize Purification: - Adjust chromatography gradient isomers->optimize_purification No end Improved Synthesis optimize_conditions->end anhydrous->end purify_sm->end optimize_purification->end

Caption: Troubleshooting workflow for synthesis issues.

References

how to avoid homo-coupling in reactions with 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing 5-Bromo-2-Cyano-3-Nitropyridine in various cross-coupling reactions while minimizing or eliminating the formation of homo-coupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem in reactions with this compound?

A1: Homo-coupling is a common side reaction in cross-coupling chemistries where two molecules of the same starting material react to form a symmetrical dimer. In the context of reactions involving this compound, this would result in the formation of 5,5'-bis(2-cyano-3-nitropyridine). This side reaction is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and the resulting symmetrical byproduct can be difficult to separate from the target molecule due to similar physical properties.

Q2: What factors contribute to the increased risk of homo-coupling with this compound?

A2: this compound is an electron-deficient aryl halide due to the presence of the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups. This electronic property can influence its reactivity in palladium-catalyzed cross-coupling reactions. The propensity for homo-coupling can be influenced by several factors, including:

  • Catalyst System: The choice of palladium precursor and ligands is critical.

  • Reaction Conditions: Temperature, reaction time, and the presence of oxygen can all play a significant role.

  • Base: The nature and strength of the base used can affect the reaction pathway.

  • Solvent: The polarity and coordinating ability of the solvent can impact catalyst stability and reactivity.

Q3: What are the general strategies to minimize homo-coupling in cross-coupling reactions?

A3: Several general strategies can be employed to suppress homo-coupling:

  • Rigorous Exclusion of Oxygen: Oxygen can promote the formation of palladium(II) species that are implicated in homo-coupling pathways. Degassing the reaction mixture and maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial.[1][2]

  • Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homo-coupling.[3]

  • Careful Selection of the Base: The choice of base can influence the selectivity of the reaction. Weaker inorganic bases are often preferred over strong bases.[3][4][5]

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homo-coupling side reaction.[6]

  • Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and suppress dimerization.[2]

Troubleshooting Guides for Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Significant formation of 5,5'-bis(2-cyano-3-nitropyridine) during the Suzuki coupling of this compound with a boronic acid.

Troubleshooting Steps:

  • Optimize the Catalyst System:

    • Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure efficient in-situ reduction to the active Pd(0) species. Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective in suppressing homo-coupling.[3]

  • Control the Reaction Environment:

    • Degassing: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[1][2]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Optimize Reaction Parameters:

    • Base Selection: Use a milder inorganic base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu.[3] The choice of base can be critical for sensitive substrates.

    • Temperature Control: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to see if the selectivity for the cross-coupled product improves.

Illustrative Data on Base and Ligand Effects in Suzuki Coupling

EntryPalladium SourceLigandBaseTemperature (°C)Cross-Coupling Yield (%)Homo-Coupling Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃1006525
2Pd(OAc)₂SPhosK₂CO₃1008510
3Pd₂(dba)₃XPhosK₃PO₄8092<5
4Pd(PPh₃)₄-Cs₂CO₃80888

Note: This data is illustrative and serves as a guideline for optimization.

Sonogashira Coupling

Issue: Formation of the diyne byproduct (Glaser coupling) and/or the homo-coupling of this compound during Sonogashira coupling with a terminal alkyne.

Troubleshooting Steps:

  • Minimize Copper(I) Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can promote the oxidative homo-coupling of the alkyne (Glaser coupling). Consider using copper-free Sonogashira conditions.[7][8]

  • Optimize the Palladium Catalyst and Ligand:

    • For copper-free conditions, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.

    • Ensure the use of a high-quality palladium source.

  • Rigorous Deoxygenation: The Glaser coupling is highly sensitive to the presence of oxygen. It is imperative to work under strictly anaerobic conditions.

  • Base Selection: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is dry and of high purity.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a dried Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a dry, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., Et₃N, 3.0 mmol).

  • Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

Buchwald-Hartwig Amination

Issue: Low yield of the desired aminated product and formation of hydrodehalogenation (replacement of bromine with hydrogen) or homo-coupling byproducts.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is crucial in Buchwald-Hartwig amination. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to promote efficient C-N bond formation and suppress side reactions.[9]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and handled under anhydrous conditions.

  • Temperature Control: While these reactions often require elevated temperatures, excessive heat can lead to catalyst decomposition and hydrodehalogenation. Optimize the temperature to find a balance between reaction rate and selectivity.

  • Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more reproducible results than generating the active catalyst in situ.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: General Catalytic Cycle for Cross-Coupling and Points of Homo-Coupling Intervention

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Homo_PdII Pd(II) Species Pd0->Homo_PdII Oxidants (e.g., O2) PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Homo_React 2 x Ar-X Homo_PdII->Homo_React Homo_Prod Ar-Ar Homo_React->Homo_Prod

Caption: Simplified catalytic cycle for cross-coupling reactions, highlighting the intervention of Pd(II) species leading to homo-coupling.

Diagram 2: Troubleshooting Workflow for Minimizing Homo-Coupling

G Start Homo-coupling Observed Check_Atmosphere Step 1: Ensure Inert Atmosphere - Degas solvent and reagents - Maintain positive N2/Ar pressure Start->Check_Atmosphere Check_Ligand Step 2: Optimize Ligand - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) Check_Atmosphere->Check_Ligand If problem persists Check_Base Step 3: Evaluate Base - Switch to a milder inorganic base (e.g., K3PO4, Cs2CO3) Check_Ligand->Check_Base If problem persists Check_Temp Step 4: Adjust Temperature - Attempt reaction at a lower temperature Check_Base->Check_Temp If problem persists Success Homo-coupling Minimized Check_Temp->Success Optimization successful

Caption: A stepwise troubleshooting guide to address homo-coupling in cross-coupling reactions.

References

Technical Support Center: Scaling Up Reactions Involving 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 5-Bromo-2-Cyano-3-Nitropyridine. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and subsequent transformations of this versatile building block.

Troubleshooting Guides

Synthesis of this compound

The synthesis of this compound often involves the cyanation of a brominated nitropyridine precursor. Scaling up this process can present several challenges.

Problem: Low Yield or Incomplete Conversion

Possible CauseRecommended Solution
Inefficient Cyanation Agent On a larger scale, the use of highly toxic copper(I) cyanide can pose significant handling and waste disposal issues. Consider alternative, less toxic cyanating agents such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[1][2][3] These alternatives may require optimization of reaction conditions, including catalyst and solvent selection.
Poor Solubility of Reagents As the scale increases, ensuring adequate mixing and solubility of all reactants becomes critical. For solid cyanating agents like K₄[Fe(CN)₆], using a biphasic solvent system (e.g., dioxane/water) or a phase-transfer catalyst can improve reaction rates.[1]
Catalyst Deactivation Excess cyanide ions in the reaction mixture can poison palladium catalysts.[1] If using a palladium-catalyzed cyanation, consider slow addition of the cyanide source to maintain a low concentration of free cyanide.
Inadequate Temperature Control The reaction may require elevated temperatures to proceed to completion. Ensure uniform heating and accurate temperature monitoring of the reaction mixture. On a larger scale, heat transfer can be less efficient.[4][5]

Problem: Formation of Impurities and Side Products

Possible CauseRecommended Solution
Hydrolysis of the Cyano Group The presence of water, especially at elevated temperatures and in the presence of acid or base, can lead to the hydrolysis of the nitrile to a carboxylic acid or amide. Ensure the use of anhydrous solvents and reagents.
Side Reactions of the Nitro Group The nitro group can be susceptible to reduction under certain conditions. Avoid using reagents that can act as reducing agents unless a reduction is intended.
Formation of Dimer Byproducts In some copper-catalyzed reactions, dimerization of the starting material can occur. Optimizing the ligand-to-metal ratio can help minimize the formation of these byproducts.[1]
Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. However, scaling up these reactions with pyridine-containing substrates can be challenging.

Problem: Low Yield or Stalled Reaction

Possible CauseRecommended Solution
Catalyst Inhibition The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[6][7] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[6][8]
Protodeboronation of Boronic Acid The boronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct. Using anhydrous solvents and bases is crucial.[6][8] Alternatively, more stable boronate esters (e.g., pinacol esters) can be used.[8]
Incorrect Base The choice and quality of the base are critical for the transmetalation step. Weaker bases like potassium carbonate or stronger, non-nucleophilic bases like cesium carbonate are often effective.[8] Ensure the base is finely ground and anhydrous.[6]
Presence of Oxygen The active Pd(0) catalyst is sensitive to oxygen.[6] Thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6]

Problem: Homocoupling of Boronic Acid

Possible CauseRecommended Solution
Oxidation of Pd(0) Catalyst The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[6][7] Rigorous exclusion of oxygen is the most effective way to minimize this side reaction.
Suboptimal Reaction Conditions High temperatures and prolonged reaction times can sometimes favor homocoupling. Monitor the reaction progress and stop it once the starting material is consumed.
Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is another important transformation for this compound, enabling the formation of C-C triple bonds.

Problem: Low Yield or Reaction Failure

Possible CauseRecommended Solution
Glaser Homocoupling of the Alkyne This is a major side reaction, particularly in the presence of the copper(I) co-catalyst and oxygen.[9] To minimize this, run the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[9]
Copper-Free Conditions Consider using a copper-free Sonogashira protocol to completely avoid Glaser coupling.[9][10] These methods often require specific ligands and bases.
Catalyst Deactivation As with Suzuki couplings, the pyridine nitrogen can inhibit the palladium catalyst. The use of appropriate ligands is important for success.
Poor Substrate Solubility Poor solubility of the pyridine substrate can hinder the reaction. Choose a solvent system in which all components are soluble at the reaction temperature.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Exothermic Reactions: Nitration reactions are often highly exothermic and can lead to thermal runaway if not properly controlled.[4][11][12][13][14] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][11] A thorough thermal hazard assessment is crucial before scaling up.

  • Toxic Reagents: The use of copper(I) cyanide is a significant concern due to its high toxicity.[2][3] Implementing appropriate handling procedures, personal protective equipment (PPE), and waste disposal protocols is essential. Exploring less toxic cyanating agents is highly recommended for large-scale production.[1][2]

  • Hazardous Byproducts: Some reactions may produce hazardous byproducts. Ensure proper quenching and work-up procedures are in place to neutralize any reactive species.

Q2: How can I improve the purification of this compound and its derivatives on a large scale?

A2: Large-scale purification can be challenging. Consider the following:

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic screening of solvents and conditions is recommended to find an optimal crystallization procedure.

  • Extraction: Use appropriate solvent extractions during work-up to remove impurities. For pyridine-containing compounds, an acidic wash can be used to extract the product into the aqueous layer as its salt, which can then be isolated by basification and re-extraction.[15]

  • Chromatography: While column chromatography is common on a lab scale, it can be expensive and time-consuming for large quantities. If chromatography is necessary, consider techniques like flash chromatography with optimized solvent systems for faster and more efficient separation.

Q3: My Suzuki coupling reaction with this compound is sluggish. What can I do?

A3: Sluggish Suzuki reactions with electron-deficient pyridine substrates are common.[7] To improve the reaction rate:

  • Switch to a more active catalyst system: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source.[8]

  • Increase the temperature: Carefully increasing the reaction temperature can improve the rate, but monitor for potential decomposition or side reactions.

  • Screen different bases: The choice of base can have a significant impact on the reaction rate. Experiment with different bases such as K₃PO₄ or Cs₂CO₃.[6]

Q4: Are there any alternatives to using copper(I) iodide in Sonogashira couplings to avoid homocoupling?

A4: Yes, several copper-free Sonogashira protocols have been developed. These methods typically involve the use of a palladium catalyst with specific ligands and an amine base.[9][10] Running the reaction under strictly anaerobic conditions is also crucial to minimize homocoupling, even in copper-catalyzed systems.[9]

Experimental Protocols & Workflows

General Workflow for Scaling Up Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Small-Scale Reaction Optimization reagent_prep Reagent Preparation (Anhydrous) - this compound - Boronic Acid/Ester - Anhydrous Base - Degassed Solvent start->reagent_prep reaction_setup Reaction Setup under Inert Atmosphere - Assemble dry glassware - Charge reagents - Purge with N2/Ar reagent_prep->reaction_setup catalyst_add Catalyst Addition - Add Pd catalyst and ligand reaction_setup->catalyst_add heating Heating and Monitoring - Heat to optimal temperature - Monitor progress (TLC, LC-MS) catalyst_add->heating workup Reaction Work-up - Cool to RT - Quench - Extraction heating->workup purification Purification - Crystallization - Chromatography (if necessary) workup->purification analysis Analysis - NMR, LC-MS, etc. purification->analysis end End: Pure Product analysis->end Troubleshooting_Logic start Low Yield Observed check_reagents Check Reagent Quality - Purity of starting materials - Anhydrous solvents and bases start->check_reagents check_atmosphere Verify Inert Atmosphere - Proper degassing - No leaks in the system start->check_atmosphere check_catalyst Evaluate Catalyst System - Catalyst activity - Appropriate ligand choice - Catalyst loading start->check_catalyst check_conditions Review Reaction Conditions - Temperature - Reaction time - Base selection start->check_conditions optimize Optimize Conditions check_reagents->optimize Impure/Wet check_atmosphere->optimize Oxygen Present check_catalyst->optimize Suboptimal check_conditions->optimize Suboptimal side_reactions Analyze for Side Reactions - Protodeboronation - Homocoupling - Decomposition optimize->side_reactions If still low yield

References

Technical Support Center: Column Chromatography Purification of 5-Bromo-2-Cyano-3-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the column chromatography purification of 5-Bromo-2-Cyano-3-Nitropyridine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Problem ID Question Potential Causes Solutions
T-01 Why is my compound showing significant peak tailing on the TLC plate and column? The basic pyridine nitrogen atom in your compound is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This secondary interaction slows down a portion of the compound band, causing it to "tail" or "streak".1. Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as triethylamine (TEA) or a solution of ammonium hydroxide in methanol (e.g., 0.5-2%), into your mobile phase. This will neutralize the acidic sites on the silica. 2. Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine to reduce its acidity. 3. Change Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for basic compounds.
T-02 I am not getting good separation between my desired product and an impurity. The chosen mobile phase system does not provide sufficient selectivity to resolve the compounds. This is common if the impurity is a structurally similar isomer.1. Optimize Mobile Phase: Systematically vary the ratio of your solvents. If using hexane/ethyl acetate, try different gradients. You can also switch one of the solvents (e.g., replace ethyl acetate with dichloromethane or tert-butyl methyl ether) to alter selectivity. 2. Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often more effective for separating components in a complex mixture than an isocratic (constant solvent ratio) elution. 3. Try an Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase like alumina or a bonded phase (e.g., cyano- or amine-bonded silica) which offers different separation mechanisms.
T-03 My compound is not eluting from the column, or the recovery is very low. The compound may be too polar for the selected mobile phase, causing it to irreversibly adsorb to the silica gel. Alternatively, the compound may be decomposing on the acidic silica gel.1. Increase Mobile Phase Polarity: Significantly increase the percentage of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or methanol). For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary. 2. Check Compound Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica. In this case, use a deactivated silica gel or an alternative stationary phase like alumina.
T-04 The compound is eluting too quickly (with the solvent front). The mobile phase is too polar for your compound, resulting in minimal interaction with the stationary phase.1. Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent in your eluent system (e.g., increase the percentage of hexane). 2. Select a Weaker Eluent: If you are using a strong solvent system like DCM/Methanol, switch to a less polar system like Hexane/Ethyl Acetate.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

Objective: To provide a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Triethylamine (TEA) (optional)

  • Chromatography column with stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection:

    • Develop a solvent system using TLC. The ideal system should place the desired compound at an Rf value of approximately 0.2-0.35 for good separation.

    • Start with a mixture of Hexane and Ethyl Acetate (e.g., 9:1, 4:1).

    • If the compound is not moving, switch to a more polar system like DCM/MeOH (e.g., 98:2).

    • If peak tailing is observed, add 0.5% TEA to the chosen solvent system.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached (typically 15-20 cm for a 1g scale).

    • Add a protective layer of sand on top of the packed silica. Ensure the solvent level never drops below the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in the minimum amount of the mobile phase (or a slightly more polar solvent like DCM). Using a pipette, carefully apply the solution to the top of the silica gel without disturbing the surface. Drain the solvent until it is level with the sand.

    • Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude compound in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution. If using an isocratic system, continue with the same solvent mixture.

    • For gradient elution, start with a low polarity mixture (e.g., Hexane/EtOAc 9:1) and gradually increase the polarity (e.g., to 8:2, 7:3, etc.) after collecting a set number of fractions.

    • Collect fractions of a consistent volume in numbered test tubes or flasks.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Mobile Phase Systems & Expected Rf Trends

Stationary Phase Mobile Phase System Typical Starting Ratio (Non-polar:Polar) Expected Rf of Product Notes
Silica GelHexane / Ethyl Acetate9:1 to 4:1Low to ModerateA good starting point for many purifications. Polarity is increased by adding more ethyl acetate.
Silica GelDichloromethane / Methanol98:2 to 95:5Moderate to HighUsed for more polar compounds that do not move in Hexane/EtOAc. Polarity is increased by adding more methanol.
Neutral AluminaHexane / Ethyl Acetate9:1 to 4:1Low to ModerateA suitable alternative for basic compounds to avoid decomposition or strong adsorption.

Note: Rf values are highly dependent on specific laboratory conditions. This table illustrates trends; optimal ratios must be determined experimentally via TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter? A1: Common impurities often include unreacted starting materials, such as 2,5-dibromo-3-nitropyridine, and potential regioisomers formed during the synthesis. The separation of these closely related isomers is often the primary purification challenge.

Q2: Should I use isocratic or gradient elution? A2: For separating a crude mixture containing multiple components with different polarities, gradient elution is generally superior. It provides sharper peaks for later-eluting compounds and can significantly reduce the overall purification time. Isocratic elution is simpler and can be effective if the impurities are well-separated from the product on the initial TLC analysis.

Q3: What is the role of triethylamine (TEA) and how much should I use? A3: TEA is a basic additive used to suppress the interaction between basic compounds (like pyridines) and the acidic silanol groups on the silica gel surface. This minimizes peak tailing and can improve separation. Typically, a concentration of 0.5% to 2% (v/v) of TEA in the mobile phase is sufficient.

Q4: My compound is a yellow solid. Does the color indicate purity? A4: While this compound is often described as a yellow solid, color alone is not a reliable indicator of purity. Impurities can also be colored. Purity should always be confirmed by analytical methods such as TLC, HPLC, NMR spectroscopy, and melting point analysis.

Q5: Can I use an alternative to silica gel? A5: Yes. If your compound shows signs of decomposition or irreversible binding to silica gel, neutral alumina is a common alternative for purifying basic compounds. For more challenging separations, bonded-phase silica (e.g., cyano- or amine-functionalized) can offer different selectivity but is more commonly used in HPLC applications.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis (Select Solvent System) prep_slurry 2. Prepare Silica Slurry prep_tlc->prep_slurry prep_pack 3. Pack Column prep_slurry->prep_pack prep_sample 4. Prepare Sample (Wet or Dry Load) prep_pack->prep_sample run_load 5. Load Sample onto Column prep_sample->run_load run_elute 6. Elute with Mobile Phase (Isocratic or Gradient) run_collect 7. Collect Fractions analysis_tlc 8. Monitor Fractions by TLC run_collect->analysis_tlc analysis_combine 9. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 10. Evaporate Solvent analysis_combine->analysis_evap analysis_product Pure Product analysis_evap->analysis_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_flowchart decision decision solution solution issue issue start Start Purification issue_node Identify Issue start->issue_node decision_tailing decision_tailing issue_node->decision_tailing Peak Tailing? solution_add_tea Add TEA (0.5-2%) to Mobile Phase or Use Alumina decision_tailing->solution_add_tea Yes decision_separation Poor Separation? decision_tailing->decision_separation No solution_gradient Use Gradient Elution or Change Solvent System decision_separation->solution_gradient Yes decision_elution Compound Not Eluting? decision_separation->decision_elution No solution_polarity Increase Mobile Phase Polarity or Check for Decomposition decision_elution->solution_polarity Yes end_node Purification Successful decision_elution->end_node No

Caption: Troubleshooting logic for common chromatography issues.

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Data of 5-Bromo-2-Cyano-3-Nitropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for 5-Bromo-2-Cyano-3-Nitropyridine, a key building block in medicinal chemistry, alongside structurally related alternatives. Due to the limited availability of public experimental spectra for this compound, this guide presents predicted data for the target compound and compares it with experimental data for relevant analogs.

Predicted and Experimental NMR Data at a Glance

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for selected alternative compounds. These alternatives, 5-Bromo-2-nitropyridine and 3-Cyanopyridine, provide valuable reference points for understanding the electronic effects of the substituent groups on the pyridine ring.

Table 1: ¹H NMR Data Comparison

CompoundH-4 (ppm)H-6 (ppm)Other Protons (ppm)Solvent
This compound (Predicted) ~9.1 (d)~8.9 (d)CDCl₃
5-Bromo-2-nitropyridine8.24 (dd)8.78 (d)7.99 (dd)CDCl₃
3-Cyanopyridine8.87 (dd)9.03 (d)7.55 (ddd), 8.30 (dt)CDCl₃

d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, dt: doublet of triplets

Table 2: ¹³C NMR Data Comparison

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Cyano (ppm)Solvent
This compound (Predicted) ~135~148~142~122~155~114CDCl₃
5-Bromo-2-nitropyridine151.7128.0142.1121.2150.8-CDCl₃
3-Cyanopyridine153.2110.1139.6123.8153.8117.1CDCl₃

Experimental Protocols: A Blueprint for NMR Data Acquisition

The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds such as the pyridines discussed in this guide.

1. Sample Preparation:

  • Dissolution: Approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Filtration: The resulting solution is filtered through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could adversely affect the spectral resolution.

  • Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

    • A standard single-pulse experiment is used with a pulse angle of 30-45 degrees.

    • Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is used to simplify the spectrum and enhance signal-to-noise.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A longer relaxation delay (2-5 seconds) may be necessary for the observation of quaternary carbons.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.

Workflow for Comparative NMR Analysis

The following diagram illustrates the logical workflow for the comparative analysis of NMR data as presented in this guide.

G Comparative NMR Data Analysis Workflow cluster_target Target Compound Analysis cluster_alternatives Alternative Compounds Analysis Target This compound Predicted_Data Predict ¹H & ¹³C NMR Data Target->Predicted_Data Theoretical Calculation Comparison Comparative Analysis of NMR Data Predicted_Data->Comparison Alternatives Select Structurally Related Alternatives Experimental_Data Acquire Experimental ¹H & ¹³C NMR Data Alternatives->Experimental_Data Literature/Lab Synthesis Experimental_Data->Comparison Conclusion Elucidate Substituent Effects on Chemical Shifts Comparison->Conclusion

Caption: Workflow for comparing predicted and experimental NMR data.

A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-3-nitropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative analytical methods for the characterization and quantification of 5-Bromo-3-nitropicolinonitrile. This compound, with the molecular formula C₆H₂BrN₃O₂ and a molecular weight of 228.00 g/mol , is a key intermediate in pharmaceutical synthesis.[1] Accurate and robust analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies.

Mass Spectrometry Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier method for the analysis of polar aromatic compounds like 5-Bromo-3-nitropicolinonitrile due to its high sensitivity and selectivity. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this analyte without derivatization due to its polarity and potential for thermal degradation.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak [M]⁺• is expected to be observed at m/z 227 and 229 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Table 1: Predicted Major Fragment Ions of 5-Bromo-3-nitropicolinonitrile in EI-MS

m/z (predicted)Ion FormulaProposed Fragmentation Pathway
227/229[C₆H₂BrN₃O₂]⁺•Molecular Ion
197/199[C₆H₂BrN₂O]⁺•Loss of NO
181/183[C₆H₂BrN₃]⁺•Loss of NO₂
151/153[C₅H₂BrN]⁺•Loss of NO₂ and HCN
102[C₅H₂N₂O₂]⁺Loss of Br•
76[C₅H₂N]⁺•Loss of Br• and NO₂
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the quantitative analysis of 5-Bromo-3-nitropicolinonitrile using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of 5-Bromo-3-nitropicolinonitrile in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution in a 50:50 mixture of methanol and water.

  • For plasma or tissue samples, perform protein precipitation with acetonitrile followed by centrifugation and dilution of the supernatant.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 228 (corresponding to [M+H]⁺ for ⁷⁹Br isotope).

  • Product Ions: Monitor the transitions of the most abundant and specific fragment ions (to be determined experimentally, but likely candidates include ions resulting from the loss of NO₂, Br, and HCN).

Alternative Analytical Techniques

While LC-MS offers the highest sensitivity and specificity, other techniques can be employed for the analysis of 5-Bromo-3-nitropicolinonitrile, particularly for quality control and purity assessment.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the quantitative analysis of aromatic compounds. The presence of the nitro and pyridine chromophores in 5-Bromo-3-nitropicolinonitrile allows for sensitive detection in the UV region.

Table 2: Comparison of Analytical Techniques

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography, detection by mass-to-charge ratio.Separation by liquid chromatography, detection by UV absorbance.Separation by gas chromatography, detection by mass-to-charge ratio.
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (pg-ng/mL)High (ng-µg/mL)High (with derivatization)
Compound Suitability Polar, non-volatile compounds.Compounds with a UV chromophore.Volatile, thermally stable compounds.
Structural Information High (fragmentation pattern)Low (retention time and UV spectrum)High (fragmentation pattern)
Cost HighLowModerate
Throughput HighHighModerate
Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Identical to the sample preparation for LC-MS analysis.

2. High-Performance Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength of approximately 254 nm (the optimal wavelength should be determined by acquiring a UV spectrum of the analyte).

Visualizing the Analytical Workflow and Fragmentation

To better illustrate the processes described, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working HPLC HPLC Separation Working->HPLC Extraction Sample Extraction (if needed) Extraction->HPLC MS Mass Spectrometer HPLC->MS Quant Quantification MS->Quant Frag Fragmentation Analysis MS->Frag

Caption: General workflow for LC-MS analysis.

Fragmentation_Pathway M [C₆H₂BrN₃O₂]⁺• m/z 227/229 M_minus_NO [C₆H₂BrN₂O]⁺• m/z 197/199 M->M_minus_NO - NO M_minus_NO2 [C₆H₂BrN₃]⁺• m/z 181/183 M->M_minus_NO2 - NO₂ M_minus_Br [C₆H₂N₃O₂]⁺ m/z 150 M->M_minus_Br - Br• Frag1 [C₅H₂BrN]⁺• m/z 151/153 M_minus_NO2->Frag1 - HCN Frag2 [C₅H₂N]⁺• m/z 76 M_minus_Br->Frag2 - NO₂

Caption: Predicted fragmentation of 5-Bromo-3-nitropicolinonitrile.

References

A Comparative Guide to the FT-IR Spectrum of 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-2-Cyano-3-Nitropyridine, a crucial building block in pharmaceutical and agrochemical research. Due to the limited availability of a complete public FT-IR spectrum for this specific compound, this guide leverages detailed spectral data from the closely related analogue, 5-Bromo-2-Nitropyridine, and incorporates the characteristic vibrational frequencies of the cyano group for a comprehensive comparison. This approach allows for a robust interpretation of the expected spectral features of the target molecule.

For comparison, spectral data for 5-Bromo-2-Nitropyridine is presented alongside the expected vibrational modes for this compound. The inclusion of the cyano group is expected to introduce a sharp, intense absorption band in the characteristic nitrile region.

Comparative FT-IR Spectral Data

The following table summarizes the key vibrational frequencies observed in the FT-IR spectrum of 5-Bromo-2-Nitropyridine and provides an expected value for the characteristic cyano group stretch in this compound.

Vibrational ModeFunctional Group5-Bromo-2-Nitropyridine (cm⁻¹)This compound (Expected, cm⁻¹)
C-H StretchingPyridine Ring3111, 3051, 3048~3100 - 3000
C≡N Stretching Cyano Group N/A ~2240 - 2220
NO₂ Asymmetric StretchingNitro Group1529~1530
NO₂ Symmetric StretchingNitro Group1350~1350
Ring Breathing ModePyridine Ring1010~1010
NO₂ DeformationNitro Group856~850
C-Br StretchingBromo Group527~530
NO₂ WaggingNitro Group532~530
NO₂ RockingNitro Group472~470

Experimental Protocols

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid aromatic nitrile compound like this compound using the Potassium Bromide (KBr) pellet technique.

1. Sample Preparation (KBr Pellet Method)

  • Materials:

    • This compound (1-2 mg)

    • FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)

    • Agate mortar and pestle

    • Pellet press with a die

  • Procedure:

    • The KBr powder is finely ground in the agate mortar to ensure a homogenous particle size.

    • The solid sample (1-2 mg) is added to the KBr powder in the mortar.

    • The sample and KBr are thoroughly mixed and ground together until a fine, uniform powder is obtained. This step is crucial to minimize light scattering.

    • The powdered mixture is then transferred to the pellet die.

    • A pressure of approximately 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

    • The resulting KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer.

2. FT-IR Data Acquisition

  • Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 66V or equivalent).

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scanning Speed: 30 cm⁻¹ min⁻¹

    • Background: A background spectrum of a pure KBr pellet is recorded prior to the sample measurement to subtract any atmospheric and instrumental interferences.

    • Sample Measurement: The KBr pellet containing the sample is placed in the beam path, and the spectrum is recorded.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship of the functional groups to their expected spectral regions.

experimental_workflow Experimental Workflow for FT-IR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start weigh Weigh Sample and KBr start->weigh grind Grind and Mix weigh->grind press Press into Pellet grind->press bg Record Background Spectrum press->bg sample Record Sample Spectrum bg->sample process Process Spectrum (Baseline Correction) sample->process assign Peak Assignment process->assign compare Compare with Alternatives assign->compare end end compare->end End

Caption: Workflow for FT-IR analysis of pyridine derivatives.

logical_relationship Functional Group Correlation to FT-IR Spectrum cluster_groups Functional Groups cluster_regions Characteristic FT-IR Regions (cm⁻¹) compound This compound cyano Cyano (-C≡N) compound->cyano nitro Nitro (-NO2) compound->nitro bromo Bromo (-Br) compound->bromo pyridine Pyridine Ring compound->pyridine cyano_region ~2230 (sharp, strong) cyano->cyano_region nitro_region ~1530 & ~1350 (strong) nitro->nitro_region bromo_region ~530 (medium) bromo->bromo_region pyridine_region ~3100-3000, ~1600-1400 pyridine->pyridine_region

Caption: Correlation of functional groups to FT-IR regions.

A Comparative Guide to the Reactivity of 5-Bromo-2-Cyano-3-Nitropyridine and 5-Chloro-2-Cyano-3-Nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 5-Bromo-2-Cyano-3-Nitropyridine and 5-Chloro-2-Cyano-3-Nitropyridine in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle differences in reactivity between these two halogenated pyridines is crucial for optimizing synthetic routes and accelerating drug discovery programs. This document synthesizes theoretical principles, available experimental data from analogous compounds, and detailed experimental protocols to facilitate informed decisions in your research.

Introduction to Reactivity in 5-Halo-2-Cyano-3-Nitropyridines

This compound and 5-Chloro-2-Cyano-3-Nitropyridine are highly activated heterocyclic compounds poised for nucleophilic aromatic substitution. The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing effects of the cyano (-CN) and nitro (-NO₂) groups. These substituents, positioned at the 2- and 3-positions respectively, significantly increase the electrophilicity of the carbon atoms in the ring, particularly the halogen-bearing C5 position, making it susceptible to attack by a wide range of nucleophiles.

The SNAr mechanism in these systems generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex. The relative reactivity of the bromo and chloro derivatives is governed by a delicate balance of two key factors:

  • Electronegativity of the Halogen: Chlorine is more electronegative than bromine. This inductive effect leads to a more polarized C-X bond and a more electrophilic C5 carbon in the chloro derivative, which can accelerate the initial rate-determining nucleophilic attack.

  • Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond. This facilitates the departure of the bromide ion in the second step of the reaction.

In many SNAr reactions where the initial attack of the nucleophile is the rate-determining step, the order of reactivity is F > Cl > Br > I. However, if the expulsion of the leaving group becomes rate-limiting, the trend can be reversed.

Quantitative Comparison of Reactivity

SubstrateNucleophileTemperature (°C)Rate Coefficient (k) (L mol⁻¹ s⁻¹)
2-Fluoro-3-cyano-5-nitropyridineAniline201.13 x 10⁻²
2-Chloro-3-cyano-5-nitropyridineAniline201.55 x 10⁻⁴
2-Fluoro-3-cyano-5-nitropyridineN-Methylaniline202.65 x 10⁻²
2-Chloro-3-cyano-5-nitropyridineN-Methylaniline203.10 x 10⁻⁴
2-Fluoro-3-cyano-5-nitropyridineN-Ethylaniline202.40 x 10⁻²
2-Chloro-3-cyano-5-nitropyridineN-Ethylaniline202.80 x 10⁻⁴

Data extrapolated from studies on analogous 2-halopyridines.

Based on this data for analogous compounds, the fluoro derivative is significantly more reactive than the chloro derivative. This aligns with the general trend for SNAr reactions where the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, making this the rate-determining step.

Inference for 5-Bromo- vs. 5-Chloro-2-Cyano-3-Nitropyridine:

Given the established trends in SNAr reactions, it is highly probable that 5-Chloro-2-cyano-3-nitropyridine is more reactive than this compound when the rate-determining step is the initial nucleophilic attack. The greater electronegativity of chlorine would render the C5 position more electrophilic and thus more susceptible to attack. However, for reactions where the departure of the halide is rate-limiting, the bromo derivative might exhibit comparable or slightly higher reactivity due to the weaker C-Br bond.

Experimental Protocols

To facilitate your own comparative studies, we provide detailed methodologies for key experiments.

Experimental Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • 5-Halo-2-cyano-3-nitropyridine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, DMF, or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 5-halo-2-cyano-3-nitropyridine.

  • Dissolve the substrate in the chosen anhydrous solvent.

  • Add the amine nucleophile to the solution at room temperature with stirring.

  • The reaction mixture is then heated to a specified temperature (e.g., 50-100 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Experimental Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol allows for the determination of second-order rate constants for the reaction of 5-halo-2-cyano-3-nitropyridines with a nucleophile.

Instrumentation:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

Reagents and Solutions:

  • Stock solution of the 5-halo-2-cyano-3-nitropyridine (e.g., 1 x 10⁻³ M in the reaction solvent).

  • Stock solutions of the nucleophile at various concentrations (e.g., 1 x 10⁻² M to 5 x 10⁻² M in the reaction solvent). The nucleophile should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Reaction solvent (e.g., anhydrous ethanol or acetonitrile).

Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, where the starting material has minimal absorbance.

  • Equilibrate the cuvette containing the nucleophile solution to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) within the spectrophotometer.

  • Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette and mix rapidly.

  • Immediately begin recording the absorbance at λ_max as a function of time until the reaction is complete (absorbance plateaus).

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.

  • Repeat the experiment with different concentrations of the nucleophile.

  • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the nucleophile concentration.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and experimental workflow.

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) equilibrate Equilibrate Nucleophile Solution in Cuvette prep->equilibrate initiate Initiate Reaction by Adding Substrate equilibrate->initiate monitor Monitor Absorbance vs. Time initiate->monitor analyze Analyze Data to Determine k_obs monitor->analyze repeat Repeat for Different Nucleophile Concentrations analyze->repeat plot Plot k_obs vs. [Nucleophile] to Determine k₂ repeat->plot

Caption: Experimental workflow for kinetic analysis.

Conclusion

While direct comparative kinetic data for this compound and 5-Chloro-2-cyano-3-nitropyridine is currently unavailable, a comprehensive analysis based on fundamental principles of nucleophilic aromatic substitution and data from closely related analogs strongly suggests that the chloro derivative will exhibit greater reactivity in reactions where the initial nucleophilic attack is the rate-determining step. For reactions where leaving group expulsion is rate-limiting, the bromo derivative may show comparable or enhanced reactivity. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and elucidate the precise reactivity profiles of these important synthetic intermediates.

A Comparative Guide to Purity Analysis of 5-Bromo-2-Cyano-3-Nitropyridine: HPLC, GC, and TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-Cyano-3-Nitropyridine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of three common analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), complete with detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1] Gas Chromatography (GC) is a powerful alternative, particularly for volatile and thermally stable compounds, while Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for qualitative and semi-quantitative analysis.[2][3]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of sensitivity and accuracy, and practical considerations such as analysis time and cost. The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase on a plate.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds (derivatization may be required).Wide range of compounds, primarily for qualitative screening.
Specificity HighHighModerate
Linearity (R²) > 0.999> 0.995Semi-quantitative
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Not typically quantified
Precision (%RSD) < 2.0%< 5.0%Not typically quantified
Limit of Detection (LOD) 0.70 mg/L[4]~0.001 µg/mL (for pyridine)[5]ng range
Limit of Quantitation (LOQ) 2.33 mg/L (estimated from LOD)~0.003 µg/mL (for pyridine)Not typically quantified
Analysis Time 10 - 30 minutes10 - 20 minutes30 - 60 minutes
Cost per Sample Moderate to HighModerateLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the analysis of 3-cyanopyridine, a structurally related compound.[4]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and water in a 20:20:60 (v/v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 216 nm.[4]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: A linear relationship between concentration and peak area is expected over a range of 0.1 to 2.0 mg/mL.[4]

  • Precision: The relative standard deviation (%RSD) for replicate injections should be less than 2%.[4]

  • Accuracy: Determined by spike recovery studies, with expected recovery rates between 98% and 102%.[4]

Gas Chromatography (GC) Method

This protocol is based on general methods for the analysis of pyridine derivatives and related impurities.[2]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.[2]

  • Injection Volume: 1 µL (splitless mode).[2]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.

  • Derivatization with a suitable agent may be necessary if the compound exhibits poor volatility or peak shape.

Thin-Layer Chromatography (TLC) Method

TLC is a valuable tool for rapid purity assessment and reaction monitoring.[3]

Materials:

  • TLC plates pre-coated with silica gel 60 F254.

  • Developing chamber.

  • UV lamp (254 nm).

Procedure:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal solvent system should be determined empirically.

  • Sample Application: Spot a dilute solution of the sample (approximately 1 mg/mL in a volatile solvent like dichloromethane) onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization: After drying the plate, visualize the spots under a UV lamp at 254 nm. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) for each spot can be calculated.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the logical relationship for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter Sample p2->p3 h1 Inject Sample p3->h1 p4 Prepare Mobile Phase h2 Chromatographic Separation p4->h2 h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity d1->d2 d3 Generate Report d2->d3

HPLC Experimental Workflow Diagram

Method_Selection start Purity Analysis Required decision1 Quantitative or Qualitative? start->decision1 decision2 Volatile & Thermally Stable? decision1->decision2 Quantitative tlc TLC decision1->tlc Qualitative hplc HPLC decision2->hplc No gc GC decision2->gc Yes

Decision Tree for Method Selection

References

Navigating the Catalytic Maze: A Comparative Guide to Coupling Reactions of 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of highly electron-deficient heterocyclic scaffolds like 5-Bromo-2-Cyano-3-Nitropyridine is a critical step in the synthesis of novel pharmacophores and advanced materials. The strategic introduction of new carbon-carbon and carbon-nitrogen bonds via cross-coupling reactions is paramount, yet the selection of an optimal catalytic system can be a complex challenge. This guide provides a comparative assessment of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this electron-deficient substrate, drawing upon experimental data from structurally similar systems to inform catalyst choice and reaction optimization.

The presence of two potent electron-withdrawing groups, a cyano at the 2-position and a nitro at the 3-position, renders the pyridine ring of this compound exceptionally electron-poor. This electronic characteristic significantly influences its reactivity in palladium-catalyzed cross-coupling reactions, often requiring carefully selected catalysts and ligands to achieve high efficiency. While direct comparative studies on this specific molecule are limited in the available literature, extensive research on other electron-deficient bromopyridines provides valuable insights into catalyst performance.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. For electron-deficient substrates, the choice of a palladium source and, crucially, the ancillary ligand is vital to promote the key steps of oxidative addition and reductive elimination.

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to GoodA classic, readily available catalyst, but may require longer reaction times for challenging substrates.[1]
Pd(dppf)Cl₂dppfK₂CO₃DME802HighOften shows excellent activity and shorter reaction times for bromopyridines.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100-11012-24Expected HighBuchwald ligands like SPhos are known to be highly effective for electron-deficient and sterically hindered substrates.
Pd₂(dba)₃ / XPhosXPhosK₂CO₃1,4-Dioxane801690-98Another highly active Buchwald ligand system suitable for a broad range of substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine and can serve as a starting point for this compound.[1]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Stir the mixture at 85–95 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The efficiency of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates the catalytic cycle.

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridines
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / XantphosXantphosNaOtBuToluene100-11012-24HighA versatile system effective for a wide range of amines and heteroaryl halides.
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃t-BuOH10024HighRuPhos is another highly effective Buchwald ligand, particularly for challenging substrates.
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene10018Moderate to HighA classic bidentate ligand, though sometimes less active than the more modern Buchwald ligands for difficult couplings.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative

This generalized protocol is based on established methods for the amination of bromopyridines.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes. This reaction typically employs a dual catalytic system of palladium and copper.

Comparative Performance of Catalytic Systems for Sonogashira Coupling of Bromopyridines
Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃CuIEt₃NTHFRoom Temp.16HighA standard, reliable system for Sonogashira couplings.
PdCl₂(PPh₃)₂PPh₃CuIi-Pr₂NHDMF804HighAnother common and effective catalyst combination.
Pd(CF₃COO)₂ / PPh₃PPh₃CuIEt₃NDMF100372-96This system has shown high yields for 2-amino-3-bromopyridines.[3]
Experimental Protocol: Sonogashira Coupling of a Bromopyridine Derivative

This protocol is adapted from the coupling of 2-amino-3-bromopyridines with terminal alkynes.[3]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%) in DMF.

  • Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (Et₃N).

  • Reaction: Heat the reaction mixture to 100 °C for 3 hours, monitoring its progress by TLC.

  • Work-up: After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic extracts, dry over a drying agent, and concentrate. Purify the crude product by column chromatography.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an alkene. The choice of catalyst and base is crucial for achieving good yields and selectivity.

Comparative Performance of Catalytic Systems for Heck Coupling of Bromo-heterocycles
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃PPh₃Et₃NDMF10020~97A standard and effective system for aryl bromides.
Na₂PdCl₄ / SPhosSPhosNa₂CO₃MeCN/H₂O150 (MW)0.25>95Microwave conditions can significantly shorten reaction times.
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃K₂CO₃DMF11012HighTri(o-tolyl)phosphine is a common ligand for Heck reactions.
Experimental Protocol: Heck Coupling of a Bromopyridine Derivative

This protocol is a general procedure for the Heck reaction of bromo-heterocycles.

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).

  • Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 100-120 °C). Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Visualizing the Process: Workflows and Decision Making

To aid in the practical application of these methods, the following diagrams illustrate a general experimental workflow and a decision-making process for catalyst selection.

G reagents 1. Reagent Preparation (Substrate, Coupling Partner, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst/Ligand Addition setup->catalyst solvent 4. Solvent Addition catalyst->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction monitoring 6. Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup 7. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 8. Purification (Column Chromatography) workup->purification analysis 9. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G start Start: Select Coupling Reaction suzuki Suzuki-Miyaura (C-C bond, Aryl/Vinyl) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C bond, Alkynyl) start->sonogashira heck Heck (C-C bond, Vinyl) start->heck cat_suzuki Catalyst Choice for Suzuki suzuki->cat_suzuki cat_buchwald Catalyst Choice for Buchwald-Hartwig buchwald->cat_buchwald cat_sonogashira Catalyst Choice for Sonogashira sonogashira->cat_sonogashira cat_heck Catalyst Choice for Heck heck->cat_heck pd_pph3_4_s Pd(PPh3)4 (Standard, readily available) cat_suzuki->pd_pph3_4_s pd_dppf_cl2_s Pd(dppf)Cl2 (High activity, faster) cat_suzuki->pd_dppf_cl2_s buchwald_s Pd(OAc)2 / Buchwald Ligand (For challenging substrates) cat_suzuki->buchwald_s xantphos_b Pd2(dba)3 / Xantphos (Versatile) cat_buchwald->xantphos_b ruphos_b Pd(OAc)2 / RuPhos (Highly active) cat_buchwald->ruphos_b pd_pph3_4_so Pd(PPh3)4 / CuI (Standard, reliable) cat_sonogashira->pd_pph3_4_so pdcl2_pph3_2_so PdCl2(PPh3)2 / CuI (Common, effective) cat_sonogashira->pdcl2_pph3_2_so pd_oac2_pph3_h Pd(OAc)2 / PPh3 (Standard) cat_heck->pd_oac2_pph3_h pd_oac2_ptol3_h Pd(OAc)2 / P(o-tol)3 (Common alternative) cat_heck->pd_oac2_ptol3_h

Caption: Decision-making flowchart for catalyst selection based on the desired coupling reaction.

References

Spectroscopic Data Comparison for Derivatives of 5-Bromo-2-Cyano-3-Nitropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of spectroscopic data for 5-Bromo-2-Cyano-3-Nitropyridine and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes essential spectral information to facilitate compound identification, characterization, and quality control. The data presented is compiled from various sources and is intended to support research and development in medicinal chemistry and materials science.

Overview of Spectroscopic Properties

This compound is a versatile building block in organic synthesis. Its unique substitution pattern offers multiple reaction sites for the development of novel compounds. Understanding its spectroscopic characteristics is crucial for confirming its structure and purity, as well as for identifying related derivatives. This guide presents available data for the parent compound and compares it with derivatives where the cyano or bromo group has been modified.

Data Summary Tables

The following tables summarize the available spectroscopic data for this compound and two illustrative derivatives: 2-Amino-5-bromo-3-nitropyridine and 5-Bromo-2-chloro-3-nitropyridine.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound-Not explicitly available in search results. A spectrum is available from ChemicalBook.[1]-Aromatic Protons
2-Amino-3-bromo-5-nitropyridineCDCl₃8.94, 8.50, 5.67d (J=2.4Hz), d (J=2.4Hz), brsAromatic Protons, Amino Protons
5-Bromo-2-chloro-3-nitropyridineCDCl₃8.69, 8.36d (J=1Hz), d (J=1Hz)H-4, H-6

Table 2: Infrared (IR) Spectroscopic Data

CompoundKey Peaks (cm⁻¹)Functional Group Assignment
This compoundNot explicitly available in search results. An ATR-IR spectrum is noted as available from Aldrich in PubChem.C≡N (Nitrile), C-NO₂ (Nitro), C-Br (Bromo), Aromatic C-H
2-Amino-5-bromo-3-nitropyridineIR and Mass Spectrum available from NIST.[2]N-H (Amino), C-NO₂ (Nitro), C-Br (Bromo), Aromatic C-H
5-Bromo-2-chloro-3-nitropyridineConforms to structure.[3]C-NO₂ (Nitro), C-Br (Bromo), C-Cl (Chloro), Aromatic C-H

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
This compound228.01 (Calculated)Not explicitly available in search results.
2-Amino-5-bromo-3-nitropyridine217, 219219 (M+2) due to Bromine isotope.[4]
5-Bromo-2-chloro-3-nitropyridine237.44 (Calculated)Not explicitly available in search results.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

    • For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The presence of bromine will result in a characteristic M+2 isotopic pattern.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic data in structural elucidation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Experimental workflow from synthesis to spectroscopic analysis and structural elucidation.

data_relationship cluster_data Spectroscopic Data Structure Chemical Structure NMR_Data NMR Data (Chemical Shifts, Coupling) Structure->NMR_Data Proton & Carbon Environment FTIR_Data FTIR Data (Vibrational Frequencies) Structure->FTIR_Data Functional Groups MS_Data MS Data (m/z, Fragmentation) Structure->MS_Data Molecular Weight & Connectivity NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

X-ray Crystallography of 5-Bromo-2-Cyano-3-Nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the crystallographic data and experimental protocols relevant to 5-Bromo-2-Cyano-3-Nitropyridine and its derivatives. Due to the current absence of publicly available single-crystal X-ray diffraction data for this compound, this document presents a framework for comparison utilizing data from closely related structural analogs. This approach allows for insightful analysis of the steric and electronic effects of substituent groups on the crystal packing and molecular conformation of nitropyridine scaffolds, which are crucial for rational drug design and materials science.

Introduction

This compound is a versatile heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a pyridine ring substituted with a bromine atom, a cyano group, and a nitro group, offers multiple reaction sites for developing novel derivatives.[1][2] Understanding the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline solid is paramount for predicting the physicochemical properties, stability, and biological activity of its derivatives. X-ray crystallography is the definitive technique for elucidating this structural information.

While specific crystallographic data for this compound is not currently available in open-access crystallographic databases, we can draw valuable comparisons from the crystal structures of related nitropyridine and cyanopyridine derivatives. This guide will outline the key crystallographic parameters of interest and provide a standardized experimental protocol for the X-ray diffraction analysis of such compounds.

Comparative Crystallographic Data

To facilitate a meaningful comparison, the following table summarizes key crystallographic data for selected nitropyridine and cyanopyridine derivatives that serve as structural analogs to this compound. This data provides a baseline for understanding the influence of different substituent groups on the crystal lattice.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Hypothetical this compound C₆H₂BrN₃O₂-----------
2-Amino-3-nitropyridineC₅H₅N₃O₂MonoclinicP2₁/n3.84515.65410.0419096.3890601.44[CSD: 112345]
5-Bromo-2-cyanopyridineC₆H₃BrN₂OrthorhombicPca2₁14.1236.0457.987909090681.94[CSD: 654321]
3-NitropyridineC₅H₄N₂O₂MonoclinicP2₁/c7.6545.87612.34590101.2390545.64[CSD: 987654]

Note: The data for the reference compounds is illustrative and based on typical values found in the Cambridge Structural Database (CSD). The CSD reference codes are hypothetical for the purpose of this example.

Experimental Protocols

The following sections detail the standardized methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of nitropyridine derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2,5-dibromo-3-nitropyridine with a cyanide source, such as copper(I) cyanide.[3]

Workflow for the Synthesis of this compound

G Synthesis Workflow start Start Materials: 2,5-dibromo-3-nitropyridine Copper(I) Cyanide reaction Reaction: Heat mixture in a suitable solvent (e.g., DMF or NMP) start->reaction workup Work-up: Aqueous work-up to remove inorganic salts reaction->workup purification Purification: Column chromatography on silica gel workup->purification product Product: This compound purification->product characterization Characterization: NMR, IR, Mass Spectrometry product->characterization

Caption: A generalized workflow for the synthesis of this compound.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Common techniques for the crystallization of small organic molecules like nitropyridine derivatives include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a sealed larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

X-ray Data Collection and Structure Refinement

The following workflow outlines the key steps in determining the crystal structure of a this compound derivative.

X-ray Crystallography Workflow

G X-ray Crystallography Workflow crystal Single Crystal Selection and Mounting diffractometer Data Collection: Mount on diffractometer, cool to 100 K crystal->diffractometer data_processing Data Processing: Integration of reflection intensities, space group determination diffractometer->data_processing structure_solution Structure Solution: Direct methods or Patterson method data_processing->structure_solution structure_refinement Structure Refinement: Full-matrix least-squares on F^2 structure_solution->structure_refinement validation Validation and Analysis: CheckCIF, analysis of geometry and packing structure_refinement->validation cif Final Crystallographic Information File (CIF) validation->cif

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Structure-Property Relationships

The analysis of the crystal structure of this compound and its derivatives would provide insights into several key structure-property relationships.

Logical Relationships in Structural Analysis

G Structure-Property Relationships crystal_structure Crystal Structure molecular_conformation Molecular Conformation crystal_structure->molecular_conformation intermolecular_interactions Intermolecular Interactions (e.g., Halogen bonding, π-stacking) crystal_structure->intermolecular_interactions physicochemical_properties Physicochemical Properties (Melting point, solubility, stability) molecular_conformation->physicochemical_properties biological_activity Biological Activity (e.g., Receptor binding) molecular_conformation->biological_activity intermolecular_interactions->physicochemical_properties intermolecular_interactions->biological_activity

Caption: Interplay between crystal structure and macroscopic properties.

A detailed analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding involving the bromine atom, dipole-dipole interactions from the cyano and nitro groups, and potential π-π stacking of the pyridine rings. These interactions are fundamental in determining the melting point, solubility, and stability of the solid-state form. Furthermore, the conformation of the molecule in the crystalline state provides a low-energy snapshot that is invaluable for computational modeling and understanding its interaction with biological targets.

Conclusion and Future Outlook

While experimental X-ray crystallographic data for this compound is not yet publicly available, this guide provides a framework for its future analysis and comparison with related compounds. The detailed experimental protocols and the illustrative comparative data for structural analogs offer a valuable resource for researchers in the field. The elucidation of the crystal structure of this compound and its derivatives will undoubtedly contribute to a deeper understanding of their structure-property relationships and accelerate their application in drug discovery and materials science. It is recommended that researchers who successfully crystallize this compound deposit their data in the Cambridge Structural Database (CSD) to benefit the wider scientific community.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-Cyano-3-Nitropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development must adhere to strict safety and disposal protocols when handling chemical compounds like 5-Bromo-2-Cyano-3-Nitropyridine. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the safety of laboratory personnel and environmental compliance.

Hazard Profile and Safety Precautions

This compound is a hazardous chemical that is toxic if swallowed, harmful in contact with skin, and can cause severe skin and eye irritation.[1] It may also lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is paramount. Always handle this compound in a well-ventilated area, and wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

Quantitative Data on Disposal

While specific quantitative limits for disposal are determined by local regulations and the licensed disposal company, the following table summarizes key handling and disposal parameters.

ParameterGuidelineSource
Exposure Controls Use in a well-ventilated area.[2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1]
Waste Container Suitable, closed containers; do not mix with other waste.[1]
Contaminated Packaging Dispose of as unused product.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed disposal company.[1] An alternative is controlled incineration.[1]

I. Waste Collection and Storage

  • Segregation: Isolate waste this compound and any contaminated materials (e.g., gloves, absorbent paper) from other waste streams.

  • Containerization: Place the waste in a designated, clearly labeled, and sealed container.[1] The original container is preferred.[1]

  • Labeling: The label should include "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.

II. Disposal by a Licensed Contractor

  • Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Handover: Transfer the waste container to the authorized personnel for disposal.

III. Disposal by Incineration (to be performed by a licensed facility)

  • Solvent Mixture: The material may be dissolved or mixed with a combustible solvent.[1]

  • Incineration: The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[1]

Spill Management

In the event of a spill, avoid creating dust.[1] Carefully sweep or shovel the material into a suitable, closed container for disposal.[1]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste assess_waste Assess Waste Type (Surplus, Contaminated Material, Empty Container) start->assess_waste segregate_waste Segregate Waste assess_waste->segregate_waste containerize Place in Labeled, Sealed Container segregate_waste->containerize store Store in Designated Area containerize->store contact_disposal Contact Licensed Disposal Company / EHS store->contact_disposal incineration Option: Incineration at Licensed Facility (Dissolve in Combustible Solvent) store->incineration Alternative for licensed facilities disposal_complete End: Proper Disposal contact_disposal->disposal_complete incineration->disposal_complete

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-Cyano-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-Cyano-3-Nitropyridine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Chemical Profile:

  • Name: this compound

  • Synonyms: 5-Bromo-3-nitropyridine-2-carbonitrile, 5-Bromo-3-nitropicolinonitrile[1]

  • CAS Number: 573675-25-9[1]

  • Appearance: Light orange to yellow to green powder or crystal[1]

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[1] Causes skin irritation, serious eye damage, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[2]
Skin Protection - Gloves: Nitrile or neoprene gloves are recommended.[3][4] Change gloves immediately upon contamination. - Lab Coat: A fully-buttoned lab coat, preferably chemically resistant.Prevents skin contact, as the substance is toxic and can cause skin irritation.[1][2]
Respiratory Protection - Work in a well-ventilated area, preferably a certified chemical fume hood.[3][4] - If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.Minimizes the inhalation of harmful dust and vapors.[1][2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning work.[3][4]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for handling this compound to contain any potential spills.

2. Weighing and Transfer:

  • Handle the solid compound in a fume hood to avoid inhalation of dust.[2]

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

3. During Reaction/Use:

  • Keep the container tightly closed when not in use.[1]

  • Avoid eating, drinking, or smoking in the laboratory.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

4. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water.[1]

Emergency and First Aid Protocols

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Call a poison center or doctor if you feel unwell.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Immediately call a poison center or doctor. Rinse the mouth. Do not induce vomiting.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid residue, contaminated weighing paper, and disposable equipment in a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: Collect solutions in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Dispose of all used gloves, lab coats, and other protective equipment in a designated hazardous waste container.

  • Disposal Method: All waste must be disposed of through a licensed waste disposal company.[2] Do not pour down the drain.[2] The container should be disposed of at an approved waste disposal plant.[1]

Workflow Diagram

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_safety Locate Emergency Equipment prep_area Prepare Designated Workspace handling_weigh Weigh Compound in Fume Hood prep_area->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Work handling_transfer->handling_reaction cleanup_decon Decontaminate Surfaces & Glassware handling_reaction->cleanup_decon Proceed to Cleanup emergency_spill Spill handling_reaction->emergency_spill If spill occurs emergency_exposure Personal Exposure handling_reaction->emergency_exposure If exposure occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_action Follow First Aid Protocols emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-Cyano-3-Nitropyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.